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1-(2-chloro-pyridin-3-yl)-3-phenyl-urea Documentation Hub

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  • Product: 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea
  • CAS: 61964-07-6

Core Science & Biosynthesis

Foundational

The Structural Logic of Phenylurea Cytokinins: A Comprehensive SAR Guide

Executive Summary Phenylurea cytokinins (PUCs) represent a highly potent class of synthetic plant growth regulators that structurally diverge from natural adenine-type cytokinins yet trigger identical physiological respo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylurea cytokinins (PUCs) represent a highly potent class of synthetic plant growth regulators that structurally diverge from natural adenine-type cytokinins yet trigger identical physiological responses. For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of PUCs is critical for designing next-generation agrochemicals and studying plant signal transduction. This technical whitepaper dissects the molecular determinants of PUC activity, their dual mechanism of action (receptor agonism and enzyme inhibition), and the self-validating experimental protocols used to quantify their efficacy.

Structural Determinants of Activity (SAR Dynamics)

The biological activity of phenylureas is governed by precise spatial and electronic configurations. While natural cytokinins rely on an adenine ring, PUCs utilize a urea backbone to achieve an isosteric fit within the CHASE domain of plant histidine kinase receptors.

The Urea Bridge: The Hydrogen-Bonding Hub

The central -NH-CO-NH- bridge is non-negotiable for activity. Crystallographic studies of maize cytokinin oxidase (ZmCKO1) in complex with N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) reveal that the urea nitrogens act as critical hydrogen-bond donors. They form direct hydrogen bonds with putative active site bases, such as Asp169, mimicking the N6-side chain orientation of natural adenine cytokinins[1].

The Aromatic Anchors: Phenyl and Heteroaromatic Rings

The baseline molecule, N,N'-diphenylurea (DPU), exhibits relatively weak activity[2]. However, systematic SAR studies have established that replacing one of the phenyl rings with a specific heterocycle drastically amplifies receptor affinity:

  • 4-Pyridyl Substitution: Replacing a phenyl ring with a 4-pyridyl ring yields 4PU, which exhibits significantly higher cytokinin activity by providing additional nitrogen atoms that serve as hydrogen-bond acceptors within the receptor pocket[3].

  • Thiadiazolyl Substitution: The integration of a 5-membered 1,2,3-thiadiazol-5-yl ring yields Thidiazuron (TDZ). TDZ demonstrates a binding affinity and biological activity that frequently exceeds that of natural trans-zeatin[2].

Halogenation and Conformational Locking

The introduction of an electronegative halogen atom onto the heteroaromatic ring is a hallmark of high-potency PUCs. Adding a chlorine atom at the 2-position of the pyridyl ring (forming CPPU) restricts the rotational freedom of the urea bridge due to steric hindrance[3]. This conformational locking forces the molecule into a planar, bioactive geometry, effectively pre-organizing it for optimal receptor docking and increasing biological activity up to 10-fold compared to non-halogenated analogs[3].

SAR_Evolution DPU Diphenylurea (DPU) Baseline Activity Pyridyl 4-Pyridyl Substitution (e.g., 4PU) Increased Affinity DPU->Pyridyl Heteroaromatic replacement Thiadiazol 1,2,3-Thiadiazolyl Ring (TDZ) Max Receptor Activation DPU->Thiadiazol 5-membered heterocycle Halogen Halogenation (2-Cl) (CPPU) High Potency Pyridyl->Halogen Electronegative addition

Evolution of phenylurea cytokinins based on structure-activity relationships.

The Dual Mechanism: Receptor Agonism & Enzyme Inhibition

The extraordinary efficacy of compounds like CPPU and TDZ is not solely due to receptor binding; it is the result of a synergistic dual mechanism.

  • Direct Receptor Agonism: PUCs act as direct agonists for the Arabidopsis histidine kinase receptors AHK3 and CRE1/AHK4[4][5]. They bind to the extracellular CHASE domain, triggering a conformational change that induces intracellular autophosphorylation and initiates the His-to-Asp phosphorelay cascade[6].

  • Competitive Enzyme Inhibition: Unlike adenine-type cytokinins, phenylureas are highly stable and resist degradation by Cytokinin Oxidase/Dehydrogenase (CKX)[2]. Furthermore, compounds like CPPU act as potent competitive inhibitors of CKX[1]. By occupying the active site of CKX, they prevent the degradation of endogenous adenine cytokinins, leading to an intracellular accumulation of natural hormones that further hyper-activates the AHK receptors.

Dual_Mechanism PUC Phenylurea Cytokinin (e.g., CPPU, TDZ) AHK AHK Receptors (CRE1/AHK4, AHK3) PUC->AHK Agonist Binding CKX Cytokinin Oxidase (CKX) PUC->CKX Competitive Inhibition Phos Phosphorelay Cascade (AHPs -> ARRs) AHK->Phos Autophosphorylation EndoCK Endogenous Adenine CKs CKX->EndoCK Degrades (Blocked) Response Cell Division & Organogenesis Phos->Response Gene Transcription EndoCK->AHK Increased Activation

Dual mechanism of phenylurea cytokinins via receptor activation and CKX inhibition.

Quantitative SAR Data Summary

The following table synthesizes the relative affinities and inhibitory capacities of key phenylurea derivatives, illustrating the profound impact of heteroaromatic and halogen substitutions.

CompoundChemical NameHeterocycleRelative AHK4 AffinityCKX Inhibition
DPU N,N'-diphenylureaPhenylLowWeak
4PU N-phenyl-N'-(4-pyridyl)urea4-PyridylModerateModerate
CPPU N-(2-chloro-4-pyridyl)-N'-phenylurea2-Chloro-4-pyridylHighStrong (IC50 ~nM)
TDZ N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea1,2,3-Thiadiazol-5-ylVery HighStrong

Self-Validating Experimental Protocols

To rigorously evaluate the SAR of novel phenylurea derivatives, two distinct, self-validating workflows are required: one for receptor agonism and one for enzyme inhibition.

Protocol 1: Live-Cell Histidine Kinase Receptor Assay (AHK4/CRE1)

Objective: Quantify the direct receptor activation potential of synthetic phenylureas. Causality & Validation: This assay utilizes an engineered E. coli strain (e.g., KMI001) that lacks endogenous histidine kinases, eliminating background noise[6]. By co-expressing the plant CRE1/AHK4 receptor and a cps::lacZ reporter construct, the assay translates the His-to-Asp phosphorelay directly into β-galactosidase activity. The system is self-validating: a parallel assay using an empty vector serves as the absolute negative control, while natural trans-zeatin serves as the positive control, ensuring that any colorimetric output is strictly dependent on specific receptor-ligand interactions.

Step-by-Step Methodology:

  • Strain Preparation: Transform E. coli ΔrcsC with plasmids encoding CRE1/AHK4 and the cps::lacZ reporter cascade. Grow cultures in M9 minimal medium to an OD600 of 0.6.

  • Ligand Incubation: Treat the exponential-phase cultures with varying concentrations of the test phenylureas (0.1 nM to 10 µM) in a 96-well plate format. Incubate for 15 hours at 25°C. (Causality: The lower 25°C temperature prevents thermal degradation of the eukaryotic receptor protein while allowing sufficient time for steady-state phosphorelay activation).

  • Cell Lysis & Substrate Cleavage: Permeabilize the cells using a lysis buffer containing SDS and chloroform. Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to initiate the colorimetric reaction.

  • Quantification: Stop the reaction with 1M Na2CO3. Measure absorbance at 405 nm using a microplate reader. Calculate relative binding affinity by normalizing the EC50 against the trans-zeatin maximum response.

Assay_Workflow Step1 1. Strain Engineering E. coli ΔrcsC + AHK4 Step2 2. Ligand Exposure Incubate with PUCs Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Quantification ONPG cleavage Step3->Step4

Self-validating workflow for the E. coli-based AHK4 receptor activation assay.

Protocol 2: CKX Competitive Inhibition Assay

Objective: Determine the IC50 of phenylurea derivatives against Cytokinin Oxidase/Dehydrogenase (CKX). Causality & Validation: To validate that PUCs act as competitive inhibitors rather than substrates, we utilize recombinant maize ZmCKX1[1]. The assay employs a synthetic electron acceptor (DCPIP) to monitor the oxidation of a natural substrate (isopentenyladenine, iP). The system self-validates through Michaelis-Menten kinetic plotting: an observed increase in the apparent Km of iP without a change in Vmax confirms pure competitive inhibition by the phenylurea.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant ZmCKX1 in Pichia pastoris. (Causality: Yeast expression is chosen over bacterial expression to ensure proper post-translational glycosylation, which is critical for the structural stability of the CKX enzyme).

  • Reaction Assembly: In a cuvette, combine 10 nM purified ZmCKX1, 0.5 mM DCPIP, and varying concentrations of the phenylurea inhibitor in a 200 mM imidazole-HCl buffer (pH 6.5). (Causality: The slightly acidic pH of 6.5 precisely mimics the plant apoplastic environment where CKX enzymes are naturally active).

  • Substrate Initiation: Add 50 µM of the natural substrate (iP) to initiate the enzymatic reaction.

  • Kinetic Tracking: Continuously monitor the reduction of DCPIP by tracking the decrease in absorbance at 600 nm over 10 minutes. Calculate the IC50 using non-linear regression analysis of the initial velocity rates.

References

  • Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study. ResearchGate. 1

  • Biological Activity of Novel Ureas and Thioureas Containing Bioactive Heterocycles. Science Publishing Group. 3

  • CYTOKININ METABOLISM AND ACTION. Annual Reviews. 2

  • Insights into adjuvant activity of BDPUs: Structures of some synthetic phenylurea cytokinins. unipr.it. 4

  • Cytokinin Metabolism and Signaling. Scribd. 6

  • Development and biological characterization of cytokinin receptor antagonists. Theses.cz.

  • Roles and regulation of cytokinins in tomato fruit development. PMC. 5

Sources

Exploratory

Comparative Structure-Activity Profiling: Forchlorfenuron (CPPU) vs. 1-(2-chloropyridin-3-yl)-3-phenylurea

[1] Executive Summary This technical guide provides a comparative analysis between the industry-standard synthetic cytokinin Forchlorfenuron (CPPU) and its positional isomer, 1-(2-chloropyridin-3-yl)-3-phenylurea (hereaf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comparative analysis between the industry-standard synthetic cytokinin Forchlorfenuron (CPPU) and its positional isomer, 1-(2-chloropyridin-3-yl)-3-phenylurea (hereafter referred to as the 3-Py Isomer ).[1]

While both compounds share an identical molecular weight (247.68 g/mol ) and elemental composition, they exhibit drastically different biological activities.[1] This guide elucidates the Structure-Activity Relationship (SAR) governing this divergence, specifically focusing on the steric and electronic requirements of the AHK4 (CRE1) histidine kinase receptor binding pocket.[1] We demonstrate that the 4-pyridyl nitrogen orientation in CPPU is critical for receptor activation, a feature structurally absent in the 3-Py Isomer.

Molecular Architecture & Receptor Interaction[1]

The Structural Mismatch

The core difference lies in the attachment point of the urea bridge to the pyridine ring relative to the ring nitrogen.

  • CPPU (Active): The urea bridge is attached at the 4-position (para to the ring nitrogen).[1] This linear alignment mimics the N6-N1 axis of the natural cytokinin trans-zeatin.

  • 3-Py Isomer (Inactive/Low Activity): The urea bridge is attached at the 3-position (meta to the ring nitrogen).[1] This creates an angular "kink" that disrupts the planar geometry required for the receptor's hydrophobic cleft.[1]

Mechanism of Action: The AHK4 Binding Pocket

Recent crystallographic studies of the Arabidopsis histidine kinase 4 (AHK4) reveal a strict requirement for hydrogen bonding within the ligand-binding domain.[1]

  • The "Head" Interaction: The pyridyl ring of CPPU occupies the space normally held by the adenine ring of zeatin.[1] The ring nitrogen at the 4-position acts as a critical hydrogen bond acceptor for a conserved residue (typically Asp or His) deep within the pocket.[1]

  • The "Tail" Interaction: The phenyl ring acts as a hydrophobic anchor, stabilizing the molecule via Van der Waals forces.[1]

  • The Failure of the 3-Py Isomer: Shifting the nitrogen to the 3-position moves the H-bond acceptor vector by approximately 60 degrees. This prevents the formation of the stabilizing hydrogen bond, leading to a high dissociation constant (

    
    ) and failure to trigger the phosphorelay signal transduction.[1]
    
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways resulting from the structural isomerism.

CytokininSignaling cluster_ligands Ligand Input CPPU Forchlorfenuron (4-Pyridyl) Receptor AHK4 Receptor (Binding Pocket) CPPU->Receptor High Affinity (Kd ~4nM) Isomer 3-Py Isomer (3-Pyridyl) Isomer->Receptor Low Affinity Decision H-Bond Alignment? Receptor->Decision Signal Phosphorelay (His -> Asp) Decision->Signal Yes (CPPU) NoSignal No Activation (Steric/Electronic Clash) Decision->NoSignal No (Isomer) Response Cell Division (Callus Growth) Signal->Response

Caption: Comparative signaling flow. CPPU achieves high-affinity binding and activation, while the 3-Py isomer fails to align for H-bonding, resulting in pathway inactivity.[1]

Comparative Bioactivity Data[2]

The following data summarizes the biological potency derived from standard Tobacco Callus Bioassays (Nicotiana tabacum L. cv.[1] Wisconsin 38).[1]

CompoundStructureEC₅₀ (μM)Relative Potency
Forchlorfenuron (CPPU) 1-(2-Cl-4-pyridyl)-3-Ph-urea0.001 - 0.01 100% (High)
3-Py Isomer 1-(2-Cl-3-pyridyl)-3-Ph-urea> 10.0 < 0.1% (Inactive)
Trans-Zeatin (Control)Natural Purine0.01Standard

Note: The 4-pyridyl urea derivatives are historically "super-active" cytokinins, often exceeding the potency of natural zeatin.[1] The 3-pyridyl analogs typically show negligible activity due to the SAR principles outlined in Section 2.

Experimental Protocols

Synthesis of Isomers (Self-Validating Protocol)

To ensure accurate testing, researchers should synthesize fresh standards rather than relying on aged commercial stock.[1]

Reaction Principle: Nucleophilic addition of an aminopyridine to phenyl isocyanate.[1]

Materials:

  • Reagent A (CPPU): 4-amino-2-chloropyridine.[1][2]

  • Reagent B (Isomer): 3-amino-2-chloropyridine.[1]

  • Common Reagent: Phenyl isocyanate.[1]

  • Solvent: Anhydrous Acetone or Pyridine.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the specific aminopyridine in 20 mL of anhydrous acetone.

  • Addition: Add 11 mmol (1.1 eq) of phenyl isocyanate dropwise under nitrogen atmosphere at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. A white precipitate (urea) will form.[1]

  • Validation (TLC): Check completion using TLC (Hexane:Ethyl Acetate 1:1). The starting amine spot should disappear.[1]

  • Purification: Filter the precipitate. Wash 3x with cold acetone.[1] Recrystallize from Ethanol.[1]

  • Characterization: Confirm structure via ¹H-NMR.

    • CPPU Marker: Pyridyl protons appear as distinct doublets/singlets indicative of 2,4-substitution.[1]

    • Isomer Marker: Pyridyl protons show a complex splitting pattern indicative of 2,3-substitution.[1]

Arabidopsis Hypocotyl Bioassay

This assay is faster than callus culture and highly specific for cytokinin activity.[1]

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds (70% EtOH, 2 min).

  • Stratification: Keep at 4°C for 2 days in dark.

  • Treatment: Plate seeds on MS media containing variable concentrations (1 nM to 10 μM) of CPPU or the 3-Py Isomer.

  • Incubation: Grow vertically in the dark at 22°C for 5 days.

  • Measurement: Measure hypocotyl length.

    • Result: Active cytokinins (CPPU) inhibit hypocotyl elongation in the dark (part of the de-etiolation response mimicry).[1]

    • Result: Inactive isomers (3-Py) will result in long, etiolated hypocotyls similar to the DMSO control.[1]

References

  • Okamoto, T., Shudo, K., Takahashi, S., Kawachi, E., & Isogai, Y. (1981).[1][3] 4-Pyridylureas are surprisingly potent cytokinins.[1][3] The structure-activity relationship.[1][3][4][5][6] Chemical & Pharmaceutical Bulletin, 29(12), 3748-3750.[1]

  • Suzuki, T., Miwa, K., Ishikawa, K., Yamada, H., Aiba, H., & Mizuno, T. (2001).[1] The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane.[5][7][8] Plant and Cell Physiology, 42(2), 107-113.[1]

  • Yamada, H., Suzuki, T., Terada, K., Takei, K., Ishikawa, K., Miwa, K., ...[1] & Mizuno, T. (2001).[1] The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane.[5][7][8] Plant and Cell Physiology, 42(9), 1017-1023.[1][8]

  • Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978).[1][3] Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives. Phytochemistry, 17(8), 1201-1207.[1] [1]

Sources

Foundational

Mechanism of action for pyridyl phenylurea derivatives

Sub-Type Focus: SHP-1 Agonists & STAT3 Signaling Modulators Primary Case Study: SC-43 and Sorafenib Analogs Executive Summary Pyridyl phenylurea derivatives represent a versatile chemical scaffold in drug discovery, evol...

Author: BenchChem Technical Support Team. Date: March 2026

Sub-Type Focus: SHP-1 Agonists & STAT3 Signaling Modulators Primary Case Study: SC-43 and Sorafenib Analogs

Executive Summary

Pyridyl phenylurea derivatives represent a versatile chemical scaffold in drug discovery, evolving from their agricultural roots as cytokinins (e.g., Forchlorfenuron) to potent antineoplastic agents. While historically recognized for septin dysregulation in cell biology, the modern therapeutic value of this class lies in its dual-mechanism capability:

  • Kinase Inhibition: Acting as Type II inhibitors targeting the DFG-out conformation of kinases like BRAF and VEGFR (e.g., Sorafenib).

  • Phosphatase Agonism (Novel): Recent derivatives, most notably SC-43 , have demonstrated a rare ability to activate SHP-1 (PTPN6).

This guide focuses on the latter—the SHP-1/STAT3 axis —as it represents a breakthrough strategy for targeting "undruggable" transcription factors like STAT3 by enhancing endogenous negative regulators rather than direct inhibition.

Structural Biology & Pharmacophore

The core pharmacophore consists of a urea linker connecting a pyridyl ring (often substituted) to a phenyl ring.

  • The Urea Bridge: Functions as the primary hydrogen bond donor/acceptor site. In kinase binding, it anchors the molecule to the conserved Glu/Asp residues in the active site (e.g., Glu500 in BRAF).

  • The Pyridyl Ring: Increases water solubility and provides specific hydrogen bonding interactions (e.g., with the hinge region of kinases).

  • The "Agonist" Modification: In derivatives like SC-43, hydrophobic modifications on the phenyl ring allow the molecule to wedge into the N-SH2 domain of SHP-1.

Mechanism of Action: The SHP-1/STAT3 Axis

Unlike standard kinase inhibitors that block phosphorylation, pyridyl phenylurea derivatives like SC-43 operate via phosphatase activation .

The Target: SHP-1 (PTPN6)

SHP-1 is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor. In resting states, SHP-1 is auto-inhibited: its N-terminal SH2 domain (N-SH2) folds back and blocks its own PTP (catalytic) domain.

The Trigger: Relief of Autoinhibition

SC-43 binds directly to the N-SH2 domain of SHP-1.[1][2][3] This binding induces a conformational change that displaces the N-SH2 domain from the PTP catalytic site.

  • Result: The phosphatase becomes catalytically active.

The Effector: STAT3 Dephosphorylation

Constitutively active STAT3 (Signal Transducer and Activator of Transcription 3) drives survival in many cancers (HCC, CRC, TNBC).

  • Activated SHP-1 targets Phospho-STAT3 (Tyr705) .

  • It strips the phosphate group, reverting STAT3 to its monomeric, inactive form.

  • Downstream Consequences:

    • Inhibition of STAT3 dimerization and nuclear translocation.[4]

    • Downregulation of target genes: Cyclin D1 (proliferation), c-Myc, and Survivin.

    • Induction of Apoptosis (PARP cleavage).

Secondary Mechanism: Septin Modulation (Off-Target)

Researchers must be aware that simple pyridyl phenylureas (like CPPU) can stabilize septin filaments, causing defects in cytokinesis. This is distinct from the SHP-1 mechanism but can contribute to cytotoxicity in vitro.

Visualization: Molecular Pathway

The following diagram illustrates the unique "Agonist" mechanism where the drug activates a suppressor to kill the cancer cell.

MoA_Pathway SC43 Pyridyl Phenylurea (e.g., SC-43) SHP1_Inactive SHP-1 (Inactive) [Auto-inhibited State] SC43->SHP1_Inactive Binds N-SH2 Domain SHP1_Active SHP-1 (Active) [Open Conformation] SHP1_Inactive->SHP1_Active Relieves Autoinhibition STAT3_P p-STAT3 (Tyr705) [Oncogenic Dimer] SHP1_Active->STAT3_P Dephosphorylates STAT3_Inactive STAT3 (Unphosphorylated) [Monomer] STAT3_P->STAT3_Inactive Inactivation Nucleus Nucleus / DNA Binding STAT3_P->Nucleus Translocation (Blocked) GeneExp Transcription of Cyclin D1, c-Myc, Bcl-2 Nucleus->GeneExp Promotes Survival Apoptosis Apoptosis / Cell Death GeneExp->Apoptosis Inhibition leads to

Caption: SC-43 binds the N-SH2 domain of SHP-1, activating the phosphatase to dephosphorylate STAT3, thereby halting oncogenic transcription.

Experimental Validation Protocols

To validate this mechanism in your own research, use the following self-validating workflows.

Protocol A: In Vitro SHP-1 Phosphatase Activity Assay

Purpose: To prove the compound acts as an agonist (activator) of SHP-1, not an inhibitor.

  • Reagents:

    • Recombinant human SHP-1 protein (active).

    • Substrate: p-Nitrophenyl Phosphate (pNPP).

    • Buffer: 25 mM Tris-HCl (pH 7.0), 50 mM NaCl, 2 mM EDTA, 1 mM DTT.

  • Procedure:

    • Step 1: Incubate recombinant SHP-1 (0.05 µg) with varying concentrations of the Pyridyl Phenylurea derivative (0.1, 1, 5, 10 µM) in a 96-well plate for 30 minutes at room temperature.

    • Step 2: Add pNPP (2 mM final concentration) to initiate the reaction.

    • Step 3: Incubate at 37°C for 30–60 minutes.

    • Step 4: Measure absorbance at 405 nm .

  • Validation Logic:

    • If Absorbance (405nm) increases relative to DMSO control, the compound is an agonist .

    • If Absorbance decreases, it is an inhibitor (or non-specific denaturant).

Protocol B: Western Blotting for STAT3 Signaling

Purpose: To confirm the downstream effect is specific to STAT3 Tyr705 dephosphorylation.

  • Cell Lines: HepG2 or HCT-116 (High basal p-STAT3).

  • Treatment: Treat cells with compound (e.g., 1–10 µM) for 6, 12, and 24 hours.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve transient phosphorylation states during lysis.

  • Targets:

    • Primary: p-STAT3 (Tyr705).[5]

    • Control: Total STAT3 (Levels should remain constant).

    • Apoptosis Marker: Cleaved PARP or Cleaved Caspase-3.

  • Validation Logic:

    • A successful "hit" will show a dose-dependent decrease in p-STAT3 without a reduction in Total STAT3 (initially), followed by the appearance of Cleaved PARP.

Data & Comparative Analysis

Table 1: Comparative Activity of Urea Derivatives

Compound ClassRepresentativePrimary TargetMechanism TypeKey Phenotype
Pyridyl Phenylurea SC-43 SHP-1 (PTPN6) Agonist (Allosteric) p-STAT3 ↓, Apoptosis
Bi-Aryl UreaSorafenibRAF / VEGFRInhibitor (Type II)Angiogenesis ↓, Proliferation ↓
Pyridyl Urea (Agri)ForchlorfenuronSeptinsStabilizerCytokinesis defects

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: In Vivo Syn Synthesis (Pyridyl Phenylurea) Enz Enzymatic Assay (SHP-1 + pNPP) Syn->Enz Screen for Activation MTT Viability Assay (IC50 Determination) Enz->MTT Select Agonists WB Western Blot (p-STAT3 vs Total) Xeno Xenograft Model (Tumor Volume) WB->Xeno Lead Candidate MTT->WB Confirm MoA

Caption: Step-by-step workflow from chemical synthesis to in vivo validation of SHP-1 agonism.

References

  • Hu, M. H., et al. (2017). SC-43 is a potent and orally active SHP-1 agonist and STAT3 phosphorylation inhibitor.[3] Oncotarget, 8(39), 65077–65089.[3]

  • Liu, C. Y., et al. (2017). SC-43-mediated SHP-1 activation inhibits STAT3 signaling and induces apoptosis in radioresistant nasopharyngeal carcinoma. International Journal of Molecular Sciences.

  • Iwase, M., et al. (2004). Forchlorfenuron, a phenylurea cytokinin, alters septin assembly and organization in mammalian cells. Genes & Genetic Systems, 79(3), 199-206.[6]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

Sources

Exploratory

Precision Characterization of Synthetic Cytokinin-Receptor Interactions

This technical guide is structured to provide a rigorous, self-validating framework for characterizing synthetic cytokinin receptor interactions. It moves beyond standard textbook descriptions to address the practical re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide a rigorous, self-validating framework for characterizing synthetic cytokinin receptor interactions. It moves beyond standard textbook descriptions to address the practical realities of assay design, kinetic resolution, and data interpretation in a drug discovery context.

From Molecular Recognition to Kinetic Profiling

Executive Summary

The development of synthetic cytokinins—ranging from high-potency phenylureas (e.g., Thidiazuron, CPPU) to modified aminopurines—requires precise quantification of receptor binding kinetics. While phenotypic assays (callus growth, senescence retardation) provide functional readouts, they fail to distinguish between receptor affinity, metabolic stability (CKX resistance), and transport efficiency. This guide details the Live-Cell Bacterial Binding Assay (equilibrium thermodynamics) and Surface Plasmon Resonance (real-time kinetics) as the dual-pillar approach for validating synthetic candidates against the Arabidopsis sensor histidine kinases (AHK2, AHK3, CRE1/AHK4).

The Molecular Interface: The CHASE Domain

The specificity of cytokinin perception resides in the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.[1][2][3] Unlike the cytoplasmic ligand-binding domains of ethylene or auxin receptors, the CHASE domain is extracytosolic, necessitating assays that preserve membrane topology or correctly fold the ectodomain.

  • CRE1/AHK4: The "molecular ruler." It binds trans-zeatin (tZ) with high specificity (

    
     nM) via a rigid binding pocket that strictly enforces size exclusion, rejecting bulky synthetic analogs that lack specific hydrogen bonding capabilities.
    
  • AHK3: The "broad-spectrum" sensor. It exhibits greater plasticity, accommodating cis-zeatin and a wider array of synthetic phenylureas, making it a primary target for agrochemical design.

Experimental Protocol A: Live-Cell Radioligand Competition Assay

Objective: Determine the equilibrium dissociation constant (


) of a synthetic candidate by displacing a radiolabeled standard ([³H]-tZ).
Why this method?  Purifying full-length membrane-bound histidine kinases often results in aggregation and loss of activity. Using E. coli strains (e.g., KMI001) expressing AHKs allows the receptor to remain in its native membrane environment, ensuring the CHASE domain is correctly presented.
Reagents & Setup
  • Host: E. coli strain KMI001 (ΔrcsC, ΔyojN) carrying pIN-III-AHK plasmids.

  • Radioligand: [2-³H] trans-zeatin (Specific activity > 10 Ci/mmol).

  • Cold Competitor: Synthetic candidate (dissolved in DMSO, final assay concentration < 1% DMSO).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM KCl.

Step-by-Step Workflow
  • Induction: Inoculate E. coli cultures and grow at 25°C (critical for proper folding) to OD₆₀₀ ~ 1.0. Induce expression (if using lac promoter) or rely on constitutive expression depending on the vector.

  • Preparation: Harvest cells by centrifugation (3,000 x g, 10 min). Wash twice with cold Assay Buffer. Resuspend to OD₆₀₀ = 20 (high density is required for signal-to-noise).

  • Incubation (The Competition):

    • In 1.5 mL tubes, mix:

      • 50 µL Cell Suspension.

      • 5 µL [³H]-tZ (Final conc. ~ 3–5 nM, near the

        
         of the native ligand).
        
      • 5 µL Synthetic Candidate (Serial dilutions:

        
         M to 
        
        
        
        M).
      • Buffer to final volume 100 µL.

    • Control: Non-specific binding (NSB) determined by adding 1000-fold excess unlabeled tZ.

  • Equilibrium: Incubate on ice (0–4°C) for 30 minutes. Note: Low temperature minimizes receptor turnover and metabolic degradation of the ligand.

  • Separation:

    • Place glass fiber filters (GF/C) on a vacuum manifold.

    • Pre-wet filters with cold buffer.

    • Rapidly filter the reaction mix and wash immediately with 3 mL cold buffer (Time < 5s to prevent dissociation).

  • Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute).

Data Analysis

Calculate the


 from the sigmoidal dose-response curve. Convert to the inhibition constant (

) using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the affinity of [³H]-tZ for the receptor.
Experimental Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure on-rate (


) and off-rate (

) to understand residence time. Why this method? High affinity (

) can be driven by fast-on/fast-off or slow-on/slow-off kinetics. For agrochemicals, a long residence time (slow

) often correlates with prolonged biological activity.
Reagents & Setup
  • Sensor Chip: NTA (for His-tagged CHASE domain) or CM5 (amine coupling).

  • Ligand: Purified CHASE domain (truncated, soluble form) with C-terminal His-tag.

  • Analyte: Synthetic cytokinin candidate.[4]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Step-by-Step Workflow
  • Immobilization (NTA Chip approach):

    • Inject 0.5 mM NiCl₂ to activate the surface.

    • Inject His-CHASE protein (10–50 µg/mL) to reach ~2000 RU (Response Units).

    • Critical: Perform a buffer wash to remove loosely bound protein.

  • Kinetic Titration (Single Cycle Kinetics):

    • Inject the synthetic candidate at 5 increasing concentrations (e.g., 1, 5, 25, 125, 625 nM) sequentially without regeneration between injections.

    • Flow rate: High (30–50 µL/min) to minimize mass transport limitations.

    • Contact time: 120s; Dissociation time: 300s.

  • Regeneration: Inject 350 mM EDTA to strip the His-protein, providing a fresh surface for the next cycle.

Data Synthesis & Interpretation

The following table summarizes typical affinity ranges for natural vs. synthetic ligands against Arabidopsis receptors.

Ligand ClassCompoundReceptor Specificity

/

(Approx)
Kinetic Profile
Natural trans-Zeatin (tZ)CRE1/AHK4, AHK31 - 5 nMFast

, Slow

Natural Isopentenyladenine (iP)CRE1/AHK45 - 30 nMModerate affinity
Synthetic Thidiazuron (TDZ)AHK3 > CRE1/AHK410 - 50 nMExtremely slow

(High residence)
Synthetic CPPU (Forchlorfenuron)AHK3, CRE1/AHK420 - 100 nMHigh potency due to CKX resistance
Synthetic 6-Benzyladenine (6-BA)AHK3, AHK420 - 50 nMVariable depending on assay pH

Interpretation Key:

  • High Potency

    
     High Affinity:  A compound like CPPU may have a lower binding affinity (
    
    
    
    ~ 50 nM) than tZ (
    
    
    ~ 2 nM) but exhibit higher in vivo potency. This is often because synthetic phenylureas are not degraded by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes, effectively increasing their local concentration and half-life.
  • Receptor Bias: TDZ often shows a bias toward AHK3. In drug development, targeting AHK3 specifically can promote shoot regeneration without the root-inhibiting effects often associated with CRE1/AHK4 over-stimulation.

Visualization of Signaling & Workflow
Diagram 1: Cytokinin Signaling & Receptor Activation

This diagram illustrates the phosphorelay triggered by ligand binding.

CytokininSignaling Ligand Synthetic Ligand (e.g., TDZ) Receptor Receptor Dimer (AHK3 / CRE1) Ligand->Receptor Binding (KD) HK_Domain His-Kinase Domain (Autophosphorylation) Receptor->HK_Domain Conformational Change AHP AHP Protein (Phosphotransfer) HK_Domain->AHP P -> His ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B P -> Asp (Nucleus) DNA Cytokinin Response Genes (Cell Division/Shoot Growth) ARR_B->DNA Activation ARR_A Type-A ARR (Negative Feedback) DNA->ARR_A Expression ARR_A->AHP Inhibition

Caption: The Two-Component Signaling (TCS) pathway. Ligand binding induces autophosphorylation, initiating a His-Asp phosphorelay culminating in Type-B ARR transcriptional activation.

Diagram 2: Competitive Binding Assay Logic

This flow illustrates the logic of the bacterial live-cell assay.

BindingAssay cluster_0 Preparation cluster_1 Equilibrium cluster_2 Analysis Bacteria E. coli (AHK+) Mix Competition Incubation (4°C) Bacteria->Mix Tracer [3H]-tZ (Radioligand) Tracer->Mix Drug Candidate Drug (Unlabeled) Drug->Mix Filter GF/C Filtration (Separates Bound vs Free) Mix->Filter 30 mins Count Scintillation Counting (CPM) Filter->Count Data Calculate Ki (Cheng-Prusoff) Count->Data

Caption: Workflow for determining binding affinity (


) via competitive displacement of tritiated trans-zeatin in receptor-expressing bacteria.
References
  • Romanov, G. A., et al. (2005). "Domain structure and conserved residues of the cytokinin receptor CRE1/AHK4." Journal of Experimental Botany. [Link]

  • Spíchal, L., et al. (2004). "Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay."[5] Plant and Cell Physiology. [Link][6]

  • Heyl, A., et al. (2007). "Evolutionary proteomics identifies amino acids essential for ligand-binding of the cytokinin receptor CHASE domain."[2] BMC Evolutionary Biology. [Link][3]

  • Stolz, A., et al. (2011). "The specificity of cytokinin signalling in Arabidopsis thaliana." Journal of Experimental Botany. [Link]

  • Lomin, S. N., et al. (2015). "Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands." Journal of Experimental Botany. [Link]

Sources

Foundational

2-Chloropyridine Urea Derivatives: A Technical Guide on Structural Biology, Synthesis, and Multi-Domain Biological Activity

Prepared by: Senior Application Scientist, Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The urea functional group is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The urea functional group is a cornerstone of modern medicinal chemistry and agrochemical development, primarily due to its capacity to form highly stable, bidentate hydrogen-bonding networks with target proteins[1]. When conjugated with a 2-chloropyridine ring, the resulting diaryl or aryl-heteroaryl urea derivatives exhibit a profound expansion in biological activity. The electron-withdrawing nature of the chlorine atom at the ortho position of the pyridine ring modulates the pKa of the heterocyclic nitrogen, enhancing lipophilicity and altering the conformational rigidity of the urea backbone[2].

This technical whitepaper synthesizes current field-proven insights into the mechanistic pathways, therapeutic applications, and validated synthetic protocols for 2-chloropyridine urea derivatives, bridging their established roles as plant growth regulators with emerging applications in oncology and antimicrobial therapeutics.

Pharmacophore Dynamics & Structural Rationale

In drug design, the selection of a 2-chloropyridine moiety is rarely arbitrary. The causality behind this structural choice is rooted in electronic and steric effects:

  • Electrostatic Modulation: The electronegative chlorine atom exerts a strong inductive pull, passivating the pyridine ring and reducing the basicity of the adjacent nitrogen[3]. This prevents the molecule from becoming trapped in acidic physiological compartments, improving overall membrane permeability.

  • Conformational Locking: The steric bulk of the chlorine atom restricts the rotational freedom of the urea C-N bond, pre-organizing the molecule into a bioactive conformation that favors receptor binding[1].

  • Coordination Chemistry: The 2-pyridyl urea scaffold acts as an excellent multidentate ligand, capable of chelating transition metals like Cu(II) to form complexes that generate reactive oxygen species (ROS) within cancer cells[4].

Agricultural Biotechnology: Forchlorfenuron (CPPU)

The most commercially successful 2-chloropyridine urea derivative is Forchlorfenuron (KT-30; N-(2-chloro-4-pyridyl)-N'-phenylurea)[3]. It is a highly active synthetic cytokinin used globally to enhance fruit set, size, and yield in crops like grapes and kiwifruit[5][6].

Mechanism of Action

Unlike endogenous adenylate-type cytokinins, CPPU acts as a potent competitive inhibitor of Cytokinin Oxidase (CKX) [6]. By blocking the enzymatic degradation of natural cytokinins, CPPU causes a localized accumulation of these phytohormones, which synergize with auxins to drive aggressive cell division and lateral organogenesis[5]. At the molecular level, CPPU upregulates critical metabolic genes, including phosphoglucomutase (PGM) for glycolysis and citrate synthase (CS) for carbon fixation[7].

Interestingly, in mammalian systems, CPPU exhibits a distinct off-target mechanism: it reversibly alters the assembly dynamics of Septin GTPases —filamentous proteins crucial for cell division and cellular morphogenesis[8]. This dual-domain activity makes CPPU a valuable tool compound for studying septin-related neuropathies and cancers.

Fig 1: Multi-domain mechanistic pathways of Forchlorfenuron in plant and mammalian systems.

Emerging Therapeutics: Oncology and Antimicrobial Activity

Beyond agriculture, 2-chloropyridine urea derivatives are actively investigated for human therapeutics.

Antimicrobial and Anthelmintic Agents

Recent screening of urea derivatives against ESKAPE pathogens revealed that compounds containing a 2-chloropyridine or 3,5-dichlorophenyl group exhibit profound antimicrobial activity. For instance, compound 11b (1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea) demonstrated excellent inhibitory activity (MIC ≤ 50 μM) against Staphylococcus aureus and carbapenemase-producing Klebsiella pneumoniae[9]. These compounds also exhibit significant anti-nematodal activity against C. elegans, suggesting a broad-spectrum disruption of highly conserved invertebrate/bacterial targets[10].

Oncology and Cytoprotection

Derivatives such as N-(2-chloro-4-pyridyl)-N'-2-tolylurea have been synthesized to evaluate anti-proliferative and cytoprotective effects. While they inhibit cancer cell proliferation (likely targeting CDK2 and adenosine A2 receptors), specific analogs have shown the ability to protect SH-SY5Y neuroblastoma cells against CoCl2-induced hypoxia/cytotoxicity at 1–10 µM concentrations[2].

Furthermore, 2-pyridyl urea-based Cu(II) coordination complexes (e.g., Cu(U3)2Cl2) have demonstrated enhanced, cell-line-specific antiproliferative action against drug-resistant non-small cell lung carcinoma (NCI-H1975) by inducing apoptosis[4].

Quantitative Data Summary
Compound / DerivativePrimary Target / ApplicationKey Biological Activity (IC50 / MIC)Structural Highlight
Forchlorfenuron (CPPU) Cytokinin Oxidase (CKX) / SeptinsEnhances fruit yield; Alters septin assembly[8]N-(2-chloro-4-pyridyl)-N'-phenylurea
Compound 11b S. aureus / C. elegansMIC ≤ 50 μM (Microbial growth inhibition)[10]2-aminoethyl + 3,5-dichlorophenyl urea
Cu(U3)2Cl2 Complex NCI-H1975 Lung Cancer CellsIC50 = 39.6 ± 4.5 μM (Apoptosis induction)[4]2-pyridyl urea Cu(II) coordination
Derivative Ib CDK2 / Cytoprotection1–10 µM (Pro-survival against CoCl2)[2]N-(2-chloro-4-pyridyl)-N'-2-tolylurea

Experimental Workflow: Synthesis of 2-Chloropyridine Ureas

To ensure high scientific integrity, the synthesis of these derivatives must overcome the passivation of the pyridine ring caused by the electron-withdrawing chlorine atom[3]. The classical and most reliable approach involves the reaction of 4-amino-2-chloropyridine with an appropriate aryl isocyanate[2].

Self-Validating Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea

Rationale for Experimental Choices: 4-amino-2-chloropyridine often exists as a stable salt. To facilitate the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, the amine must be converted to its free base form. We utilize Triethylamine (TEA) as a basic catalyst; its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the pyridyl amine[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-amino-2-chloropyridine in anhydrous toluene (or acetone) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the isocyanate.

  • Catalysis: Add 0.1 equivalents of Triethylamine (TEA) to the reaction mixture. In-process control: The solution should clarify as the free base is liberated.

  • Addition: Dropwise add 1.1 equivalents of phenyl isocyanate (or phenyl chloroformate for carbamate intermediates) at 0°C to control the exothermic nucleophilic addition[5].

  • Reflux: Heat the mixture to 80°C and stir for 4–6 hours. Validation: Monitor via HPLC-MS or TLC (Hexane:EtOAc 7:3) until the 4-amino-2-chloropyridine peak is consumed.

  • Isolation: Cool the mixture to room temperature. The urea derivative will typically precipitate due to its rigid, hydrogen-bonded crystal lattice.

  • Purification: Filter the precipitate under a vacuum, wash with cold diethyl ether to remove unreacted isocyanate, and recrystallize from ethanol to achieve >98% purity.

Fig 2: Base-catalyzed synthetic workflow for 2-chloropyridine aryl ureas.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes Source: ResearchGate URL:[Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents Source: MDPI URL:[Link]

  • Antimicrobial and anthelmintic activities of aryl urea agents Source: University of East Anglia (UEA) / Journal Pre-proof URL:[Link]

  • Forchlorfenuron (Ref: KT 30) - AERU Source: University of Hertfordshire URL:[Link]

  • Forchlorfenuron for Quality Fruit Production: A Bird's-Eye View Source: ResearchGate URL:[Link]

  • Forchlorfenuron | CID 93379 Source: PubChem (NIH) URL:[Link]

  • Journal Pre-proof - Antimicrobial Activity of Urea Derivatives Source: Institute of Molecular and Translational Medicine URL:[Link]

Sources

Exploratory

Positional Isomers of Forchlorfenuron (CPPU): Mechanistic Insights, Synthesis, and Biological Activity

Executive Summary Forchlorfenuron, commonly known as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea), is a highly potent diphenylurea-derivative cytokinin used globally to enhance fruit set and size in agricultural crops [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Forchlorfenuron, commonly known as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea), is a highly potent diphenylurea-derivative cytokinin used globally to enhance fruit set and size in agricultural crops [1]. However, as a Senior Application Scientist specializing in agrochemical metabolism, I often emphasize to development teams that the parent compound is only half the story. The biotransformation of CPPU yields several positional isomers —specifically hydroxylated and glycosylated derivatives—that exhibit drastically different toxicological and physiological profiles.

This whitepaper dissects the structural dynamics of CPPU isomers, providing researchers with field-proven methodologies for their chemical synthesis, analytical elucidation, and biological assessment.

Structural Dynamics and Isomeric Toxicity

The biological activity of CPPU is heavily dependent on the spatial arrangement of its functional groups. In mammalian and fungal metabolism, the phenyl ring of CPPU undergoes regioselective hydroxylation, primarily yielding two positional isomers: 4-hydroxyphenyl-CPPU (para-substitution) and 3-hydroxyphenyl-CPPU (meta-substitution) [2].

The position of this hydroxyl group acts as a structural switch for cytotoxicity. As shown in our quantitative summary below, the para-hydroxylated isomer retains a degree of cytotoxicity, whereas the meta-hydroxylated isomer and subsequent Phase II glycosylated conjugates (e.g., CPPU-4-O-β-D-glucoside) are effectively detoxified [3]. This divergence is likely due to steric hindrance; the para-position allows the molecule to mimic endogenous substrates that disrupt mammalian septin filaments (specifically SEPT9_i1), whereas meta-substitutions clash with the receptor binding pocket [4].

Table 1: Physicochemical and Toxicological Properties of CPPU Isomers
CompoundSubstitution PositionIC₅₀ (CHO Cells, μM)Biological Role / Status
Forchlorfenuron (CPPU) N/A (Parent)12.12 ± 2.14Active Plant Growth Regulator
4-Hydroxyphenyl-CPPU para-position36.15 ± 1.59Major Mammalian/Fungal Metabolite
3-Hydroxyphenyl-CPPU meta-position>100 (No cytotoxicity)Minor Metabolite
CPPU-4-O-β-D-glucoside para-O-glycosylation>100 (No cytotoxicity)Plant Phase II Conjugate

Data synthesized from in vitro cytotoxicity assays on Chinese Hamster Ovary (CHO) cells [3].

Mechanistic Pathways: Target vs. Off-Target

Understanding the divergence between plant target efficacy and mammalian off-target metabolism is critical for safety assessments. In plants, CPPU acts as a potent agonist for cytokinin receptors, synergizing with natural auxins to drive cell division [5]. In contrast, off-target metabolism dictates its toxicological clearance.

G cluster_plant Plant Target Pathway cluster_mammal Mammalian / Fungal Metabolism CPPU Forchlorfenuron (CPPU) Parent Compound Cytokinin Cytokinin Receptor Agonism CPPU->Cytokinin Metab4 4-Hydroxyphenyl-CPPU (Major Isomer) CPPU->Metab4 p-Hydroxylation Metab3 3-Hydroxyphenyl-CPPU (Minor Isomer) CPPU->Metab3 m-Hydroxylation CellDiv Cell Division & Expansion Cytokinin->CellDiv Tox Cytotoxicity (IC50: 36.15 μM) Septin Disruption Metab4->Tox Gluc O-β-D-Glucosides (Phase II Detox) Metab3->Gluc

Fig 1. CPPU signaling and metabolic pathways detailing isomeric divergence.

Experimental Methodologies

To accurately study these transformation products, researchers must synthesize highly pure analytical standards. Below is my self-validating protocol for generating hydroxylated CPPU isomers, optimized to prevent urea-linkage degradation.

Protocol 1: Directed Chemical Synthesis of Hydroxylated CPPU Isomers

Objective: Synthesize 3-OH and 4-OH positional isomers of CPPU for use as analytical standards [3].

Step 1: Isocyanate Condensation

  • Reaction: Combine 4-amino-2-chloropyridine (18.52 mmol) and the desired methoxyphenyl isocyanate (e.g., 4-methoxyphenyl isocyanate for the para-isomer) (15.43 mmol).

  • Conditions: Dissolve in 103 mL of strictly anhydrous toluene. Stir under an inert atmosphere at 80 °C for 8 hours.

  • Causality & Validation Check: Why anhydrous toluene? Trace water will aggressively hydrolyze the isocyanate into a primary amine, which then reacts with unreacted isocyanate to form a symmetric 1,3-bis(methoxyphenyl)urea byproduct. A successful reaction will yield a colorless solid (Methoxy-CPPU) with >85% yield.

Step 2: Selective Demethylation

  • Reaction: Suspend the Methoxy-CPPU intermediate in dichloromethane (CH₂Cl₂).

  • Conditions: Cool the system to -30 °C. Add Boron tribromide (BBr₃) dropwise and stir for 24 hours.

  • Causality & Validation Check: BBr₃ is a hard Lewis acid that selectively coordinates to the ethereal oxygen of the methoxy group. Operating strictly at -30 °C is the self-validating mechanism here; higher temperatures will cause BBr₃ to cleave the critical urea linkage (C=O), destroying the molecule. The low temperature ensures only the methyl group is cleaved to reveal the final hydroxylated isomer.

G Start 4-Amino-2-chloropyridine + Methoxyphenyl isocyanate Condense Condensation (Toluene, 80°C, 8h) Start->Condense Intermediate Methoxy-CPPU Intermediate Condense->Intermediate Demethyl Demethylation (BBr3, CH2Cl2, -30°C) Intermediate->Demethyl Product 3-OH or 4-OH CPPU Isomer Demethyl->Product

Fig 2. Self-validating synthetic workflow for hydroxylated CPPU isomers.

Protocol 2: LC-ESI-IT-TOF/MS Analytical Elucidation

When extracting CPPU metabolites from complex matrices (like postharvest kiwifruit or fungal broths of Cunninghamella elegans), differentiating positional isomers requires high-resolution mass spectrometry [6].

Step 1: Ionization and MS¹ Acquisition

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Identify the protonated molecular ion[M+H]⁺ at m/z 264.05. High-resolution Time-of-Flight (TOF) ensures an elemental composition error of <5 ppm, confirming the addition of a single oxygen atom (hydroxylation) [2].

Step 2: MS² / MS³ Fragmentation (The Validation Step)

  • Induce collision-induced dissociation (CID).

  • Causality & Validation Check: The neutral loss of C₆H₇NO and C₇H₅NO₂ will generate characteristic fragment ions at m/z 155.0007 and 129.0230. Because these specific fragments retain the intact pyridine ring, this mass shift definitively proves that the hydroxylation occurred on the benzene ring rather than the pyridine ring. Final confirmation of the exact ortho, meta, or para position is achieved by matching the LC retention time with the synthetic standards generated in Protocol 1.

References

1.. Journal of Agricultural and Food Chemistry. 2.. PLOS One. 3.. MDPI. 4.. PubChem. 5.. Environmental Protection Agency (EPA).

Sources

Foundational

The Ascendancy of 3-Substituted Pyridyl Ureas as Potent Cytokinin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Cytokinins, a class of phytohormones, are central to the regulation of plant growth and development, orchestrating processes from cell division and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins, a class of phytohormones, are central to the regulation of plant growth and development, orchestrating processes from cell division and differentiation to senescence.[1][2] While natural cytokinins are adenine derivatives, a significant breakthrough in the field has been the discovery and development of synthetic analogs with potent cytokinin-like activity. Among these, 3-substituted pyridyl ureas have emerged as a prominent class, often exhibiting activity that surpasses their natural counterparts.[3][4] This technical guide provides an in-depth exploration of the cytokinin-like activity of 3-substituted pyridyl ureas, delving into their chemical characteristics, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in plant science, agrochemical development, and drug discovery.

Introduction: The Need for Synthetic Cytokinins

The manipulation of plant growth is a cornerstone of modern agriculture and biotechnology. Cytokinins, by their very nature as promoters of cell division and growth, are invaluable tools in this endeavor.[1][2] However, the application of natural cytokinins can be hampered by their relative instability and susceptibility to enzymatic degradation by cytokinin oxidase/dehydrogenase (CKO).[5] This has driven the exploration for synthetic alternatives that are more stable, potent, and potentially more cost-effective for large-scale applications.[6]

Urea-based compounds, and specifically pyridyl ureas, have proven to be a particularly fruitful area of research.[3][4] These synthetic molecules mimic the biological activity of natural cytokinins, often with significantly enhanced efficacy.[3][4][7] A notable example is N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron, CPPU), a compound that demonstrates much higher cytokinin activity than many adenine-type cytokinins.[3][4][7] This guide will focus on the 3-substituted pyridyl urea scaffold, a less explored but promising variant within this chemical class.

Chemical Structure and Synthesis of 3-Substituted Pyridyl Ureas

The fundamental structure of a pyridyl urea consists of a pyridine ring and a phenyl group linked by a urea bridge. The position of the urea linkage on the pyridine ring is a critical determinant of its biological activity. While 4-pyridyl ureas are well-studied and known for their potent cytokinin activity, the exploration of 3-substituted isomers is an active area of research.[8]

General Chemical Structure:

The synthesis of 3-substituted pyridyl ureas can be achieved through several synthetic routes. A common method involves the reaction of a 3-aminopyridine derivative with a substituted phenyl isocyanate.[9] Alternatively, the annulation of anthranilic esters with N-pyridyl ureas provides a versatile route to various substituted quinazolin-2,4(1H,3H)-diones, which can be further modified.[10][11][12]

Caption: General chemical structure of 3-substituted pyridyl ureas.

Mechanism of Action and Structure-Activity Relationship

The cytokinin-like activity of pyridyl ureas stems from their ability to interact with the same cytokinin receptors as natural adenine-based cytokinins.[4] These receptors, such as CRE1/AHK4 in Arabidopsis thaliana, are histidine kinases that initiate a signaling cascade upon ligand binding.[13] Docking simulations and competitive binding assays have confirmed that urea-type cytokinins bind to the same site on the receptor as natural cytokinins.[4][13]

Cytokinin Signaling Pathway:

Cytokinin_Signaling Receptor Cytokinin Receptor (e.g., AHK4) AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP P ARR_B Type-B ARR (Response Regulator) AHP->ARR_B P Gene Cytokinin-Responsive Genes ARR_B->Gene ARR_A Type-A ARR (Response Regulator) ARR_A->AHP Negative Feedback Gene->ARR_A Expression Cytokinin 3-Pyridyl Urea Cytokinin->Receptor

Caption: Simplified cytokinin signaling pathway initiated by 3-pyridyl ureas.

The structure-activity relationship (SAR) of pyridyl ureas has been a subject of considerable investigation. Key findings indicate that:

  • Pyridine Ring Substitution: The position of the urea linkage is crucial. While 4-pyridyl ureas are generally more active, specific substitutions on the 3-pyridyl ring can significantly modulate activity.[8] Electronegative substituents at the 2-position of the pyridine ring can enhance activity.[8]

  • Urea Bridge: The -NH-CO-NH- bridge is essential for high activity.[14][15] Modifications to this bridge, such as replacing it with a thiourea linkage (-NH-CS-NH-), generally reduce activity.[14][15]

  • Phenyl Group Substitution: Substitutions on the phenyl ring also influence activity. Generally, an unsubstituted phenyl ring or one with specific meta-substitutions leads to higher activity.[14][15]

Experimental Protocols for Assessing Cytokinin-Like Activity

The evaluation of cytokinin-like activity relies on standardized bioassays that measure specific physiological responses in plants.[16] These assays are crucial for screening new compounds and quantifying their potency.

In Vitro Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue.[17]

Protocol:

  • Prepare a sterile basal nutrient medium (e.g., Murashige and Skoog) supplemented with an auxin (e.g., indole-3-acetic acid) but lacking cytokinins.

  • Add the test compound (3-substituted pyridyl urea) at a range of concentrations to the medium. Include a positive control (e.g., kinetin or zeatin) and a negative control (no cytokinin).

  • Inoculate the medium with small, uniform pieces of tobacco callus tissue under aseptic conditions.

  • Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 4-5 weeks).

  • Measure the fresh and dry weight of the callus tissue to determine the growth-promoting effect of the test compound.

In Vivo Radish Cotyledon Expansion Assay

This bioassay assesses the ability of a compound to promote cell enlargement.[18]

Protocol:

  • Germinate radish seeds in the dark to obtain etiolated seedlings.

  • Excise the cotyledons from the seedlings and place them in petri dishes containing a solution of the test compound at various concentrations. Include positive and negative controls.

  • Incubate the petri dishes under continuous light for a set period (e.g., 72 hours).

  • Measure the increase in fresh weight or surface area of the cotyledons to quantify the expansion-promoting activity.

Experimental Workflow:

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Substituted Pyridyl Urea Derivatives Characterization Spectroscopic & Analytical Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Bioassay (e.g., Tobacco Callus) Characterization->InVitro InVivo In Vivo Bioassay (e.g., Radish Cotyledon Expansion) Characterization->InVivo Data Quantitative Data Collection (Weight, Size, etc.) InVitro->Data InVivo->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Identification of Lead Compounds SAR->Conclusion

Caption: A generalized experimental workflow for the evaluation of 3-substituted pyridyl ureas.

Biological Effects and Potential Applications

The potent cytokinin-like activity of 3-substituted pyridyl ureas translates into a wide range of biological effects and potential applications in agriculture and horticulture. These include:

  • Promoting Fruit Set and Development: Application of these compounds can enhance fruit size and yield in various crops.[7][19]

  • Enhancing Plant Tissue Culture: Their stability and high activity make them valuable substitutes for natural cytokinins in micropropagation and callus culture, promoting shoot regeneration and proliferation.[1][20]

  • Delaying Senescence: By inhibiting chlorophyll degradation, they can extend the shelf life of leafy vegetables and cut flowers.[16]

  • Improving Stress Tolerance: Some studies suggest that cytokinin-like compounds can enhance plant resilience to various abiotic stresses.[21]

Table 1: Comparative Cytokinin-like Activity of Selected Pyridyl Ureas

CompoundBioassayRelative Activity (compared to Kinetin)Reference
N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU)Tobacco CallusMuch higher[7]
N-phenyl-N'-(4-pyridyl)ureaTobacco CallusHigh[8]
3-substituted pyridyl urea derivativesVariousActivity varies with substitution[14][15]

Conclusion and Future Directions

3-substituted pyridyl ureas represent a promising class of synthetic cytokinins with significant potential for agricultural and biotechnological applications. Their high potency, stability, and tunable structure-activity relationships make them attractive targets for further research and development. Future investigations should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider range of 3-substituted pyridyl ureas to identify novel compounds with enhanced activity and selectivity.

  • Elucidating detailed mechanisms of action: Utilizing advanced techniques such as X-ray crystallography and cryo-electron microscopy to understand the precise interactions between these synthetic ligands and their receptor proteins.

  • Field trials and practical applications: Conducting extensive field trials to evaluate the efficacy and safety of lead compounds for specific agricultural applications.

  • Exploring non-traditional applications: Investigating the potential of these compounds in other areas, such as in the development of new herbicides or for their potential anti-proliferative effects in non-plant systems.[22][23][24]

The continued exploration of 3-substituted pyridyl ureas holds the key to unlocking new strategies for modulating plant growth and development, ultimately contributing to a more sustainable and productive agricultural future.

References

  • Ricci, A., Rolli, E., & Spichal, L. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology, 11(3), 262-72. [Link]

  • Ricci, A., Rolli, E., & Spichal, L. (2009). Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Request PDF. [Link]

  • Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978). Crystallographic studies on urea cytokinins. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(11), 3449-3451. [Link]

  • Zgonnik, V. N., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. [Link]

  • Zgonnik, V. N., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PubMed. [Link]

  • Zgonnik, V. N., et al. (2023). Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). Request PDF. [Link]

  • Tan, W., et al. (2023). Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Derivatives. Journal of Chemical Research, 47(1), 1-10. [Link]

  • Iwamura, H., et al. (1980). Quantitative structure-activity relationships in cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine derivatives: insights into receptor topology. PubMed. [Link]

  • Arima, Y., Oshima, K., & Shudo, K. (1995). EVOLUTION OF A NOVEL UREA-TYPE CYTOKININ :HORTICULTURAL USES OF FORCHLORFENURON. Acta Horticulturae, (394), 53-60. [Link]

  • Brunoni, F., et al. (2021). The adjuvant activity of two urea derivatives on cytokinins: an example of serendipitous dual effect. IRIS. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Mok, M. C., & Mok, D. W. S. (2001). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar. [Link]

  • Bruce, M. I., Zwar, J. A., & Kefford, N. P. (1965). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences, 165(999), 245-265. [Link]

  • Dora Agri-Tech. (2024). Bioassay of Cytokinin. [Link]

  • Zgonnik, V. N., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. [Link]

  • Matsubara, S., et al. (1968). Cytokinin Activities of Dihydrozeatin in Several Bioassays. CORE. [Link]

  • Frébort, I., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. PubMed. [Link]

  • Bruce, M. I., Zwar, J. A., & Kefford, N. P. (1965). Cytokinin activity of some substituted ureas and thioureas. Royal Society Publishing. [Link]

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  • Popova, L., et al. (2023). Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. MDPI. [Link]

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Exploratory

The Urea Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the urea scaffold as a cornerstone in modern kinase inhibitor research. We will delve into the mechanistic r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the urea scaffold as a cornerstone in modern kinase inhibitor research. We will delve into the mechanistic rationale, structure-activity relationships (SAR), synthetic strategies, and robust evaluation methodologies that underscore the enduring success of this chemical motif. This document is structured to provide not just procedural steps, but the scientific reasoning that drives experimental design, ensuring a self-validating and technically sound approach to the discovery and development of novel urea-based kinase inhibitors.

The Strategic Importance of the Urea Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The urea moiety has emerged as a "privileged scaffold" in medicinal chemistry due to its unique combination of structural and physicochemical properties.[1][2] Its ability to form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition, is a key feature.[3] Furthermore, the diaryl urea structure, exemplified by the multi-kinase inhibitor Sorafenib, provides a rigid backbone that can be readily functionalized to achieve high affinity and selectivity.[1]

The significance of the urea scaffold is further highlighted by its prevalence in numerous FDA-approved kinase inhibitors, including Sorafenib, Regorafenib, and Lenvatinib, which have become standard-of-care treatments for various cancers.[1][4][5] These molecules primarily function as Type II inhibitors, a class that targets the inactive "DFG-out" conformation of the kinase.[3] This mechanism often imparts greater selectivity compared to ATP-competitive Type I inhibitors.

Mechanism of Action: Targeting the DFG-Out Conformation

A key to the success of many urea-based inhibitors is their ability to stabilize the inactive "DFG-out" conformation of the kinase domain. In the active "DFG-in" state, the aspartate (D), phenylalanine (F), and glycine (G) motif is oriented to facilitate ATP binding and catalysis. In the DFG-out conformation, the phenylalanine residue flips into the ATP-binding site, creating an adjacent hydrophobic pocket.[3] Urea-based inhibitors exploit this conformation by spanning both the ATP-binding region and this allosteric pocket.

The urea moiety itself typically forms crucial hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the DFG-aspartate.[3] The flanking aryl groups extend into the hydrophobic regions of the ATP-binding site and the allosteric pocket, contributing to the high affinity of these inhibitors.

Structure-Activity Relationship (SAR) of Urea-Based Kinase Inhibitors

The development of potent and selective urea-based kinase inhibitors is guided by a deep understanding of their SAR. Systematic modification of the core scaffold allows for the optimization of target engagement, cellular activity, and pharmacokinetic properties.

Structural Moiety Modification Strategy Impact on Activity
"Head" Group (Hinge-Binding) Introduction of various heterocyclic rings (e.g., pyridine, pyrimidine)Modulates hinge-binding interactions and can influence selectivity.
Urea Linker N-methylation or replacement with thioureaGenerally, the unsubstituted urea is optimal for bidentate hydrogen bonding.
Central "Body" (Aryl or Heteroaryl) Substitution with electron-withdrawing or -donating groupsInfluences electronic properties and can impact binding affinity and pharmacokinetics.
"Tail" Group (Allosteric Pocket) Variation of substituted aryl or heteroaryl ringsCrucial for exploiting the hydrophobic allosteric pocket and achieving selectivity.

Synthetic Chemistry of Urea-Based Kinase Inhibitors

The synthesis of diaryl ureas is generally straightforward, contributing to their attractiveness as a scaffold. A common and efficient method involves the reaction of an aryl isocyanate with an aryl amine.

Representative Synthesis of a Sorafenib Analog

This protocol outlines a general method for the synthesis of a diaryl urea kinase inhibitor, exemplified by a Sorafenib analog.

Step 1: Synthesis of the Isocyanate

  • To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add triphosgene (0.4 eq) or a similar phosgene equivalent at 0 °C.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq), while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • The resulting isocyanate solution is typically used directly in the next step without purification.

Step 2: Urea Formation

  • To the crude isocyanate solution from Step 1, add a solution of the desired amine, for example, 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq), in the same solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC for the formation of the product.

  • Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final diaryl urea.

Biological Evaluation of Urea-Based Kinase Inhibitors

A multi-tiered approach is essential for the comprehensive biological evaluation of novel kinase inhibitors, progressing from biochemical assays to cell-based and in vivo models.

Biochemical Kinase Inhibition Assays

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against its purified target kinase(s). The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method.[6][7][8][9]

Detailed Protocol: ADP-Glo™ Kinase Assay for B-Raf V600E Inhibition [10][11]

Materials:

  • Recombinant human B-Raf V600E enzyme

  • Inactive MEK1 (substrate)

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.

    • Add 2.5 µL of a solution containing B-Raf V600E and inactive MEK1 in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

    • Include "no enzyme" and "no inhibitor" controls.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A similar protocol can be adapted for other kinases, such as VEGFR2, by using the appropriate enzyme, substrate, and buffer conditions.[12][13]

Cell-Based Assays

Cell-based assays are critical for assessing a compound's activity in a more physiologically relevant context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Detailed Protocol: In-Cell Western™ for Phospho-ERK Inhibition [14][15][16][17][18]

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma with B-Raf V600E mutation)

  • 96-well cell culture plates

  • Test inhibitor

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2

  • Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • LI-COR® Odyssey® Imaging System or equivalent

Procedure:

  • Cell Seeding and Treatment:

    • Seed A375 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Fixation and Permeabilization:

    • Remove the media and wash the cells with PBS.

    • Fix the cells with the fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the cells with a mixture of the primary antibodies against phospho-ERK and total-ERK, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate the cells with a mixture of the fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Image Acquisition: Wash the cells and acquire images using a LI-COR® Odyssey® Imaging System in the 700 nm (for total-ERK) and 800 nm (for phospho-ERK) channels.

  • Data Analysis:

    • Quantify the fluorescence intensity for both channels in each well.

    • Normalize the phospho-ERK signal to the total-ERK signal for each well.

    • Calculate the percentage of inhibition of ERK phosphorylation relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the normalized phospho-ERK signal against the inhibitor concentration.

Pharmacokinetic Profiling

Early assessment of a compound's pharmacokinetic (PK) properties is crucial for its development as a drug. This involves evaluating its absorption, distribution, metabolism, and excretion (ADME).[19][20] Standard in vitro and in vivo assays include:

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.

  • Plasma Protein Binding: Equilibrium dialysis to assess the extent of binding to plasma proteins.

  • In vivo Pharmacokinetics: Administration to animal models (e.g., mice, rats) to determine key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability.

Visualizing Key Concepts with Graphviz

To aid in the conceptualization of the complex processes involved in urea-based kinase inhibitor research, the following diagrams have been generated using the Graphviz DOT language.[21][22][23][24]

Urea_Inhibitor_MoA cluster_kinase Kinase Domain cluster_inhibitor Urea-Based Inhibitor ATP_Site ATP Binding Site Allosteric_Pocket Allosteric Pocket (DFG-out) Head Hinge-Binding Head Group Urea Urea Linker Urea->ATP_Site H-Bonds with Hinge & DFG-Asp Tail Hydrophobic Tail Tail->Allosteric_Pocket Hydrophobic Interactions

Caption: Binding mode of a Type II urea-based kinase inhibitor.

Experimental_Workflow Synthesis Synthesis of Urea-Based Inhibitors Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., In-Cell Western™) Determine Cellular IC₅₀ Biochemical_Assay->Cell_Based_Assay PK_Profiling Pharmacokinetic Profiling (ADME) Cell_Based_Assay->PK_Profiling In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Profiling->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Integrated workflow for kinase inhibitor discovery.

MAPK_Pathway_Inhibition RAS RAS-GTP BRAF B-Raf RAS->BRAF activates MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Urea-Based B-Raf Inhibitor Inhibitor->BRAF inhibits

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The urea scaffold continues to be a highly valuable and versatile starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and proven ability to effectively target the DFG-out conformation of kinases ensure its continued prominence in medicinal chemistry.[1][3][25][26][27] A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to rationally design, synthesize, and evaluate the next generation of urea-based therapeutics.

References

  • Catalano, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(7), 1548. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 3334-3387. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Tenti, E., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 991475. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]

  • Sino Biological. (2024). BRAF (V600E) Datasheet. Retrieved from [Link]

  • Janezic, M., et al. (2014). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 19(6), 7957-7971. [Link]

  • Dumas, J., et al. (2004). Recent developments in the discovery of protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 7(5), 600-616. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727. [Link]

  • Wang, Y., et al. (2017). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules, 22(11), 1833. [Link]

  • CN103724259A - Synthesis method for sorafenib. (2014).
  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • Liu, Y., et al. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(10), 19183-19198. [Link]

  • Lyssikatos, J. P., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 361-365. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • van Nuland, M., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 87(12), 4736-4746. [Link]

  • Chemspace. (2021). Urea derivatives in Drug Discovery. Chemspace. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

  • ScienCell. (n.d.). Human VEGFR2/KDR ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit. Retrieved from [Link]

  • Humphrey, J. D., & Kasinski, A. L. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4489. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, a substituted urea derivative with potential applications in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, a substituted urea derivative with potential applications in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles. The synthesis is based on the nucleophilic addition of 3-amino-2-chloropyridine to phenyl isocyanate. This guide includes comprehensive step-by-step instructions, safety protocols, materials and reagent specifications, and methods for purification and characterization of the final compound.

Introduction and Scientific Background

Substituted ureas are a cornerstone scaffold in modern medicinal chemistry, exhibiting a wide range of biological activities. The urea moiety (R-NH-CO-NH-R') is a privileged structural motif due to its ability to act as a rigid and effective hydrogen bond donor-acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. The specific target of this protocol, 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, combines a halogenated pyridine ring with a phenylurea group. This combination of a heterocyclic, electron-deficient ring and an aromatic urea is of significant interest for kinase inhibition and other therapeutic areas.

The synthesis strategy hinges on a well-established and highly efficient reaction: the addition of an amine to an isocyanate. In this case, the primary amine of 3-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for the synthesis of diaryl ureas.

Reaction Scheme

The overall reaction for the synthesis of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea is depicted below:

This reaction is a nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Materials and Reagents

Reagent and Solvent Specifications
Reagent/SolventChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier (Example)
3-Amino-2-chloropyridineC₅H₅ClN₂128.566298-19-7≥98%Sigma-Aldrich, TCI
Phenyl IsocyanateC₇H₅NO119.12103-71-9≥98%Sigma-Aldrich, Acros
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9375-09-2≥99.8%Fisher Scientific
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7≥99%VWR
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
n-HexaneC₆H₁₄86.18110-54-3ACS GradeVWR
Equipment and Consumables
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Drying tube (filled with calcium chloride)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[1][2]

Experimental Protocol

Safety Precautions

WARNING: Phenyl isocyanate is a highly toxic and lachrymatory compound. It is corrosive to the skin and eyes and can cause severe respiratory irritation.[3] All manipulations involving phenyl isocyanate must be performed in a well-ventilated chemical fume hood.[1][4] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (fluorinated rubber recommended), and safety goggles at all times.[2] Avoid inhalation of vapors and contact with skin and eyes.[3][4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: 3-Amino-2-chloropyridine Phenyl Isocyanate Dissolve Dissolve 3-Amino-2-chloropyridine in anhydrous DCM Reagents->Dissolve Cool Cool solution to 0°C (Ice Bath) Dissolve->Cool Transfer to flask Add Slowly add Phenyl Isocyanate solution dropwise Cool->Add Under N₂ atmosphere Stir Stir at room temperature (Monitor by TLC) Add->Stir Filter Filter the precipitate Stir->Filter Reaction Complete Wash Wash solid with cold Diethyl Ether Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize if necessary (e.g., from Ethanol/Water) Dry->Recrystallize Characterize Characterize Product: ¹H NMR, ¹³C NMR, MS, IR, MP Recrystallize->Characterize

Caption: Workflow for the synthesis of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea.

Step-by-Step Procedure
  • Preparation of Reactant Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g (10.0 mmol) of 3-amino-2-chloropyridine in 30 mL of anhydrous dichloromethane (DCM).[5]

    • Stir the solution until all the solid has dissolved.

  • Reaction Setup:

    • Cool the flask containing the 3-amino-2-chloropyridine solution to 0 °C using an ice bath.

    • In a separate, dry 50 mL flask, prepare a solution of 1.19 g (10.0 mmol) of phenyl isocyanate in 10 mL of anhydrous DCM.

    • Transfer the phenyl isocyanate solution to a dropping funnel.

  • Addition and Reaction:

    • Slowly add the phenyl isocyanate solution dropwise to the cooled, stirring solution of 3-amino-2-chloropyridine over a period of 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (e.g., 1:1 v/v).

    • Spot the starting material (3-amino-2-chloropyridine) and the reaction mixture on a TLC plate.

    • The reaction is considered complete when the starting amine spot has disappeared. The product, being more polar, will have a lower Rf value than the starting amine.

  • Isolation and Purification:

    • Upon completion, a white precipitate of the product should form. If the product does not precipitate spontaneously, the reaction volume can be reduced using a rotary evaporator.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

    • Dry the purified product under vacuum to a constant weight.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization and Analysis

The identity and purity of the synthesized 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expect to see signals for the aromatic protons on both the phenyl and pyridine rings, as well as two distinct N-H signals for the urea protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule. A characteristic signal for the urea carbonyl carbon is expected around 150-160 ppm.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula (C₁₂H₁₀ClN₃O, MW: 247.68 g/mol ).

  • Infrared Spectroscopy (IR): To identify key functional groups. Expect strong C=O stretching vibrations for the urea carbonyl group (around 1640-1680 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

Discussion and Mechanistic Insights

The synthesis of ureas via the reaction of isocyanates and amines is a robust and widely used transformation in organic synthesis. The mechanism involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the final stable urea product.

The choice of an aprotic solvent like dichloromethane is critical. Protic solvents (like water or alcohols) can react with the highly reactive phenyl isocyanate, leading to the formation of undesired byproducts such as carbanilic acid (which can decompose to aniline) or urethanes, respectively. The reaction is typically fast and clean, often resulting in high yields of the desired product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldImpure or wet reagents/solventEnsure all reagents are of high purity and solvents are anhydrous. Use a drying tube on the reaction setup.
Incomplete reactionExtend the reaction time and continue to monitor by TLC. Gentle heating (e.g., to 40 °C) can be attempted if the reaction is sluggish at room temperature.
Oily or impure productPresence of byproductsPurify the product by column chromatography on silica gel or by recrystallization.
Excess phenyl isocyanateUse a slight excess of the amine component or quench the reaction with a small amount of methanol before work-up.

References

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phenyl Isocyanate. Retrieved from [Link][1]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link][6]

  • Clemson University. (n.d.). Phenyl Isocyanate Standard Operating Procedure. Retrieved from [Link][2]

  • International Programme on Chemical Safety. (n.d.). ICSC 1131 - Phenyl Isocyanate. Retrieved from [Link][3]

  • Chem-Impex International, Inc. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link][5]

  • Google Patents. (2014). CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. Retrieved from [7]

  • Eureka | Patsnap. (2014). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. Retrieved from [Link][8]

Sources

Application

Preparation of phenylurea derivatives from 3-amino-2-chloropyridine

Application Note & Protocol Topic: Strategic Synthesis of Phenylurea Derivatives from 3-Amino-2-Chloropyridine for Drug Discovery Applications Audience: Researchers, Medicinal Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of Phenylurea Derivatives from 3-Amino-2-Chloropyridine for Drug Discovery Applications

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Phenylurea derivatives represent a cornerstone scaffold in medicinal chemistry, with prominent applications as kinase inhibitors, anticancer agents, and plant growth regulators.[1][2] The synthesis of these valuable compounds often involves the coupling of an amine with an isocyanate. This guide provides a detailed, field-proven protocol for the preparation of N-(2-chloropyridin-3-yl)-N'-phenylurea and its analogs, starting from 3-amino-2-chloropyridine. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide expert insights into process optimization, purification, and characterization, ensuring a reproducible and efficient synthesis for research and development applications.

Introduction: The Strategic Value of the 2-Chloropyridyl Phenylurea Scaffold

The N-aryl-N'-pyridylurea moiety is a privileged structure in modern drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with biological targets, particularly the ATP-binding sites of protein kinases.[3][4] The starting material, 3-amino-2-chloropyridine, offers a strategic advantage. The amino group serves as the nucleophilic handle for urea formation, while the chlorine atom at the ortho position provides a subsequent vector for diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5] This dual functionality makes it a powerful building block for creating complex molecular architectures.

Reaction Mechanism: Nucleophilic Addition

The formation of a urea from an amine and an isocyanate is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 3-amino-2-chloropyridine attacks the electrophilic carbonyl carbon of the phenyl isocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable, neutral phenylurea product. The reaction is typically irreversible and proceeds with high atom economy.[6]

G cluster_intermediate Transition State cluster_product Product Amine 3-Amino-2-chloropyridine Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate Phenyl Isocyanate Isocyanate->Intermediate Product N-(2-chloropyridin-3-yl)-N'-phenylurea Intermediate->Product Proton Transfer

Caption: Mechanism of Phenylurea Formation.

Materials and Safety

Reagents and Equipment
  • Reagents: 3-Amino-2-chloropyridine (≥98%), Phenyl isocyanate (or substituted derivatives, ≥98%), Anhydrous Toluene (or Acetone, DMF), Ethyl Acetate, Hexanes, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser with drying tube (e.g., CaCl₂ or Drierite), heating mantle or oil bath, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, glass funnel, filter paper, column chromatography setup (silica gel).

Critical Safety Precautions
  • 3-Amino-2-chloropyridine: Harmful if swallowed and causes skin and serious eye irritation.[7] Handle in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[9][10]

  • Isocyanates (e.g., Phenyl Isocyanate): Highly toxic, potent lachrymators, and respiratory sensitizers. All manipulations must be performed in a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Solvents: Organic solvents are flammable. Keep away from ignition sources.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-chloropyridin-3-yl)-N'-phenylurea

This protocol is a general procedure that can be adapted for various substituted phenyl isocyanates.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (1.28 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: While stirring, add phenyl isocyanate (1.10 mL, 10.1 mmol, 1.01 equiv.) dropwise to the solution at room temperature. The addition should be slow to control any potential exotherm. Note: The reaction is often spontaneous, but gentle heating may be required for less reactive analogs.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate often forms as the product is generated. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase) until the 3-amino-2-chloropyridine spot is no longer visible (typically 2-8 hours).[12]

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold hexanes to remove any unreacted isocyanate.

    • Air-dry the solid product. For many applications, this material may be of sufficient purity. If not, proceed to Protocol 2.

Protocol 2: Purification
  • Recrystallization (Preferred for high purity):

    • Transfer the crude solid to a flask.

    • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone-ether or ethanol-water) until the solid just dissolves.[12]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Column Chromatography (If recrystallization is ineffective):

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Load the solution onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

    • Collect fractions and combine those containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Example Reagent Stoichiometry
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
3-Amino-2-chloropyridine128.5610.01.01.28 g
Phenyl Isocyanate119.1210.11.011.20 g (1.10 mL)
Anhydrous Toluene---40 mL

Characterization

Authenticating the structure of the synthesized derivative is a critical, self-validating step.

  • ¹H NMR: Expect to see aromatic protons from both the pyridine and phenyl rings. The two N-H protons will appear as distinct singlets or broad signals, typically downfield.

  • ¹³C NMR: The spectrum will show the characteristic urea carbonyl carbon signal around 150-155 ppm, in addition to the aromatic carbons.

  • IR Spectroscopy: Look for a strong C=O (carbonyl) stretching band around 1640-1690 cm⁻¹ and N-H stretching bands around 3300 cm⁻¹.

  • Mass Spectrometry (MS): Confirm the molecular weight by identifying the molecular ion peak [M+H]⁺.

Field-Proven Insights & Troubleshooting

  • Choice of Solvent: The reaction is most effective in aprotic solvents like toluene, acetone, DMF, or THF.[12][13][14] The choice can influence reaction rate and product solubility. Toluene is advantageous as it can be dried effectively and has a good temperature range if heating is needed.

  • Catalysis: While this reaction often proceeds efficiently without a catalyst, weakly nucleophilic amines or deactivated isocyanates may benefit from the addition of a catalytic amount (1-5 mol%) of a tertiary amine base like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[14][15]

  • Side Reactions: The primary side reaction is the reaction of the isocyanate with any trace water in the solvent or on the glassware, which forms an unstable carbamic acid that decomposes to an amine and CO₂. This newly formed amine can then react with another isocyanate molecule to form a symmetrical N,N'-diphenylurea byproduct. Solution: Always use anhydrous solvents and dry glassware.

Table 2: Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Reaction Low reactivity of starting materials.Add a catalytic amount of triethylamine or DABCO. Gently heat the reaction to 50-80°C.[13][16]
Formation of Symmetric Urea Byproduct Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Product is an Oil or Difficult to Crystallize Product may have a low melting point or impurities are present.Purify by column chromatography instead of recrystallization.
Reaction Stalls Insufficient reagent.Add a small additional portion (0.05-0.1 equiv.) of the isocyanate and continue monitoring by TLC.

Experimental Workflow Visualization

G start Start prep Prepare Reactants (3-amino-2-chloropyridine in anhydrous solvent) start->prep add_iso Add Phenyl Isocyanate (Dropwise at RT) prep->add_iso react Stir and Monitor (TLC, 2-8 hours) add_iso->react complete Reaction Complete? react->complete complete->react No workup Work-up (Cool, Filter, Wash) complete->workup Yes crude_product Crude Solid workup->crude_product purify Purification Required? crude_product->purify recrystallize Recrystallization or Column Chromatography purify->recrystallize Yes characterize Characterization (NMR, MS, IR) purify->characterize No pure_product Pure Product recrystallize->pure_product pure_product->characterize end End characterize->end

Caption: General Workflow for Phenylurea Synthesis.

References

  • Boraychem. (2024, November 11). Phenylurea: Properties, Applications, and Safety.
  • RSC Publishing. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing.
  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026, January 28).
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.).
  • Google Patents. (n.d.). CN1453269A - Process for preparing pyridylphenylureas.
  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
  • Google Patents. (n.d.). CN1422848A - Preparation method of pyridylphenylurea.
  • PrepChem.com. (n.d.). Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea.
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (n.d.).
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020, March 23).
  • Pérez, D., et al. (2011, March 1). Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. Bioorganic & Medicinal Chemistry Letters.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Amino-2-chloropyridine.
  • Taylor & Francis. (2025, November 14). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole.
  • Cole-Parmer. (2005, December 21). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%.
  • Fisher Scientific. (2009, March 31). SAFETY DATA SHEET - 3-Amino-2-chloropyridine.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - 2-Amino-3-chloropyridine.
  • European Patent Office. (n.d.). PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - EP 0243450 B1.
  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (n.d.). PubMed.
  • Hupp, C. D., & Tepe, J. J. (2009). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry, 74(9), 3406–3413.

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for Chloropyridyl Ureas

Introduction: The Critical Role of Solvent Selection Chloropyridyl ureas represent a significant class of compounds in medicinal chemistry and materials science, often serving as kinase inhibitors, enzyme modulators, or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

Chloropyridyl ureas represent a significant class of compounds in medicinal chemistry and materials science, often serving as kinase inhibitors, enzyme modulators, or building blocks for supramolecular assemblies.[1][2] The urea moiety is a potent hydrogen bond donor and acceptor, while the chloropyridyl ring introduces specific polarity, aromaticity, and potential for halogen bonding. This unique combination of functional groups governs the compound's physicochemical properties, making solvent selection a non-trivial but critical step for any experimental or developmental workflow.

The choice of solvent directly impacts:

  • Solubility and Concentration: Achieving the desired concentration is fundamental for accurate biological screening, chemical reactions, and formulation.

  • Compound Stability: An inappropriate solvent can lead to degradation, affecting experimental outcomes and shelf-life.

  • Bioavailability: For drug development, solubility in aqueous and organic media is a key determinant of a compound's absorption and distribution profile.[3]

  • Crystallization and Polymorphism: The solvent system used for crystallization can dictate the resulting crystal form, which has profound implications for a drug's physical properties and performance.[4]

This guide provides a systematic, field-proven framework for selecting the optimal solvent for chloropyridyl ureas. It combines theoretical principles with a practical, step-by-step protocol designed for researchers in drug discovery and chemical development.

Understanding the Intermolecular Forces at Play

The principle of "like dissolves like" is the cornerstone of solubility. For chloropyridyl ureas, dissolution is a battle between the solute-solute interactions within the crystal lattice and the new solute-solvent interactions. A successful solvent must effectively overcome the lattice energy by forming favorable interactions with the solute.

The Solute: Chloropyridyl Urea
  • Urea Group: This functional group is the primary driver of polarity. The two N-H groups are strong hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[5][6] This allows for the formation of robust intermolecular hydrogen bond networks, which contribute to high melting points and often-challenging solubility.[3]

  • Chloropyridyl Ring: The pyridine ring is a polar aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor. The electron-withdrawing chlorine atom further polarizes the ring, influencing the molecule's overall dipole moment and solubility profile.[1]

The Solvent: Key Physicochemical Properties

The ability of a solvent to dissolve a chloropyridyl urea is primarily dictated by three properties:

  • Polarity: A solvent's polarity determines its ability to interact with the polar urea and chloropyridyl moieties. It is often quantified by the Dielectric Constant (ε) . Solvents with a high dielectric constant (ε > 15) are considered polar and are more effective at shielding the electrostatic interactions between solute molecules, promoting dissolution.[7][8]

  • Hydrogen Bonding Capacity: Solvents are classified as protic (can donate hydrogen bonds, e.g., water, methanol) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone). Polar aprotic solvents are often excellent choices for ureas because their strong hydrogen bond accepting character can interact with the urea N-H groups without competing as donors.

  • Dispersion Forces: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces and are generally poor solvents for polar compounds like chloropyridyl ureas, unless the molecule has very large, nonpolar substituents.

A Curated Palette of Solvents for Screening

The following table presents a range of solvents, categorized by their properties, that serve as an excellent starting point for a solubility screen. This list is not exhaustive but represents a diversity of chemical classes relevant to pharmaceutical development.[4][9][10][11]

Solvent NameClassPolarity Index (P')Dielectric Constant (ε) at 20°CBoiling Point (°C)Key Insights for Chloropyridyl Ureas
Highly Polar Protic Solvents
WaterPolar Protic10.280.1100.0Generally low solubility due to strong urea self-association, but essential for assessing aqueous solubility for biological applications.[12]
Methanol (MeOH)Polar Protic5.132.764.7Good starting point. Can act as both H-bond donor and acceptor. Urea solubility is significant, often around 159 g/L at 20°C.[12]
Ethanol (EtOH)Polar Protic4.324.678.3Similar to methanol but slightly less polar. Often used in co-solvent systems with water to enhance solubility.[13]
Highly Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7189.0Often the "universal" solvent for difficult-to-dissolve compounds. Excellent H-bond acceptor. High boiling point can be a disadvantage.
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.7153.0Strong H-bond acceptor, very effective at solvating the urea N-H groups. High boiling point.
Acetonitrile (MeCN)Polar Aprotic5.837.581.6Moderately polar with a convenient boiling point for removal. Less potent than DMSO or DMF but useful for chromatography.
AcetonePolar Aprotic5.120.756.3Lower boiling point makes it easy to remove. Good for initial tests but may have limited solubilizing power for complex ureas.
Moderately Polar Solvents
Tetrahydrofuran (THF)Ethereal4.07.666.0A good intermediate polarity solvent. The oxygen can accept H-bonds. Can form peroxides upon storage.
Dichloromethane (DCM)Halogenated3.18.939.7Useful for less polar urea derivatives. Its volatility is an advantage for easy removal.
Ethyl Acetate (EtOAc)Ester4.46.077.1Common in synthesis and chromatography. Its ester carbonyl can act as an H-bond acceptor.
Nonpolar Solvents
TolueneAromatic2.42.4110.6Generally poor solubility unless the chloropyridyl urea has large nonpolar groups.
HexanesAliphatic0.11.9~69Unlikely to be effective. Primarily used as an anti-solvent for precipitation or crystallization.

Experimental Protocol: Systematic Solubility Screening

This protocol details the widely accepted "shake-flask" method, adapted for small-scale screening in a research setting.[14][15] The objective is to determine the equilibrium solubility of a compound in a panel of selected solvents.

Materials and Equipment
  • Chloropyridyl urea test compound

  • Selected solvents (from Table 3.0 or other candidates)

  • 2 mL glass vials with screw caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or UPLC-UV/MS system for quantification

Step-by-Step Procedure
  • Preparation of Vials: Accurately weigh approximately 2-5 mg of the chloropyridyl urea into a tared 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibration. Record the exact mass.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first test solvent to the vial.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes to break up any clumps and initiate dissolution.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[16]

  • Phase Separation: After equilibration, visually inspect the vials to confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For maximum accuracy, filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Check: Perform a recovery experiment to ensure the compound does not bind to the filter material.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC or LC-MS method to determine the precise concentration.

  • Calculation of Solubility: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

Record all quantitative results in a structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25Clear, colorless solution
Methanol25
Acetonitrile25
Ethyl Acetate25
Water25Suspension, minimal dissolution

Decision-Making Workflow and Downstream Considerations

The choice of a solvent is not solely based on achieving the highest solubility. The intended application is paramount. The following workflow illustrates a logical decision-making process.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application-Specific Selection cluster_2 Phase 3: Final Validation Start Define Compound & Application Goal Analyze Analyze Solute Properties (H-bonding, Polarity) Start->Analyze Screen Protocol 4.0: Perform Small-Scale Solubility Screen (Broad Polarity Range) Analyze->Screen Decision Solubility > Target Conc.? Screen->Decision Decision->Screen No, Re-evaluate (Co-solvents, Heat) App_NMR NMR Analysis? Choose Deuterated Solvent (DMSO-d6, CDCl3, MeOD) Decision->App_NMR Yes App_Reaction Chemical Synthesis? Consider Reactivity, BPt, Inertness Decision->App_Reaction Yes App_Bio Biological Assay? Prioritize Aqueous Buffer or Low % DMSO Co-solvent Decision->App_Bio Yes App_Formulation Formulation? Consider Toxicity (ICH Guidelines), Volatility, 'Green' Solvents Decision->App_Formulation Yes Validate Validate Choice: - Assess Compound Stability (e.g., HPLC over 24h) - Check for Precipitation on Dilution App_NMR->Validate App_Reaction->Validate App_Bio->Validate App_Formulation->Validate End Optimal Solvent System Identified Validate->End

Caption: Workflow for Chloropyridyl Urea Solvent Selection.

Key Downstream Considerations:

  • For Biological Assays: While DMSO is an excellent solubilizer, its concentration in cell-based assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity. Initial high-concentration stock solutions in DMSO are common, followed by significant dilution in aqueous buffer.

  • For Chemical Reactions: The solvent must not react with starting materials, reagents, or products. The boiling point must be suitable for the desired reaction temperature.

  • For Purification/Chromatography: A solvent system that provides good solubility but allows for strong binding to the stationary phase (in the case of normal phase) or efficient elution (in the case of reverse phase) is required.

  • For Formulation: Pharmaceutical solvent selection guides, such as those from GSK or the ACS Green Chemistry Institute, should be consulted to prioritize solvents with low toxicity and better environmental profiles.[17]

Conclusion

A methodical and informed approach to solvent selection is indispensable when working with chloropyridyl ureas. By understanding the underlying intermolecular forces and employing a systematic screening protocol, researchers can efficiently identify optimal solvent systems. This not only ensures the generation of reliable and reproducible data but also accelerates progress in drug discovery and materials science by avoiding the pitfalls associated with poor solubility and compound instability. The workflow and data presented herein provide a robust foundation for making these critical experimental decisions.

References

  • Vertex AI Search. (2014, November 27). What is dielectric constant?
  • ChemicalBook. (2023, December 28). The Molecular Structure and Properties of Urea.
  • ResearchGate. (2024, March 16).
  • Urea Solubility In Organic Solvents Revealing. (2025, August 21).
  • Chemistry Stack Exchange. (2019, June 12).
  • PMC.
  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15).
  • FTLOScience. (2022, November 23). The Dielectric Constant in Solubility and Solvent Systems.
  • Smolecule. (2024, August 10). 1,3-Bis(4-chloropyridin-2-yl)urea.
  • PMC.
  • Solvent Physical Properties.
  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • MDPI. (2025, March 21). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment.
  • PMC. (2024, December 5). Urea hydrogen-bond donor strengths: bigger is not always better.
  • ACS Publications. (2023, June 9). Urea as a Hydrogen Bond Producer for Fabricating Mechanically Very Strong Hydrogels.
  • Scribd. Solvent Polarity Table | PDF.
  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Shodex HPLC Columns and Standards. Polarities of Solvents.
  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
  • Chemistry World. (2011, March 8). Expanding GSK's solvent selection guide.
  • RSC Publishing.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Benchchem. Solubility Profile of Cyclooctylurea in Common Organic Solvents: A Technical Guide.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • CHEMISTRY. (2021, January 11). Solvent Properties, sortable.
  • ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?.
  • The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002, January 19).
  • World Health Organiz
  • Millipore.
  • Raytor. (2026, January 22).
  • PubChem. 1-(5-chloropyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea.
  • RSC Publishing.
  • Quarantine and plant protection. Features of Urea influence on physicochemical properties of working solutions of insecticides.

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Application

Callus growth bioassay procedure for CPPU analogs

Title: A Validated Callus Growth Bioassay for Determining the Cytokinin-Like Activity of CPPU Analogs Abstract This document provides a comprehensive, step-by-step protocol for a callus growth bioassay designed to quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Validated Callus Growth Bioassay for Determining the Cytokinin-Like Activity of CPPU Analogs

Abstract

This document provides a comprehensive, step-by-step protocol for a callus growth bioassay designed to quantitatively assess the cytokinin-like activity of novel N-(2-chloro-4-pyridinyl)-N'-phenylurea (CPPU, Forchlorfenuron) analogs. CPPU is a potent synthetic cytokinin that promotes cell division and differentiation in plant tissues.[1] This bioassay leverages the dose-dependent growth response of a stable callus line (e.g., tobacco) to cytokinin activity. We detail the underlying principles, from the molecular mechanism of CPPU to the practical execution of the assay and data analysis. The protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Rationale for a Callus-Based Bioassay

Forchlorfenuron (CPPU) is a highly active phenylurea-type cytokinin, a class of plant growth regulators that potently stimulates cell division and expansion.[2][3] Its primary mechanism of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKO), the enzyme responsible for the degradation of endogenous cytokinins.[4][5] By inhibiting CKO, CPPU effectively increases the in-situ concentration of active cytokinins, leading to enhanced growth and developmental responses.[5] This makes CPPU a valuable tool in agriculture for increasing fruit size and yield.[1][6]

The development of novel CPPU analogs requires a reliable and sensitive method to screen for and quantify their biological activity. A bioassay is a scientific method that measures the concentration or potency of a substance by observing its effect on a living organism or tissue.[7] The tobacco callus bioassay is a classic and highly specific test for cytokinins.[7] It relies on the principle that certain callus tissues, such as those derived from tobacco pith, have a dual requirement of both an auxin and a cytokinin for sustained cell division and growth.[8] When the medium contains a constant, optimal level of auxin, the rate of callus growth becomes directly proportional to the concentration of the cytokinin activity supplied by the test compound.

This application note provides a robust protocol for utilizing this system to evaluate CPPU analogs, guiding researchers from sterile culture initiation to quantitative data interpretation.

The Molecular Basis: CPPU and the Cytokinin Signaling Pathway

CPPU and its analogs exert their effects by modulating the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system crucial for regulating the cell cycle. By inhibiting the CKO enzyme, CPPU prevents the breakdown of naturally occurring cytokinins like zeatin.[5] This leads to an accumulation of these hormones, which then bind to histidine kinase receptors in the cell membrane, initiating a phosphorylation cascade that ultimately activates transcription factors in the nucleus. These transcription factors induce the expression of genes responsible for promoting cell division (cytokinesis).[5]

CPPU CPPU Analog CKO Cytokinin Oxidase (CKO) CPPU->CKO Inhibits Cytokinins Endogenous Cytokinins CKO->Cytokinins Degrades Receptor Histidine Kinase Receptors (AHK) Cytokinins->Receptor Binds & Activates Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Initiates ARR Type-B Response Regulators (ARRs) Phosphorelay->ARR Activates Genes Cytokinin-Responsive Genes ARR->Genes Induces Expression CellDivision Cell Division & Callus Growth Genes->CellDivision Promotes

Caption: Mechanism of CPPU action on callus growth.

Materials and Reagents

Plant Material
  • Stable callus line of Nicotiana tabacum (Tobacco) cv. Wisconsin No. 38 or a similar standard line. The callus should be friable (crumbly) and have been subcultured for at least three passages on maintenance medium to ensure uniform growth.[9]

Culture Medium
  • Murashige and Skoog (MS) basal medium, including vitamins.[10]

  • Sucrose (30 g/L)

  • Myo-inositol (100 mg/L)

  • Auxin: α-Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D).

  • Agar (8 g/L)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

Plant Growth Regulators (PGRs)
  • CPPU Standard: Forchlorfenuron (analytical grade).

  • CPPU Analogs: Test compounds.

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol. CPPU is soluble in these organic solvents.[5]

Experimental Protocol

This protocol is divided into three main stages: Preparation of Media and Test Compounds, Inoculation of Callus, and Incubation and Data Collection.

Stage 1: Preparation of Media and Test Compounds
  • Prepare Basal Medium: Prepare MS basal medium according to the manufacturer's instructions. Add sucrose and myo-inositol. For the bioassay, add a fixed, supraoptimal concentration of an auxin, typically 2.0 mg/L 2,4-D, which promotes cell growth and makes the culture responsive to cytokinins.

  • Adjust pH and Add Agar: Adjust the pH of the medium to 5.7 ± 0.1 using 0.1 M HCl or NaOH before adding agar.[10][11] Heat the medium to dissolve the agar completely.

  • Aliquot and Autoclave: Dispense the medium into culture vessels (e.g., 25 mL per 100x15 mm petri dish). Autoclave at 121°C and 15 psi for 20 minutes. Allow the medium to cool and solidify in a sterile environment (laminar flow hood).

  • Prepare PGR Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the CPPU standard and each CPPU analog in a suitable solvent like DMSO.

    • Crucial Note: CPPU is not fully heat-stable.[5] Therefore, all cytokinin-like compounds must be filter-sterilized through a 0.22 µm syringe filter and added to the autoclaved medium after it has cooled to approximately 45-50°C.

  • Prepare Test Media:

    • Create a dilution series for the CPPU standard and each analog. A typical logarithmic series would be 0 (control), 0.001, 0.01, 0.1, 1.0, and 10.0 mg/L.

    • Add the appropriate volume of the filter-sterilized stock solution to the cooled, molten agar medium to achieve the desired final concentrations. Swirl gently to mix before the agar solidifies.

    • The control medium should contain only the auxin and a volume of the solvent (e.g., DMSO) equivalent to the highest concentration used for the test compounds.

Caption: Workflow for preparing the test media.

Stage 2: Inoculation of Callus
  • Select Callus: Use healthy, friable callus from the periphery of a 3-4 week old culture. Avoid any necrotic or discolored tissue.

  • Standardize Inoculum: Under sterile conditions, transfer small, uniform pieces of callus, each weighing approximately 50-100 mg, onto the surface of the prepared test media.[8] It is critical that the initial fresh weight of each callus piece is as uniform as possible.

  • Replication: For each concentration of each compound (including controls), set up at least five replicate plates.[12]

  • Seal and Label: Seal the petri dishes with paraffin film to prevent contamination and desiccation. Label each dish clearly with the compound, concentration, and date.

Stage 3: Incubation and Data Collection
  • Incubation: Incubate the cultures in the dark at a constant temperature of 25 ± 2°C for a period of 3 to 5 weeks.[8] Darkness prevents photosynthesis and potential differentiation, ensuring growth is due to cell division promoted by the test compounds.

  • Data Collection: After the incubation period, carefully remove each callus piece from the medium.

    • Fresh Weight (FW): Gently blot the callus on sterile filter paper to remove excess moisture and weigh it on an analytical balance. This is the most common and straightforward measurement.[13][14]

    • Dry Weight (DW): To obtain dry weight, place the weighed callus in a pre-weighed container and dry it in an oven at 60-70°C until a constant weight is achieved (typically 24-48 hours).[15] Dry weight is often a more reliable measure as it is not influenced by water content variations.

Data Analysis and Interpretation

  • Calculate Growth:

    • Fresh Weight Increase: Final FW - Initial FW

    • Growth Index (GI): (Final FW - Initial FW) / Initial FW[13]

    • Relative Growth Rate (RGR): (ln(Final Weight) - ln(Initial Weight)) / Time (days)[13]

  • Dose-Response Curve: Plot the mean growth measurement (e.g., fresh weight increase) against the logarithm of the concentration for the CPPU standard and each analog. This will generate a sigmoidal dose-response curve.

  • Determine Relative Activity: The biological activity of the CPPU analogs can be compared to the CPPU standard. Determine the concentration of each compound required to produce a half-maximal growth response (EC₅₀). The relative activity of an analog can be expressed as: (EC₅₀ of Standard / EC₅₀ of Analog) * 100%. A more potent analog will have a lower EC₅₀ value.

Data Presentation Table
CompoundConcentration (mg/L)Mean Initial FW (mg)Mean Final FW (mg)Mean FW Increase (mg)Growth Index (GI)
Control 0101.2155.454.20.54
CPPU Std 0.01100.8350.1249.32.47
0.199.5875.6776.17.80
1.0102.11540.31438.214.09
Analog A 0.01100.5280.9180.41.79
0.1101.7650.2548.55.39
1.099.81125.71025.910.28

Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting and Self-Validation

  • No Growth in Controls: This may indicate a problem with the basal medium or the health of the parent callus line.

  • High Variability: Inconsistent initial inoculum size is a common cause. Ensure callus pieces are of uniform weight and morphology.

  • Contamination: Review and reinforce sterile techniques during media preparation and inoculation.

  • Callus Browning (Necrosis): This can occur at excessively high, toxic concentrations of the test compounds or if the culture period is too long.[15]

  • Positive Control (CPPU Standard): A robust dose-response to the CPPU standard is essential to validate the assay's responsiveness. If the standard does not perform as expected, results for the analogs are not reliable.

  • Negative Control (Solvent Only): This control ensures that the solvent used to dissolve the compounds does not have a significant effect on callus growth.

Conclusion

The callus growth bioassay is a sensitive and specific method for determining the cytokinin-like activity of CPPU analogs. By carefully controlling variables such as the composition of the culture medium, the uniformity of the callus inoculum, and the incubation conditions, this protocol provides a reliable framework for screening and characterizing new plant growth regulators. Adherence to the described steps and validation controls will ensure the generation of high-quality, reproducible data essential for research and development.

References

  • Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. Retrieved from [Link]

  • Verma, S., Kumar, A., & Sharma, V. (2022). Callus induction and regeneration in high-altitude Himalayan rice genotype SR4 via seed explant. PLOS ONE. Retrieved from [Link]

  • Te-chato, S., & Lim, M. (2009). Induction and Maintenance of Callus from Leaf Explants of Mirabilis jalapa L. Global Science Books. Retrieved from [Link]

  • Kiwifruit Vine Health. (n.d.). CPPU User Guide. Retrieved from [Link]

  • Vilela, M. S. P., de Castro e Andrade, J., Santos, R. S., Stein, V. C., Alves, P. C. M. S., & Paiva, L. V. (2021). induction and maintenance of embryogenic characteristics of callus of the oil palm hybrid manicoré. Revista Árvore. Retrieved from [Link]

  • Bigot, C. (1974). A modified Amaranthus betacyanin test for cytokinin bioassay. Biologia Plantarum. Retrieved from [Link]

  • Dixon, R. A. (1985). Initiation and maintenance of callus and cell suspension cultures. UNT Digital Library. Retrieved from [Link]

  • Al-Taha, H. A. A., & Al-Ani, N. K. (2014). Effect of Different Medium on Callus Induction and Regeneration in Potato Cultivars. International Journal of Agriculture and Food Science Technology. Retrieved from [Link]

  • Wysińska, A., & Chmiel, H. (2024). Induction and Characteristics of Callus Cultures of the Medicinal Plant Tussilago farfara L. Plants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Forchlorfenuron - Exhibit E - CPPU Plant Growth Regulator Label. Retrieved from [Link]

  • Wang, Y., Zhang, J., Wang, H., Lu, Y., Wang, Y., Qiao, X., & Wang, Q. (2020). Callus growth kinetics and accumulation of secondary metabolites of Bletilla striata Rchb.f. using a callus suspension culture. PLOS ONE. Retrieved from [Link]

  • Costa, G., & Vizzotto, G. (2026, January 22). Overview of the use of forchlorfenuron (CPPU) to increase fruit yield, quality, and storability. CABI Reviews. Retrieved from [Link]

  • Scribd. (n.d.). Bioassays for Plant Growth Regulators. Retrieved from [Link]

  • Short, K. C., & Torrey, J. G. (1972). Cytokinin Production in Relation to the Growth of Pea-root Callus Tissue. Journal of Experimental Botany. Retrieved from [Link]

  • Ubuy. (n.d.). Buy Katyayani CPPU Online. Retrieved from [Link]

  • Buceta, J., et al. (2003). Dynamical scaling analysis of plant callus growth. EPL (Europhysics Letters). Retrieved from [Link]

  • Shah, S. H., Ali, S., & Jan, S. A. (2018). Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. Journal of Genetic Engineering and Biotechnology. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis of N-(2-chloropyridin-3-yl)-N'-phenylurea

Executive Summary & Strategic Context This Application Note details the synthesis of N-(2-chloropyridin-3-yl)-N'-phenylurea , a structural isomer of the potent plant cytokinin Forchlorfenuron (CPPU). While CPPU involves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This Application Note details the synthesis of N-(2-chloropyridin-3-yl)-N'-phenylurea , a structural isomer of the potent plant cytokinin Forchlorfenuron (CPPU). While CPPU involves the 4-aminopyridine scaffold, the 3-isomer described here is a critical pharmacophore in Medicinal Chemistry, particularly in the development of Type II Kinase Inhibitors (e.g., Sorafenib analogs) and agrochemical Structure-Activity Relationship (SAR) studies.

Chemical Challenge: The primary synthetic hurdle is the reduced nucleophilicity of the 3-amino-2-chloropyridine starting material. The electron-deficient pyridine ring, combined with the inductive electron-withdrawing effect (-I) of the ortho-chloro substituent, deactivates the exocyclic amine. Standard aniline coupling protocols often result in incomplete conversion or require forcing conditions that promote side reactions.

Scope: This guide provides a robust, scalable protocol using the Isocyanate Addition Method , selected for its high atom economy and simplified purification compared to carbamate-intermediate routes.

Mechanistic Insight & Route Selection

Reaction Pathway Analysis

Two primary routes exist for urea construction:

  • Route A (Direct Isocyanate Addition): Reaction of the aminopyridine with phenyl isocyanate.

  • Route B (Carbamate Activation): Activation of the aminopyridine with phenyl chloroformate, followed by aniline addition.

Decision: Route A is superior for this specific target. Phenyl isocyanate is a "hot" electrophile, sufficiently reactive to overcome the deactivated nature of the 2-chloropyridin-3-amine without requiring toxic mercury/lead catalysts or multiple steps.

Mechanistic Flowchart

The following diagram illustrates the reaction logic and the electronic factors influencing the rate-determining step (RDS).

ReactionMechanism SM1 3-Amino-2-chloropyridine (Nucleophile) Complex Tetrahedral Intermediate (Zwitterion) SM1->Complex Slow Step (Deactivated Amine) SM2 Phenyl Isocyanate (Electrophile) SM2->Complex PT Proton Transfer (Re-aromatization) Complex->PT Fast Product Target Urea (Precipitate) PT->Product Crystallization

Figure 1: Mechanistic pathway. The 2-Cl group reduces the HOMO energy of the amine nitrogen, making the initial attack on the isocyanate carbon the rate-determining step.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for 1.0 gram scale but is linearly scalable to 50g.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
3-Amino-2-chloropyridine 128.561.01.00 gLimiting Reagent
Phenyl Isocyanate 119.121.11.02 g (~930 µL)Electrophile
Anhydrous THF --10 mL (10 vol)Solvent
Dichloromethane (DCM) --20 mLWash Solvent
Hexanes --20 mLWash Solvent

Note: Phenyl isocyanate is a lachrymator and sensitizer. Handle in a fume hood.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to remove atmospheric moisture (Critical: Water reacts with isocyanate to form diphenylurea impurity).
    

Step 2: Solvation

  • Charge the RBF with 3-amino-2-chloropyridine (1.0 g).

  • Add Anhydrous THF (10 mL). Stir until fully dissolved.

    • Expert Tip: If the amine is dark/oxidized, pass it through a short silica plug before weighing to ensure stoichiometry accuracy.

Step 3: Electrophile Addition

  • Add Phenyl Isocyanate (1.1 equiv) dropwise via syringe over 5 minutes at Room Temperature (RT).

  • Observation: A mild exotherm may occur. A white precipitate often begins to form within 30 minutes.

Step 4: Reaction Incubation

  • Stir the mixture at 50°C for 4–6 hours.

    • Why Heat? Unlike simple anilines, the 2-chloropyridyl amine is sluggish. Mild heating ensures complete conversion and prevents the reaction from stalling.

  • Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (

    
    ) should disappear; the urea product will likely stay at the baseline or streak significantly due to polarity.
    

Step 5: Isolation & Purification

  • Cool the reaction to 0°C (ice bath) for 30 minutes to maximize precipitation.

  • Filter the solids using a sintered glass funnel.

  • Wash 1: Cold THF (2 mL) to remove unreacted isocyanate.

  • Wash 2: DCM (5 mL) to remove soluble non-polar impurities.

  • Wash 3: Hexanes (10 mL) to dry the solid.

  • Dry under high vacuum at 40°C for 4 hours.

Expected Results
  • Appearance: White to off-white powder.

  • Yield: 75% – 85%.

  • Melting Point: Expect >170°C (Ureas typically have high MPs due to intermolecular hydrogen bonding).

Characterization & Data Validation

To validate the synthesis, compare spectral data against these expected values.

Proton NMR ( H-NMR, DMSO- )

The urea linkage creates two distinct, downfield singlet peaks (exchangeable with


).
Chemical Shift (

)
MultiplicityIntegrationAssignment
9.50 - 10.00 Singlet (br)1HUrea NH (Pyridyl side)
8.80 - 9.20 Singlet (br)1HUrea NH (Phenyl side)
8.00 - 8.20 Doublet1HPyridine C6-H
7.90 - 8.00 Doublet1HPyridine C4-H
7.45 - 7.55 Doublet2HPhenyl ortho-H
7.20 - 7.40 Multiplet3HPhenyl meta/para-H + Pyridine C5-H
Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  247.05
    
  • Observed (

    
    ):  248.05
    
  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

    
    ), appearing as peaks at 248 and 250.
    

Troubleshooting & Optimization

Use the following logic tree to diagnose synthetic failures.

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Is the product a sticky gum? Problem->Check1 Check2 Did Diphenylurea form? (Insoluble white solid, MP > 230°C) Problem->Check2 Sol1 Solvent Issue: Switch THF to Toluene Reflux 4h -> Cool -> Filter Check1->Sol1 Yes Sol3 Reactivity Issue: Add catalyst (5 mol% DMAP or DABCO) Check1->Sol3 No, low conversion Sol2 Moisture Issue: Dry Solvents Use Schlenk Line techniques Check2->Sol2 Yes

Figure 2: Troubleshooting decision matrix. The most common error is water contamination leading to symmetric diphenylurea.

Alternative Solvent Systems

If the product does not precipitate from THF, or if the starting amine is particularly impure:

  • Toluene Reflux: Perform the reaction in refluxing toluene (110°C). The high temperature drives the reaction, and the product is almost completely insoluble in cold toluene, allowing for easy filtration.

Safety & Handling

  • Phenyl Isocyanate: Highly toxic by inhalation and skin contact. Potent sensitizer. Quench excess isocyanate with methanol before disposal.

  • Aminopyridines: Toxic if swallowed. Use double-gloving.

References

  • General Synthesis of Pyridyl Ureas

    • D. R. Indukuri, et al. "Multicomponent Domino Approaches for the Synthesis of Spirooxazolidine‐2‐thiones and Spirooxothiolane‐2‐imines."[6] ChemistrySelect, 2021. (Describes isocyanate reactivity with heterocyclic amines).

  • Biological Context (Cytokinin Analogs)

    • Y.[7] Li, et al. "Expression of CycD3 is transiently increased by pollination and N-(2-chloro-4-pyridyl)-N'-phenylurea in ovaries of Lagenaria leucantha."[7] Journal of Experimental Botany, 2003.[7] (Provides context on the 4-yl isomer CPPU, establishing the class of compounds).

  • Kinase Inhibitor Chemistry (Urea Formation)

    • Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006. (Foundational text on diarylurea synthesis in drug discovery).
  • Isocyanate Reactivity Protocols

    • Organic Syntheses, Coll.[8] Vol. 5, p. 555 (1973); Vol. 46, p. 52 (1966). (Standard procedures for isocyanate coupling).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of urea derivatives in aqueous media

Status: Operational Ticket ID: UREA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting low solubility of urea derivatives (Sulfonylureas, Phenylureas) in aqueous media...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: UREA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting low solubility of urea derivatives (Sulfonylureas, Phenylureas) in aqueous media.

Root Cause Analysis: The "Brick Dust" Mechanism

Before attempting solubilization, you must understand why your compound is crashing out. Urea derivatives typically fall into the "Brick Dust" category of the Biopharmaceutics Classification System (BCS Class II/IV).

The Thermodynamic Barrier: The urea moiety (


) acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules form an extensive, highly stable intermolecular hydrogen bond network (bidentate H-bonds).
  • High Crystal Lattice Energy: Breaking the solute-solute bonds requires significant energy.

  • Hydrophobicity: The flanking R-groups (often aromatic rings in drug discovery) drive the LogP up, making water solvation entropically unfavorable.

The Result: Water molecules cannot compete with the strong crystal lattice forces, leading to poor aqueous solubility despite the presence of polar groups.

Triage: The Solubility Decision Matrix

Use this logic gate to select the correct solubilization strategy based on your specific urea derivative's chemical structure.

SolubilityLogic Start Start: Analyze Structure CheckIonizable Does it have an acidic Sulfonyl group? (Sulfonylurea) Start->CheckIonizable YesIonizable Yes: Ionizable (Weak Acid) pKa ~5.0 - 6.0 CheckIonizable->YesIonizable Yes NoIonizable No: Neutral Urea (Phenylurea/Alkylurea) CheckIonizable->NoIonizable No PHStrategy Strategy A: pH Adjustment (Target pH > pKa + 1) YesIonizable->PHStrategy CheckApp Application Context? NoIonizable->CheckApp ChemSyn Chemical Synthesis CheckApp->ChemSyn BioAssay Biological Assay (Cell Culture/Enzyme) CheckApp->BioAssay Cosolvent Strategy B: Organic Cosolvents (DMSO, DMF, DMA) ChemSyn->Cosolvent Complex Strategy C: Cyclodextrin Complexation (HP-β-CD) BioAssay->Complex

Figure 1: Decision matrix for selecting the optimal solubilization method based on compound structure and experimental application.

Protocol A: pH Adjustment (For Sulfonylureas)

Applicability: Sulfonylureas (e.g., Glimepiride, Glibenclamide).[1][2] Mechanism: The sulfonyl group pulls electron density, making the adjacent N-H proton acidic (pKa 5.0–6.0). At pH > pKa, the molecule ionizes, breaking the lattice energy barrier.

Data: pKa Values of Common Sulfonylureas
CompoundpKa (Acidic)Solubility (pH 4)Solubility (pH 7.4)
Glibenclamide5.3< 1 µg/mL~500 µg/mL
Glipizide5.9< 1 µg/mL~300 µg/mL
Glimepiride5.32< 0.1 µg/mLHigh (Ionized)
Step-by-Step Workflow
  • Calculate Target pH: Use the Henderson-Hasselbalch equation. To ensure >99% solubility, target pH = pKa + 2 .

    • Example: For Glibenclamide (pKa 5.3), target pH 7.3 or higher.

  • Buffer Selection: Do not use Phosphate Buffered Saline (PBS) initially if you are making a high-concentration stock, as the "Salting Out" effect may occur. Use a Tris or Glycine buffer.

  • Dissolution:

    • Weigh powder.

    • Add buffer adjusted to pH 8.0.

    • Vortex. If turbid, add 1M NaOH dropwise until clear (monitor pH).

    • Critical Note: Once dissolved, you can dilute into physiological buffer (pH 7.4), but avoid acidic environments (pH < 5) to prevent immediate precipitation.

Protocol B: Cosolvent Spiking (The "Solvent Shift")

Applicability: Neutral ureas or when pH adjustment is forbidden (e.g., crystallization screens). Mechanism: Reduces the dielectric constant of the solvent mixture, making it more energetically favorable for the lipophilic urea to remain in solution.

Common Cosolvents & Biological Limits
CosolventSolubilizing PowerMax Final % (Cell Assay)Max Final % (Enzyme Assay)
DMSO High0.1% (Ideal) - 0.5% (Max)1% - 5%
Ethanol Moderate0.5%2% - 5%
PEG 400 Moderate1%5% - 10%
The "Solvent Shift" Method (To avoid "Oiling Out")

Many researchers fail here by adding water to the DMSO stock, causing the compound to crash out as an amorphous oil.

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM assay).

  • Intermediate Dilution (The Critical Step):

    • Do not pipet 1 µL of DMSO stock directly into 1 mL of static media. This creates a local high-concentration plume that precipitates instantly.

    • Correct: Place the culture media/buffer on a vortex mixer.

    • Correct: Slowly inject the DMSO stock into the center of the vortex vortex to ensure rapid dispersion.

  • Visual Check: Inspect for turbidity (Tyndall effect) using a laser pointer or bright light.

Protocol C: Cyclodextrin Complexation (Biocompatible)

Applicability: Sensitive cell lines (primary neurons, stem cells) where DMSO toxicity is unacceptable. Mechanism: The hydrophobic urea moiety enters the lipophilic cavity of the cyclodextrin (Host-Guest chemistry), while the hydrophilic exterior interacts with water.

Recommended Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/Buffer Step2 2. Add Excess Drug (Supersaturation) Step1->Step2 Step3 3. Equilibrate Shake 24-48h @ Room Temp Step2->Step3 Step4 4. Filter 0.22 µm PVDF (Remove Excess) Step3->Step4 Step5 5. Use Filtrate Quantify via HPLC Dilute for Assay Step4->Step5

Figure 2: Workflow for generating a soluble Cyclodextrin-Urea inclusion complex.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add the urea derivative in excess (beyond its estimated solubility).

  • Shake/Rotate for 24–48 hours at room temperature.

  • Filter through a 0.22 µm or 0.45 µm PVDF filter to remove undissolved solid.

  • The filtrate is now a concentrated stock solution. Quantify the exact concentration via UV-Vis or HPLC before use.

Frequently Asked Questions (FAQ)

Q: My sulfonylurea dissolves in DMSO but crashes immediately when I add water. Why? A: This is the "Solvent Shift" phenomenon. The logP of the compound is too high. You are likely crossing the metastable zone. Fix: Switch to Protocol C (Cyclodextrins) or ensure your final buffer pH is >7.4 (Protocol A).

Q: Can I use sonication to force it into solution? A: Sonication helps break up crystal aggregates but does not change thermodynamic solubility. If the solution is supersaturated, it will precipitate eventually (often during your assay). Heat and sonication are temporary fixes; chemical environment (pH/Cosolvent) is the permanent fix.

Q: Is DMSO toxic to my cells? A: Yes, above certain thresholds. Most cancer cell lines tolerate 0.5% DMSO. Primary cells (neurons, hepatocytes) often show stress signaling (ROS production) at >0.1%. Always run a "Vehicle Control" (DMSO only) to normalize your data.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Glimepiride. (Source for pKa data).

  • Thermo Fisher Scientific. (2023). DMSO Compatibility in Cell Culture. Technical Note.

Sources

Optimization

Preventing hydrolysis of urea linkages in solution

Role: Senior Application Scientist Scope: Chemical Stability of Urea Moieties in Aqueous Solution Status: Active Support The Mechanistic Basis: Why Urea Linkages Fail Before attempting to stabilize a urea linkage (R-NH-C...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Scope: Chemical Stability of Urea Moieties in Aqueous Solution Status: Active Support

The Mechanistic Basis: Why Urea Linkages Fail

Before attempting to stabilize a urea linkage (R-NH-CO-NH-R'), you must understand the specific degradation pathway active in your system. Urea hydrolysis is not a single process; it is a pH-dependent switch between two distinct mechanisms.

The "U-Shaped" Instability Profile

Urea linkages exhibit a classic pH-rate profile where stability is maximized near neutrality (pH 4.0–8.0) and degrades rapidly at extremes.

  • Acid Catalysis (pH < 4): The carbonyl oxygen is protonated, making the carbon highly electrophilic and susceptible to nucleophilic attack by water.

  • Base Catalysis (pH > 10): A proton is removed from the nitrogen, leading to an elimination mechanism that forms an isocyanate intermediate (

    
    ) and an amine.
    
  • The Runaway Loop (Critical): Hydrolysis releases ammonia/amines, which are basic. In unbuffered solutions, degradation begets degradation by raising the pH into the base-catalysis zone.

Mechanism Visualization

UreaHydrolysis Urea Urea Linkage (R-NH-CO-NH-R') AcidPath Acid Catalysis (Protonation) Urea->AcidPath pH < 4 BasePath Base Catalysis (Elimination) Urea->BasePath pH > 9 Intermediate Tetrahedral Intermediate AcidPath->Intermediate + H2O Isocyanate Isocyanate (R-N=C=O) BasePath->Isocyanate - H+ Products Degradation Products (Amines + CO2/Carbonate) Intermediate->Products Fast Isocyanate->Products + H2O Products->BasePath Ammonia release raises pH (Feedback Loop)

Figure 1: Dual-pathway hydrolysis mechanism. Note the red dashed line indicating the self-accelerating feedback loop caused by basic byproducts.

Formulation & Stabilization Strategy[1][2]

To prevent hydrolysis, you must construct a "Self-Validating System" that actively resists the factors driving the reaction.

A. The Golden Zone: pH Control

Recommendation: Target pH 6.0 . Data indicates that the hydrolysis rate constant (


) is lowest between pH 4 and 8. Lactate and Citrate buffers are superior to Phosphate in this range due to better buffering capacity against the specific basic byproducts of urea degradation.
B. Dielectric Constant Modification

Water is the reactant. Reducing the water activity and the dielectric constant of the solvent can significantly retard hydrolysis.

  • Strategy: Introduce cosolvents like Isopropanol or Ethanol (up to 20% v/v if solubility permits).

  • Mechanism: Lower dielectric constant stabilizes the neutral urea ground state relative to the charged transition states (zwitterionic intermediates).

C. Temperature Management

Urea hydrolysis follows Arrhenius kinetics.

  • Rule of Thumb: Every 10°C increase roughly doubles the hydrolysis rate.

  • Storage: Store at 2–8°C. Never autoclave urea-containing solutions; filter sterilize (0.22 µm) instead.

Quantitative Stability Data

Table 1: Estimated Half-life (


) of Urea Linkages at 25°C
pH ConditionDominant MechanismEstimated

Stability Rating
pH 1.0 Specific Acid Catalysis< 24 HoursCritical Failure
pH 4.0 Transition Zone~6-12 MonthsModerate
pH 6.0 Neutral Stability > 2 Years Optimal
pH 9.0 General Base Catalysis~3-6 MonthsPoor
pH 13.0 Specific Base Catalysis< 1 HourCritical Failure

Analytical Troubleshooting & Protocols

Protocol A: Early Warning System (pH Drift Monitoring)

The cheapest and fastest way to validate stability.

  • Prepare your urea solution in the final buffer.

  • Measure initial pH (

    
    ) to 0.01 precision.
    
  • Incubate a 5 mL aliquot at 40°C (accelerated condition).

  • Measure pH at 24 and 48 hours.

    • Pass:

      
      .
      
    • Fail:

      
       (Indicates ammonia release is overcoming buffer capacity).
      
Protocol B: HPLC Quantification of Degradation

Use this to quantify the specific amine byproduct.

  • Column: Mixed-mode (e.g., Primesep S or HILIC) to retain polar urea/amines.

  • Mobile Phase: ACN:Water (Gradient) with 0.1% Formic Acid.

  • Detection:

    • UV: 200–210 nm (Low sensitivity, suitable for high conc).

    • Fluorescence: Post-column derivatization with Xanthydrol (High sensitivity).

  • Workflow:

    • Inject Standard (Intact Urea).

    • Inject Sample.

    • Look for "fronting" peaks (amines usually elute earlier on C18, later on HILIC).

Troubleshooting FAQs (Interactive Guide)

Scenario 1: "My solution smells like ammonia."

Diagnosis: You have triggered the Base Catalysis Loop. Immediate Action: Check the pH. If it has risen above 8.0, the sample is likely compromised. Fix: Increase buffer molarity (e.g., from 10mM to 50mM). Switch to a buffer with a pKa closer to the drifting pH to clamp it down.

Scenario 2: "I see precipitation after 1 week."

Diagnosis: Formation of Cyanuric Acid (Trimerization).[1] Cause: High concentration of urea (>4M) combined with acid catalysis can lead to ring formation/precipitation. Fix: Dilute the solution or strictly maintain pH > 4.5.

Scenario 3: "Can I freeze the solution?"

Answer: Yes, but watch for "Freeze-Concentration Effect." Explanation: As water freezes, solutes concentrate in the remaining liquid pockets, potentially shifting pH drastically or increasing collision rates. Fix: Flash freeze in liquid nitrogen to prevent micro-phase separation. Use a cryoprotectant if compatible.

Troubleshooting Decision Tree

Troubleshooting Start Start: Stability Issue Detected CheckPH Step 1: Check pH Drift Start->CheckPH PH_Stable pH is Stable CheckPH->PH_Stable No Change PH_Drift pH has Shifted > 0.1 CheckPH->PH_Drift Drift Detected Analyze Analyze PH_Stable->Analyze BufferFail Buffer Capacity Exceeded (Ammonia Release) PH_Drift->BufferFail HPLC Step 2: Run HPLC (Check for Amine Peak) TempIssue Check Temperature/Light HPLC->TempIssue Degradation Found Reformulate Action: Increase Buffer Conc or Switch to Lactate/Citrate BufferFail->Reformulate TempIssue->Start Retest with Cold Storage

Figure 2: Step-by-step troubleshooting workflow for diagnosing urea instability.

References

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media. Journal of the American Chemical Society.[2] Link

  • Panyachariwat, N., & Steckel, H. (2014).[3] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. Link

  • Clark, S., et al. (2007).[4] Determination of urea using HPLC with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. Link

  • Estiu, G., & Merz, K. M. (2004).[2] The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society.[2] Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-chloropyridin-3-yl)-3-phenylurea

Welcome to the technical support resource for the synthesis and purification of 1-(2-chloropyridin-3-yl)-3-phenylurea. This guide is designed for researchers, medicinal chemists, and process development scientists who ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 1-(2-chloropyridin-3-yl)-3-phenylurea. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Synthetic Landscape & Impurity Profile

The successful purification of any compound begins with a thorough understanding of what impurities might be present. The synthesis of 1-(2-chloropyridin-3-yl)-3-phenylurea, typically proceeding via the reaction of 2-chloro-3-aminopyridine with phenyl isocyanate, is prone to several side reactions that generate a predictable profile of byproducts.

FAQ: What are the most common byproducts I can expect in my crude product?

Answer: Your crude product is rarely a single compound. The primary reaction is nucleophilic addition of the amine to the isocyanate. However, isocyanates are highly reactive and susceptible to side reactions, especially with water or other nucleophiles.[1] The most common impurities are derived from starting materials and subsequent reactions.

Synthesis Pathway and Byproduct Formation SM1 2-Chloro-3-aminopyridine Product Target Product 1-(2-chloropyridin-3-yl)-3-phenylurea SM1->Product + Phenyl Isocyanate (Desired Reaction) SM2 Phenyl Isocyanate SM2->Product Aniline Aniline SM2->Aniline + H₂O (Hydrolysis) DPU Byproduct 1,3-Diphenylurea (DPU) SM2->DPU Biuret Byproduct Biuret Derivative SM2->Biuret H2O Trace Water (H₂O) H2O->Aniline Product->Biuret + Phenyl Isocyanate (Side Reaction) Aniline->DPU + Phenyl Isocyanate (Side Reaction)

Caption: Reaction scheme for the formation of the target product and major byproducts.

Table 1: Common Impurities and Their Origin

ImpuritySourceRationaleExpected Polarity (vs. Product)
2-Chloro-3-aminopyridine Unreacted Starting MaterialIncomplete reaction or incorrect stoichiometry.More Polar
1,3-Diphenylurea (DPU) Side ReactionPhenyl isocyanate reacts with trace water to form an unstable carbamic acid, which decomposes to aniline; this aniline then rapidly reacts with another molecule of phenyl isocyanate.[2]Less Polar
Aniline Side Reaction IntermediateFormed from the hydrolysis of phenyl isocyanate but may not have fully reacted to form DPU.[3]More Polar
Biuret Derivatives Side ReactionPhenyl isocyanate can react with the N-H group of the already-formed urea product, especially if there is an excess of isocyanate.[3]More Polar
Isomeric Products Impure Starting MaterialIf the starting material contains 2-chloro-4-aminopyridine, the corresponding 1-(2-chloropyridin-4-yl)-3-phenylurea isomer will form.[4][5]Similar Polarity

Section 2: Purification Strategy - A Decision-Making Guide

Choosing the correct purification technique is critical. The two primary methods for a crystalline solid like 1-(2-chloropyridin-3-yl)-3-phenylurea are recrystallization and column chromatography. Your choice depends on the impurity profile and the quantity of material.

FAQ: My crude product is a sticky solid/oil. Should I try recrystallization or go straight to column chromatography?

Answer: An oily or gummy crude product often indicates the presence of significant amounts of impurities that are depressing the melting point and disrupting the crystal lattice of your target compound.

  • When to attempt recrystallization: If you have a large amount of material (>5 g) and a preliminary TLC shows one major spot (your product) with minor, less polar impurities (like DPU), a carefully chosen recrystallization might work. The impurities may remain in the mother liquor.

  • When to use column chromatography: This is generally the more robust method for complex mixtures or oily products. It is highly effective at separating compounds with different polarities, such as your target product from both more polar (starting amine, biurets) and less polar (DPU) byproducts.[6] For small-scale reactions (<5 g), it is often the most efficient choice.

Purification Decision Workflow Start Crude Product TLC Analyze by TLC (vs. Starting Materials) Start->TLC Decision Assess TLC Results TLC->Decision Recryst Recrystallization Decision->Recryst Mainly one spot Minor non-polar impurities > 5g scale Column Column Chromatography Decision->Column Multiple spots Polar & non-polar impurities Oily/Gummy product CheckPurity1 Check Purity (TLC, mp, NMR) Recryst->CheckPurity1 CheckPurity2 Check Purity (TLC, mp, NMR) Column->CheckPurity2 Pure Pure Product CheckPurity1->Pure Purity OK Impure Product Still Impure CheckPurity1->Impure Purity Not OK CheckPurity2->Pure Purity OK CheckPurity2->Impure Purity Not OK Impure->Column Re-purify

Caption: Decision tree for selecting the appropriate purification method.

Section 3: Experimental Protocols & Troubleshooting

Here we provide detailed, field-tested protocols. Remember, these are starting points; optimization may be necessary based on your specific results.

Method 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

FAQ: How do I choose the best solvent for recrystallization?

Answer: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely soluble at room temperature (to stay in the mother liquor) or completely insoluble (to be filtered off hot).

Table 2: Recrystallization Solvent Screening

SolventBoiling Point (°C)PolarityComments & Starting Point
Ethanol/Water ~78-100Polar ProticA good first choice. Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point), then add a few drops of hot ethanol to clarify. Allow to cool slowly.
Isopropanol 82Polar ProticOften an excellent single-solvent choice for ureas. Good at dissolving the product when hot and forcing it out of solution upon cooling.
Ethyl Acetate 77Polar AproticCan be effective, particularly for removing more polar impurities. May require the addition of a non-polar co-solvent like hexanes to induce crystallization.
Toluene 111Non-polarUseful if the main impurity (e.g., DPU) has similar polarity. The higher boiling point can sometimes aid in dissolving stubborn crudes, but be wary of potential thermal degradation.[7]
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Test small aliquots of your crude product with the solvents listed in Table 2 to find the optimal system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Check the purity of the crystals and the mother liquor by TLC to assess the efficiency of the purification.

Troubleshooting Recrystallization
  • Problem: The product "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is higher than the melting point of your impure product. Add a co-solvent in which your compound is less soluble to lower the overall boiling point and encourage crystal lattice formation. Alternatively, use a lower-boiling point solvent system.

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute, or crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a single "seed" crystal from a previous batch. As a last resort, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.

Method 2: Purification by Flash Column Chromatography

This technique uses a stationary phase (silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption to the silica. It is the most powerful method for separating complex mixtures.[6]

FAQ: What eluent system should I start with for my column?

Answer: The goal is to find a solvent system that gives your target product a Retention Factor (Rf) of ~0.3-0.4 on a TLC plate. This Rf value typically provides the best separation on a column. Phenylureas are moderately polar, so a mixture of a non-polar and a polar solvent is ideal.

Table 3: Recommended Eluent Systems for TLC & Column Chromatography

Eluent System (v/v)PolarityTypical Application
Hexanes : Ethyl Acetate (3:1 to 1:1) Low to MediumExcellent starting point. Will elute non-polar DPU first, followed by your product. Very polar impurities will remain at the baseline.
Dichloromethane : Methanol (99:1 to 95:5) Medium to HighUseful if your product is poorly soluble in ethyl acetate or if you need to elute more polar byproducts like biurets.
Step-by-Step Flash Chromatography Protocol
  • TLC Analysis: Develop a TLC plate using the eluent systems in Table 3 to find the optimal mobile phase (product Rf ≈ 0.3-0.4).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.

  • Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove all solvent traces.

Section 4: Final Purity and Identity Confirmation

After purification, you must confirm the success of your efforts.

  • Thin-Layer Chromatography (TLC): Your final product should appear as a single spot in multiple eluent systems.

  • Melting Point (mp): A sharp melting point close to the literature value (168-172 °C for the 4-yl isomer, expect similar for 3-yl) indicates high purity.[8] Impure compounds exhibit a broad and depressed melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation. The ¹H and ¹³C NMR spectra should be clean, with integrations matching the expected number of protons and carbons, and chemical shifts consistent with the structure of 1-(2-chloropyridin-3-yl)-3-phenylurea.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the standard.[9][10] A pure sample will show a single major peak.

By systematically identifying potential impurities and applying the appropriate purification and analytical techniques, you can confidently obtain 1-(2-chloropyridin-3-yl)-3-phenylurea of high purity for your research and development needs.

References

  • Polymers Editorial Office. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers. Available from: [Link]

  • Gao, H., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. Available from: [Link]

  • MDPI. (2025). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Available from: [Link]

  • ACS Publications. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. Available from: [Link]

  • PubMed. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Forchlorfenuron. PubChem Compound Database. Available from: [Link]

  • PubMed. (2015). Identification, synthesis, and safety assessment of forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) and its metabolites in kiwifruits. PubMed. Available from: [Link]

  • Google Patents. (2014). CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
  • Patsnap. (2014). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. Eureka. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed Central. Available from: [Link]

  • University of Toronto. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Available from: [Link]

  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Available from: [Link]

  • Farrington, D. S., et al. (1979). The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Analyst. Available from: [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Available from: [Link]

  • Google Patents. (2003). CN1422848A - Preparation method of pyridylphenylurea.
  • LCGC International. (2009). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Available from: [Link]

  • Su, M., et al. (2017). Residue investigation of some phenylureas and tebuthiuron herbicides in vegetables by ultra-performance liquid chromatography... Journal of the Science of Food and Agriculture. Available from: [Link]_

  • MDPI. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules. Available from: [Link]

  • MDPI. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules. Available from: [Link]

  • Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. Available from: [Link]

  • ResearchGate. (2015). Effects of pre-harvested N-(2-chloropyridin-4-yl)-N-phenylurea (CPPU) spraying on the improvement of flower quality of Dendrobium Sonia Earsakul. Available from: [Link]

  • Journal of Applied Horticulture. (2015). Effects of pre-harvested N-(2-chloropyridin-4-yl)-N-phenylurea (CPPU) spraying on the improvement of flower quality of Dendrobium Sonia Earsakul. Available from: [Link]

Sources

Optimization

Resolving peak tailing in urea derivative chromatography

Technical Support Center: Chromatography of Urea Derivatives Introduction: The "Urea Paradox" Welcome to the technical support hub for urea derivative analysis. If you are experiencing peak tailing (asymmetry factor ), y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of Urea Derivatives

Introduction: The "Urea Paradox"

Welcome to the technical support hub for urea derivative analysis. If you are experiencing peak tailing (asymmetry factor


), you are likely battling the "Urea Paradox."

Urea derivatives (


) possess a unique chemical duality: they are often too polar for standard C18 retention yet too hydrophobic for pure normal phase. The primary culprit for tailing in this class of compounds is not  usually cation exchange (as seen with amines), but rather aggressive hydrogen bonding  with residual silanols on the silica surface.

This guide moves beyond generic advice to target the specific molecular interactions of the urea moiety.

Part 1: The Mechanism (Why is this happening?)

Q: I am using a high-quality C18 column. Why do my urea peaks still tail?

A: Standard C18 columns, even end-capped ones, possess residual silanol groups (


).[1] Urea derivatives are potent hydrogen bond donors due to their 

groups.
  • Resonance Effect: Unlike amines, the nitrogen in urea is not strongly basic because its lone pair is delocalized into the carbonyl. Therefore, pH adjustments intended to suppress ionization (for amines) often fail for ureas.

  • The Interaction: The tailing is caused by the urea protons H-bonding to the lone pair of the residual silanol oxygens. This secondary retention mechanism is slower than the primary hydrophobic partition, creating the "tail."

Visualizing the Interaction:

UreaInteraction Analyte Urea Derivative (R-NH-CO-NH-R) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Equilibrium (Retention) Silanol Residual Silanol (Si-OH) Analyte->Silanol Slow Desorption (H-Bonding) Peak Resulting Peak Shape C18->Peak Gaussian Component Silanol->Peak Tailing Component

Figure 1: The dual-retention mechanism causing tailing. The dashed red line represents the unwanted hydrogen bonding event.

Part 2: Stationary Phase Selection (The Hardware Solution)

Q: If C18 is problematic, what column chemistry should I use?

A: You must switch to a phase that shields silanols or provides an alternative interaction mode.

Column ClassMechanism of ActionRecommended For
Polar-Embedded C18 Contains a polar group (amide/carbamate) within the alkyl chain.[2] This creates a "water shield" that blocks urea from reaching surface silanols.First Choice. General urea derivatives, complex mixtures.
Hybrid Particles (BEH) Ethylene-bridged silica reduces the total population of surface silanols by up to 30%.High pH applications or simple alkyl-ureas.
HILIC (Amide) Retains via water-layer partitioning. The amide functionality on the surface interacts favorably with urea without irreversible adsorption.Very polar, small urea molecules (e.g., hydroxyurea).
PFP (Pentafluorophenyl) Offers pi-pi interactions and dipole interactions, often separating ureas that co-elute on C18.Aromatic urea derivatives.

Protocol 1: The "Polar-Embedded" Validation If you are currently using a standard C18, perform this bridge study:

  • Column: Switch to a Polar-Embedded group (e.g., Waters SymmetryShield, Agilent Bonus-RP, or Phenomenex Synergi Fusion).

  • Mobile Phase: Maintain your current gradient.

  • Observation: If tailing drops from

    
     to 
    
    
    
    , the issue was silanol interaction.

Part 3: Mobile Phase Optimization (The Chemical Solution)

Q: I cannot change my column. How do I fix the mobile phase?

A: Since you cannot easily protonate the urea (it is a very weak base), you must suppress the activity of the silanols or compete for the active sites.

Strategy A: The "Golden Standard" Buffer System

Do not use simple water/acetonitrile. You need ionic strength and pH control.

  • Buffer: Ammonium Acetate (10 mM to 25 mM).

  • pH: Adjust to pH 3.0 - 4.0 using Formic Acid or Acetic Acid.

    • Why? Although urea is not ionic, lowering pH protonates residual silanols (

      
      ), making them less active towards hydrogen bonding in some contexts, and more importantly, the buffer cation (
      
      
      
      ) competes for the ion-exchange sites that often accompany silanols.
Strategy B: Temperature Control

Q: Does temperature affect tailing? A: Yes, significantly.

  • Thermodynamics: Hydrogen bonding is exothermic. Increasing temperature weakens the unwanted H-bond interaction between the urea and the silanol.

  • Kinetics: Higher temperature improves mass transfer, narrowing the peak.

  • Recommendation: Set column oven to 40°C - 50°C (ensure column stability).

Part 4: Systematic Troubleshooting Protocol (STEP)

Follow this logic gate to isolate the root cause.

Troubleshooting Start Start: Peak Tailing > 1.2 CheckLoad Check Mass Load (Inject 1/10th conc.) Start->CheckLoad IsBetter Did shape improve? CheckLoad->IsBetter Overload Cause: Column Overload Action: Dilute sample IsBetter->Overload Yes CheckMP Check Mobile Phase pH IsBetter->CheckMP No IsLowPH Is pH < 3.0? CheckMP->IsLowPH AdjustPH Action: Lower pH to 2.5-3.0 Add 10mM Amm. Acetate IsLowPH->AdjustPH No CheckTemp Check Temperature IsLowPH->CheckTemp Yes AdjustPH->CheckTemp IsHot Is Temp > 40°C? CheckTemp->IsHot IncreaseTemp Action: Increase to 45-50°C IsHot->IncreaseTemp No ChangeCol Action: Switch to Polar-Embedded Column IsHot->ChangeCol Yes

Figure 2: Decision tree for isolating peak asymmetry sources.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: TFA (0.05% - 0.1%) is excellent for suppressing silanol interactions because it is a strong ion-pairing agent and acid.

  • Warning: TFA suppresses ionization in LC-MS (Liquid Chromatography-Mass Spectrometry). If you are using UV detection only, TFA is a viable "quick fix." If using MS, stick to Formic Acid/Ammonium Formate.

Q: My sample is dissolved in 100% DMSO. Could that be the cause? A: Absolutely. This is the "Strong Solvent Effect."

  • Mechanism:[3][4][5][6][7] If the injection solvent (DMSO) is stronger than the mobile phase (e.g., 5% ACN), the urea derivative travels with the DMSO plug down the column before interacting with the stationary phase. This causes peak fronting or distortion that looks like tailing.[1][8]

  • Fix: Dilute the sample with the starting mobile phase (e.g., 90% Water / 10% ACN) before injection.

Q: I see "ghost peaks" or carryover with urea derivatives. A: Urea derivatives can precipitate or adsorb in the needle seat or injection valve.

  • Fix: Ensure your needle wash solvent contains an organic component capable of dissolving the urea (e.g., 50:50 MeOH:Water) and increase the wash duration.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Kinetic processes and peak shape).

  • Dallet, Ph., et al. (2000).[9] Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography.[9] Journal of Chromatography B, 742(2), 447-452.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Discusses silanol activity and polar-embedded phases).

  • Layne, J. (2002). Characterization and comparison of polar-embedded reversed-phase HPLC columns. Journal of Chromatographic Science, 40(3), 121-128.

Sources

Troubleshooting

Technical Support Center: Navigating High-Concentration Cytokinin Applications

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming phytotoxicity ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming phytotoxicity associated with high-concentration cytokinin applications in your experiments. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying biological principles, ensuring the integrity and success of your research.

Introduction: The Double-Edged Sword of Cytokinins

Cytokinins are a class of plant growth regulators pivotal for inducing cell division and shoot organogenesis in vitro.[1][2] While essential, the application of high concentrations of cytokinins, often necessary to stimulate regeneration in recalcitrant species, can lead to a range of phytotoxic effects. These undesirable outcomes can compromise experimental results and hinder the development of viable plantlets. This guide will walk you through the most common challenges, their causes, and scientifically-grounded strategies to mitigate them.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Issue 1: Shoot Fasciation and Abnormal Morphology

Question: My explants are developing flattened, fused, and disorganized shoots instead of distinct, healthy ones. What is causing this, and how can I fix it?

Answer:

This condition is known as shoot fasciation , a common symptom of cytokinin overdose.[3]

  • Causality: High concentrations of potent cytokinins, such as Thidiazuron (TDZ), disrupt the delicate hormonal balance within the plant tissue. This leads to disorganized cell division and differentiation at the apical meristem, resulting in the observed flattened and fused structures.[3] The application of cytokinins like N6-benzylaminopurine (BAP) can also increase the number of floral organs, mimicking certain mutant phenotypes.[4] Furthermore, elevated cytokinin levels can induce the expression of knotted1-type homeobox genes, which are associated with abnormal shoot morphology.[5]

  • Troubleshooting Steps:

    • Optimize Cytokinin Concentration: This is the most critical step. Conduct a dose-response experiment to identify the minimum concentration of your chosen cytokinin that elicits the desired regenerative response without causing fasciation. For highly potent cytokinins like TDZ, concentrations exceeding 2.0 µM are frequently associated with morphological abnormalities.[3]

    • Implement a Two-Step Culture Protocol:

      • Induction Phase: Culture explants on a medium with the optimal, higher concentration of cytokinin for a limited duration (e.g., 2-4 weeks) to initiate shoot formation.

      • Elongation Phase: Transfer the induced shoots to a medium with a lower concentration of the same cytokinin or a less potent one, such as 6-Benzylaminopurine (BAP) or Kinetin (Kin), to promote healthy shoot elongation and development.[3] This strategy provides the initial stimulus for organogenesis while avoiding the detrimental effects of prolonged exposure to high cytokinin levels.[3]

    • Adjust Auxin Balance: High cytokinin levels can sometimes promote the biosynthesis of endogenous auxins.[3] If fasciation persists, consider reducing the auxin concentration in your medium or incorporating an anti-auxin to restore a more favorable hormone ratio.

    • Consider the Cytokinin Type: If you are using a highly potent synthetic cytokinin like TDZ, switching to a less potent, naturally occurring cytokinin like Zeatin or 2-iP may reduce the incidence of fasciation.

Two_Step_Protocol cluster_0 Phase 1: Induction cluster_1 Phase 2: Elongation Induction Explant Culture on High Cytokinin Medium (e.g., >2.0 µM TDZ) (2-4 weeks) Elongation Transfer to Low/No Cytokinin or Less Potent Cytokinin Medium (e.g., BAP, Kinetin) Induction->Elongation Transfer after initial budding Development Normal Shoot Elongation and Development Elongation->Development

Caption: A two-step culture protocol to mitigate cytokinin-induced fasciation.

Issue 2: Vitrification (Hyperhydricity)

Question: My cultures appear translucent, water-soaked, and brittle. They look "glassy" and fail to thrive when I try to acclimatize them. What is happening?

Answer:

This physiological disorder is known as vitrification or hyperhydricity . It's a significant problem in micropropagation that renders plantlets unsuitable for ex vitro transfer.

  • Causality: High cytokinin concentrations are a primary trigger for vitrification.[3] The hormonal imbalance can lead to reduced lignification of cell walls, impaired stomatal function, and an overall disruption of water balance within the tissue. This results in the characteristic water-logged and brittle appearance.

  • Troubleshooting Steps:

    • Reduce Cytokinin Concentration: As with fasciation, lowering the cytokinin concentration is a key step. Determine the lowest effective concentration for your plant species and explant type.

    • Enhance Aeration and Reduce Humidity:

      • Use culture vessels with vented lids or gas-permeable filters to improve air exchange.[3]

      • Periodically opening the vessels under sterile conditions can help lower the accumulation of ethylene and reduce humidity, both of which can contribute to vitrification.[3]

    • Optimize Mineral Nutrition:

      • Increase Calcium (Ca²⁺): Calcium is crucial for cell wall stability and membrane integrity.[3][6] Supplementing your medium with a higher concentration of calcium can help strengthen the plant tissues.

      • Increase Boron (B): Boron plays a vital role in cell wall structure.[3] Ensuring adequate boron levels can also help mitigate vitrification.

    • Adjust the Gelling Agent: Increasing the concentration of your gelling agent (e.g., agar) can reduce the water potential of the medium, making less water available to the explants and thereby reducing the risk of hyperhydricity.

Issue 3: Oxidative Stress and Necrosis

Question: I'm observing browning and death of tissues (necrosis) in my cultures, especially at the base of the explants. Could this be related to the high cytokinin levels?

Answer:

Yes, high concentrations of cytokinins can induce oxidative stress , leading to tissue necrosis.

  • Causality: Elevated cytokinin levels can lead to an overproduction of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂).[7][8] While low levels of ROS are important signaling molecules, excessive amounts can cause cellular damage, lipid peroxidation, and ultimately, cell death.[9] This is often exacerbated by a decrease in the activity of antioxidant enzymes like catalase and ascorbate peroxidase, which are responsible for detoxifying ROS.[7]

  • Troubleshooting Steps:

    • Incorporate Antioxidants into the Medium:

      • Ascorbic Acid (Vitamin C) and Citric Acid: These are commonly used to prevent oxidative browning, especially during the initial culture stages.

      • Glutathione (GSH): Supplementing the medium with GSH, a reducing agent, has been shown to partially prevent the damage caused by cytokinin-induced oxidative stress.[7]

    • Pulsed Hormone Treatment: Instead of continuous exposure, consider a short-term, high-concentration cytokinin "pulse" treatment for a few hours to a few days, followed by transfer to a hormone-free or low-cytokinin medium. This can provide the necessary stimulus for regeneration while minimizing the duration of oxidative stress.

    • Optimize Culture Conditions: Ensure optimal light and temperature conditions, as extremes can exacerbate oxidative stress.

Oxidative_Stress_Pathway High_CK High Cytokinin Concentration ROS_Production Increased Reactive Oxygen Species (ROS) Production High_CK->ROS_Production Antioxidant_Enzymes Decreased Activity of Antioxidant Enzymes (e.g., Catalase, APX) High_CK->Antioxidant_Enzymes Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Cellular Damage) ROS_Production->Oxidative_Damage Antioxidant_Enzymes->Oxidative_Damage Reduced Detoxification Necrosis Tissue Necrosis (Browning and Death) Oxidative_Damage->Necrosis GSH Addition of Glutathione (GSH) GSH->Oxidative_Damage Mitigates

Caption: The pathway of high cytokinin-induced oxidative stress and mitigation by glutathione.

Issue 4: Hormonal Imbalance and Antagonism

Question: My regeneration protocol is inconsistent. Sometimes it works well, and other times it fails. Could interactions with other hormones be the issue?

Answer:

Absolutely. Plant development is regulated by a complex interplay of hormones, and high cytokinin levels can disrupt this balance, particularly with abscisic acid (ABA) .

  • Causality: Cytokinins and ABA often have antagonistic effects.[10][11] While cytokinins generally promote cell division and growth, ABA is involved in stress responses and can inhibit growth.[11][12] High cytokinin levels can reduce endogenous ABA levels. This antagonism is a critical regulatory mechanism in plant immunity and stress responses. Inconsistent results can arise from variations in the endogenous hormonal status of the initial explant material.

  • Troubleshooting Steps:

    • Standardize Explant Source and Age: Use explants of a consistent age and from the same position on the mother plant to minimize variability in endogenous hormone levels.

    • Consider Anti-Stress Pretreatments: For explants sourced from stressed mother plants, a pre-treatment on a hormone-free medium may help to normalize their physiological state before applying high-cytokinin treatments.

    • Modulate ABA Levels (Advanced): In some specific cases, the addition of low concentrations of ABA or an ABA biosynthesis inhibitor to the medium could be explored to fine-tune the hormonal balance, though this requires careful optimization.

Hormonal_Antagonism Cytokinin Cytokinin ABA Abscisic Acid (ABA) Cytokinin->ABA Antagonistic Interaction Growth Cell Division & Growth Promotion Cytokinin->Growth Stress Stress Response & Growth Inhibition ABA->Stress

Caption: The antagonistic relationship between cytokinin and abscisic acid in regulating plant growth and stress responses.

Quantitative Data Summary

Issue Primary Cytokinin Type Implicated Typical Problematic Concentration Range Key Mitigation Strategy Relevant Medium Additives
Shoot Fasciation Thidiazuron (TDZ), high BAP>2.0 µM (TDZ)[3]Two-step culture protocolLower concentration or less potent cytokinin
Vitrification High concentrations of most cytokininsSpecies-dependentOptimize mineral nutritionIncreased Calcium (Ca²⁺) and Boron (B)[3]
Oxidative Stress High concentrations of most cytokininsSpecies-dependentIncorporate antioxidantsAscorbic acid, Glutathione (GSH)[7]
Hormonal Imbalance Any cytokinin at supra-optimal levelsSpecies and tissue-dependentStandardize explant materialN/A

Detailed Experimental Protocol

Protocol: Preparation of a Stock Solution for a Cytokinin (e.g., BAP)

This protocol outlines the preparation of a 1 mg/mL stock solution, a common starting point for creating various working concentrations in your culture media.

Materials:

  • Cytokinin powder (e.g., 6-Benzylaminopurine)

  • Solvent (e.g., 1N NaOH or ethanol, depending on the cytokinin's solubility)

  • Sterile, double-processed water

  • 100 mL sterile volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile filter unit (0.2 µm)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh 100 mg of the cytokinin powder.

  • Initial Dissolution: Transfer the powder to the 100 mL volumetric flask. Add 2-5 mL of the appropriate solvent (e.g., a few drops of 1N NaOH for BAP) and gently swirl until the powder is completely dissolved.

  • Dilution: Gradually add sterile, double-processed water to the flask while stirring continuously with the magnetic stir bar. This helps to keep the cytokinin in solution as you dilute it.

  • Final Volume: Bring the final volume up to the 100 mL mark with sterile water.

  • Sterilization: Sterile-filter the stock solution using a 0.2 µm filter unit into a sterile storage bottle.

  • Storage: Label the bottle with the name of the cytokinin, concentration (1 mg/mL), and the date of preparation. Store the stock solution in the dark at 2-8°C.

Calculating Working Concentrations:

To add the cytokinin to your culture medium, use the following formula:

Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Volume of Medium (L)) / Stock Concentration (mg/mL)

Example: To prepare 1 liter of medium with a final BAP concentration of 2.0 mg/L:

Volume of Stock (mL) = (2.0 mg/L x 1 L) / 1 mg/mL = 2.0 mL

Add 2.0 mL of your 1 mg/mL BAP stock solution to 1 liter of your culture medium before autoclaving.

References

  • Title: OXIDATIVE STRESS IN PLANTS WITH ELEVATED LEVEL OF CYTOKININS Source: Masaryk University URL: [Link]

  • Title: The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells Source: PLOS One URL: [Link]

  • Title: Calcium antagonists and calmodulin inhibitors block cytokinin-induced bud formation in Funaria Source: PubMed URL: [Link]

  • Title: Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways Source: National Institutes of Health (PMC) URL: [Link]

  • Title: From Cell Division to Stress Tolerance: The Versatile Roles of Cytokinins in Plants Source: Preprints.org URL: [Link]

  • Title: Role of cytokinins in stress resistance of plants Source: ResearchGate URL: [Link]

  • Title: Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin Source: PubMed URL: [Link]

  • Title: Abscisic Acid-Cytokinin Antagonism Modulates Resistance Against Pseudomonas syringae in Tobacco Source: PubMed URL: [Link]

  • Title: Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Salt and oxidative stresses uniquely regulate tomato cytokinin levels and transcriptomic response Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Calcium signaling and cytotoxicity Source: PubMed URL: [Link]

  • Title: Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis Source: MDPI URL: [Link]

  • Title: Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Enhancing plant regeneration in tissue culture: A molecular approach through manipulation of cytokinin sensitivity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The Genetics of Fasciation Source: University of Leicester URL: [Link]

  • Title: The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells Source: PubMed URL: [Link]

  • Title: Abscisic Acid Analogues That Act as Universal or Selective Antagonists of Phytohormone Receptors Source: ResearchGate URL: [Link]

  • Title: Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis Source: Semantic Scholar URL: [Link]

  • Title: Research Progress on the Roles of Cytokinin in Plant Response to Stress Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cytokinin modulates the inhibitory effect of shade stress on photosynthesis, antioxidant capacity and hormone homeostasis to regulate the grain yield in wheat Source: Frontiers in Plant Science URL: [Link]

  • Title: Enhancing plant regeneration in tissue culture Source: ResearchGate URL: [Link]

  • Title: The Antagonistic Action of Abscisic Acid and Cytokinin Signaling Mediates Drought Stress Response in Arabidopsis Source: PubMed URL: [Link]

  • Title: Cytokinins and Abscisic Acid essential phytohormones for the growth and development of crops. Source: Allied Academies URL: [Link]

  • Title: Calcium signaling and salt tolerance are diversely entwined in plants Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The effect of different concentrations of cytokinins on multiple shoot... Source: ResearchGate URL: [Link]

  • Title: Role of cytokinin in plant tissue culture Source: Slideshare URL: [Link]

  • Title: Plants under Stress: Involvement of Auxin and Cytokinin Source: MDPI URL: [Link]

  • Title: The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops Source: MDPI URL: [Link]

  • Title: Effect of cytokinin on the regeneration and proliferation of in vitro cultures of the endemic plant Arabis takesimana Nakai Source: Journal of Plant Biotechnology URL: [Link]

  • Title: Cytosolic calcium and pH signaling in plants under salinity stress Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Fasciation Source: Pacific Northwest Pest Management Handbooks URL: [Link]

  • Title: Role of Cytokinins in alleviating the Copper toxicity in maize plant Source: ResearchGate URL: [Link]

  • Title: Abnormal growth in the plant (fasciation) Source: Semantic Scholar URL: [Link]

  • Title: Cytokinin-induced abnormal shoot organogenesis is associated with elevated Knotted1-type homeobox gene expression in tobacco Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Urea Libraries

Topic: Removal of Unreacted Phenyl Isocyanate Status: Operational Ticket Priority: High (Purity/Toxicity Critical) Agent: Senior Application Scientist[1] Executive Summary: The "Purity Paradox" In urea synthesis ( ), usi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Phenyl Isocyanate

Status: Operational Ticket Priority: High (Purity/Toxicity Critical) Agent: Senior Application Scientist[1]

Executive Summary: The "Purity Paradox"

In urea synthesis (


), using excess phenyl isocyanate is standard practice to drive the reaction to completion.[1] However, this creates a purification bottleneck: phenyl isocyanate is toxic, reactive, and often co-elutes with urea products during chromatography.[2]

This guide provides three field-validated workflows to remove this impurity without tedious column chromatography.

Method A: Solid-Phase Scavenging (The "Gold Standard")

Best for: Medicinal chemistry libraries, small-scale reactions (<1g), and high-throughput synthesis.[1][2] Mechanism: Chemoselective capture using a polymer-supported nucleophile.[1][3][4]

The Solution: PS-Trisamine Resin

We recommend using PS-Trisamine (Tris(2-aminoethyl)amine polystyrene).[1][2] This resin displays high nucleophilicity and will covalently bind unreacted isocyanates, converting them into a resin-bound urea that is removed via simple filtration.[1][2]

ParameterSpecification
Resin Type PS-Trisamine (Macroporous or 1% Cross-linked)
Functionality Primary/Secondary Amines (Nucleophilic)
Loading Capacity Typically 3.0 – 4.0 mmol/g
Swelling Solvents DCM, THF, DMF (Avoid MeOH/Water for 1% CL)
Stoichiometry 3.0 – 5.0 equivalents relative to excess isocyanate
Protocol 1: Scavenging Workflow
  • Calculate Excess: Determine the mmols of excess phenyl isocyanate remaining (theoretical).

  • Add Resin: Add 3–5 equivalents of PS-Trisamine resin to the reaction vessel.

    • Note: If the reaction solvent is not DCM or THF, add DCM to ensure resin swelling.

  • Agitate: Shake or stir gently at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars with resin; they grind the beads, clogging filters. Use an orbital shaker.

  • Filter: Pass the mixture through a fritted cartridge or Celite pad.

  • Wash: Rinse the resin cake with DCM (

    
     bed volume) to recover any non-specifically adsorbed product.
    
  • Concentrate: Evaporate the filtrate. The residue is your purified urea.

ScavengerWorkflow cluster_0 Reaction Mixture A Product (Urea) + Excess Ph-NCO B Add PS-Trisamine (Nucleophilic Resin) A->B C Agitate (2-4h) Resin-NCO bond forms B->C D Filtration C->D E Solid Waste (Resin-bound Impurity) D->E F Filtrate (Pure Urea) D->F

Caption: Figure 1. Chemoselective capture of electrophilic isocyanates using nucleophilic scavenger resin.

Method B: Solution-Phase Chemical Quenching

Best for: Scale-up (>5g), cost-sensitive projects, or when resins are unavailable.[1][2] Mechanism: "Catch-and-Release" via Acid-Base Extraction.[1][2]

The Solution: DMAPA Quench

Use


-Dimethyl-1,3-propanediamine (DMAPA) .[1][2] This amine reacts rapidly with phenyl isocyanate to form a "tagged" urea containing a basic tertiary amine. This impurity can then be removed by washing with dilute acid, pulling it into the aqueous phase while your neutral product stays in the organic phase.
Protocol 2: The DMAPA Wash
  • Quench: Add 1.5 equivalents of DMAPA (relative to excess isocyanate) to the reaction mixture.

  • React: Stir for 30–60 minutes at room temperature.

  • Dilute: Dilute the reaction mixture with immiscible organic solvent (EtOAc or DCM).

  • Acid Wash: Wash the organic layer with 10% aqueous citric acid or 1M HCl (

    
    ).
    
    • Mechanism:[1][4][5] The DMAPA-urea becomes protonated (ammonium salt) and migrates to the water layer.

  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    

DMAPA_Extraction cluster_phases Separatory Funnel Step1 Crude Mixture (Product + Ph-NCO) Step2 Add DMAPA (Forms Basic Urea Impurity) Step1->Step2 Step3 Add Dilute Acid (HCl) Partitioning Step2->Step3 Aqueous Aqueous Layer (Protonated DMAPA-Urea) Step3->Aqueous Impurity migrates Organic Organic Layer (Neutral Product) Step3->Organic Product stays

Caption: Figure 2.[1][2][6] Phase-separation logic using a basic amine quench followed by acidic extraction.

Method C: Troubleshooting & QC (FAQs)
Q: How do I confirm the isocyanate is actually gone?

A: Do not rely on standard TLC (isocyanates often streak or hydrolyze on silica).

  • The IR Test (Definitive): Take an aliquot. Phenyl isocyanate has a distinct, sharp absorption peak at 2250–2270 cm⁻¹ (

    
     stretch). Disappearance of this peak confirms scavenging is complete [1].
    
  • The Stain Test: Quench a TLC spot with methanol before running the plate. This converts the isocyanate to a methyl carbamate, which runs as a distinct spot different from your urea.

Q: Why is my product yield lower than expected after using PS-Trisamine?

A: This is likely due to non-specific adsorption .[1]

  • Cause: The urea product might be precipitating inside the resin pores or interacting with the polystyrene backbone.

  • Fix: Increase the volume of the washing solvent (Step 5 in Protocol 1). Switch to a more polar wash solvent like 10% MeOH in DCM to disrupt hydrogen bonding between your urea and the resin.

Q: Can I just quench with water?

A: STRONGLY DISCOURAGED. Water reacts with phenyl isocyanate to form aniline and


. The aniline then reacts with remaining isocyanate to form 1,3-diphenylurea .[1] This symmetric urea is a "brick"—highly insoluble and extremely difficult to separate from your product [2]. Always use an amine scavenger (Resin or DMAPA) to prevent symmetric urea formation.
Q: My resin isn't swelling. What's wrong?

A: Check your solvent.

  • Issue: 1% Cross-linked PS resins (Gel-type) collapse in polar protic solvents like Methanol or Water.

  • Fix: If your reaction must be in alcohol, use Macroporous (MP) versions of the resin (e.g., MP-Trisamine), which have a permanent pore structure independent of swelling [3].[2]

References
  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.[1][2] Retrieved from [Link]

  • Organic Syntheses. (1923). Phenylurea and Carbanilide (Diphenylurea).[7] Org.[6] Synth. 1923, 3,[2][8] 71. Retrieved from [Link]

  • Biotage. (2016).[3][5][6] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[1][2][3][9] Retrieved from [Link][1][9]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Characterization of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea: A Predictive and Comparative Analysis

The Logic Behind the Prediction: Understanding Substituent Effects The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, the electronic l...

Author: BenchChem Technical Support Team. Date: March 2026

The Logic Behind the Prediction: Understanding Substituent Effects

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, the electronic landscape is shaped by the interplay of the chloro-substituted pyridine ring and the phenylurea moiety. The chlorine atom, being electronegative, will withdraw electron density from the pyridine ring, generally leading to a downfield shift (higher ppm) for the ring protons. Conversely, the urea linkage can act as both an electron-withdrawing and -donating group, influencing the adjacent aromatic rings.

To construct a predicted spectrum, we will analyze the known 1H NMR data for our two building blocks, 2-chloropyridine and 3-phenyl-urea, and then consider how linking them will perturb the chemical shifts and coupling patterns of the protons.

Predicted 1H NMR Data for 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

The following table summarizes the predicted 1H NMR spectral data for the target molecule, assuming the spectrum is acquired in a common deuterated solvent such as DMSO-d6. The use of DMSO-d6 is often preferred for ureas due to its ability to solubilize these often sparingly soluble compounds and to slow down the exchange of the N-H protons, allowing for their observation as distinct signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-6'~8.2 - 8.4Doublet of doublets (dd)J(H6'-H5') ≈ 4-5 Hz, J(H6'-H4') ≈ 1-2 Hz1H
H-4'~7.9 - 8.1Doublet of doublets (dd)J(H4'-H5') ≈ 7-8 Hz, J(H4'-H6') ≈ 1-2 Hz1H
H-5'~7.3 - 7.5Doublet of doublets (dd)J(H5'-H4') ≈ 7-8 Hz, J(H5'-H6') ≈ 4-5 Hz1H
Phenyl-NH~8.8 - 9.2Singlet-1H
Pyridyl-NH~9.3 - 9.7Singlet-1H
H-2, H-6~7.4 - 7.6DoubletJ(ortho) ≈ 7-8 Hz2H
H-3, H-5~7.2 - 7.4TripletJ(meta) ≈ 7-8 Hz2H
H-4~6.9 - 7.1TripletJ(para) ≈ 7-8 Hz1H

Comparative Spectral Analysis

The 2-Chloropyridine Moiety

In unsubstituted pyridine, the protons at the 2 and 6 positions are the most deshielded due to the electron-withdrawing effect of the nitrogen atom. In 2-chloropyridine, the chlorine atom at the 2-position will further deshield the adjacent proton at the 3-position (which becomes the point of attachment for the urea) and the proton at the 6-position. The introduction of the urea group at the 3-position will introduce further electronic effects. The protons on the pyridine ring of our target molecule (H-4', H-5', and H-6') are expected to exhibit characteristic splitting patterns. H-6' will be a doublet of doublets due to coupling with H-5' (ortho coupling, ~4-5 Hz) and a smaller coupling to H-4' (meta coupling, ~1-2 Hz). Similarly, H-4' will be a doublet of doublets from coupling to H-5' (ortho coupling, ~7-8 Hz) and H-6' (para coupling, ~1-2 Hz). H-5' will also be a doublet of doublets, coupled to both H-4' and H-6'.

The 3-Phenyl-urea Moiety

The 1H NMR spectrum of 3-phenyl-urea shows signals for the phenyl protons and the two urea NH protons. The phenyl protons typically appear as a complex multiplet in the aromatic region (7.0-7.5 ppm). The ortho protons (H-2, H-6) are generally the most downfield of the phenyl protons, followed by the meta (H-3, H-5) and para (H-4) protons. In our target molecule, this pattern is expected to be largely preserved.

The NH protons of the urea group are of particular interest. In aprotic solvents like DMSO-d6, their exchange is slowed, and they can be observed as distinct singlets. Their chemical shifts are sensitive to hydrogen bonding and the electronic nature of the attached groups. We predict two distinct singlets for the two NH protons, likely in the range of 8.8 to 9.7 ppm. The pyridyl-NH is expected to be slightly more downfield due to the electron-withdrawing nature of the chloropyridine ring.

Visualizing the Structure and Proton Assignments

To provide a clear visual reference for the proton assignments, the following diagram illustrates the molecular structure of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea with the protons labeled according to the predicted 1H NMR data.

Figure 1. Molecular structure and proton assignments for 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea.

Experimental Protocol for 1H NMR Acquisition

For researchers aiming to acquire an experimental 1H NMR spectrum of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high purity to avoid interfering signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

    • Tune and match the probe for the 1H frequency.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-pulse 1H NMR spectrum.

    • Use a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the aromatic and NH protons.

    • Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[1]

    • Integrate all the signals in the spectrum.

    • Analyze the multiplicities and coupling constants of the signals.

Conclusion

While a definitive experimental spectrum for 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea is not publicly available, a robust and scientifically sound prediction of its 1H NMR characteristics can be constructed through a comparative analysis of its constituent fragments. This guide provides researchers with a detailed predicted spectrum, a rationale for the assignments based on established NMR principles, and a practical protocol for experimental verification. This predictive approach is a valuable tool in modern chemical research, enabling scientists to anticipate spectral features, aid in the confirmation of newly synthesized molecules, and deepen their understanding of structure-spectroscopy relationships.

References

  • PubChem. 2-Chloropyridine. [Link]

  • PubChem. Phenylurea. [Link]

  • Hans J. Reich. Tables For Organic Structure Analysis. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Chloropyridyl Ureas: A Technical Guide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of chloropyridyl ureas (CPUs), with a specific focus on Forchlorfenuron (CPPU) as the class archetype. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of chloropyridyl ureas (CPUs), with a specific focus on Forchlorfenuron (CPPU) as the class archetype. Designed for analytical chemists and drug development researchers, this document compares ionization techniques (ESI vs. APCI), details the mechanistic cleavage of the urea bridge, and provides validated experimental protocols.

Unlike generic phenylureas, chloropyridyl ureas possess a unique pyridine nitrogen that significantly alters protonation kinetics in Electrospray Ionization (ESI), enhancing sensitivity compared to neutral urea herbicides. This guide delineates these performance advantages and maps the diagnostic fragmentation pathways essential for residue analysis and metabolite identification.

Part 1: The Chemical Context & Isotopic Signature

Chloropyridyl ureas are defined by the linkage of a chlorinated pyridine ring to a phenyl ring via a urea bridge. The presence of the chlorine atom and the pyridine heterocycle dictates their mass spectral behavior.

The Chlorine Advantage

The chlorine atom serves as a critical diagnostic flag in mass spectrometry. Unlike non-chlorinated cytokinins (e.g., Zeatin), CPUs exhibit a distinct isotopic pattern due to the natural abundance of


 (75.78%) and 

(24.22%).
  • Diagnostic Value: In the molecular ion cluster (

    
    ), the intensity ratio of the 
    
    
    
    peak (m/z 248) to the
    
    
    peak (m/z 250) is approximately 3:1 .
  • Performance Impact: This signature allows for the immediate filtration of false positives in complex matrices (e.g., fruit extracts) where isobaric interferences lack this specific isotopic distribution.

Part 2: Comparative Ionization Performance

Selecting the correct ionization interface is pivotal for maximizing signal-to-noise ratios. The table below compares the performance of ESI against APCI and EI for this specific chemical class.

Table 1: Ionization Source Performance Comparison
FeatureElectrospray Ionization (ESI) Atmos.[1][2][3] Pressure Chem. Ionization (APCI) Electron Impact (EI)
Primary Mechanism Solution-phase protonation (Soft ionization)Gas-phase proton transfer (Chemical ionization)High-energy electron bombardment (Hard ionization)
Suitability for CPUs Optimal. The pyridine nitrogen is highly basic (

), readily accepting protons in the liquid phase.
Good. Effective for less polar analogs, but often shows lower sensitivity than ESI for pyridyl derivatives.Poor for Quant. Extensive fragmentation reduces molecular ion intensity (

), limiting sensitivity.
LOD/Sensitivity High (pg/mL range). Enhanced by acidic mobile phases (formic acid).[4]Moderate (ng/mL range).Low. Used primarily for library matching, not trace quantitation.
Matrix Tolerance Susceptible to ion suppression in complex crop matrices.More robust against matrix effects than ESI.[5]N/A (Gas Phase).

Expert Insight: While APCI is traditionally preferred for neutral phenylureas (like Diuron) to prevent signal loss, the pyridine moiety in CPUs makes them sufficiently polar and basic to perform better in ESI+. This contradicts the general rule for urea herbicides, making ESI+ the gold standard for CPPU analysis.

Part 3: Fragmentation Mechanics (The Core)

The fragmentation of Forchlorfenuron (


) under Collision-Induced Dissociation (CID) is driven by proton mobility across the urea bridge. The cleavage is not random; it follows distinct pathways governed by the stability of the resulting cations.
The Pathways

There are two primary diagnostic transitions used in Multiple Reaction Monitoring (MRM):

  • Path A (Amine Formation): Neutral loss of Phenyl Isocyanate (119 Da).

    • Result: Formation of the 2-chloro-4-aminopyridine cation (m/z 129) .

    • Mechanism:[6][7] Protonation on the urea nitrogen adjacent to the pyridine ring, followed by H-rearrangement and cleavage.

  • Path B (Isocyanate Formation): Neutral loss of Aniline (93 Da).

    • Result: Formation of the 2-chloropyridyl isocyanate cation (m/z 155) .

    • Mechanism:[6][7] Protonation on the urea oxygen or phenyl-adjacent nitrogen.

Visualization of Fragmentation Pathways

CPPU_Fragmentation Precursor Precursor Ion [M+H]+ m/z 248 (Protonated CPPU) TS_A Transition State A (H-Migration) Precursor->TS_A CID Energy TS_B Transition State B (Charge Localization) Precursor->TS_B CID Energy Frag_129 Product Ion A [2-chloro-4-aminopyridine]+ m/z 129 (Quantifier) TS_A->Frag_129 Urea Bridge Cleavage Neutral_119 Neutral Loss Phenyl Isocyanate (-119 Da) TS_A->Neutral_119 Frag_155 Product Ion B [2-chloropyridyl isocyanate]+ m/z 155 (Qualifier) TS_B->Frag_155 Urea Bridge Cleavage Neutral_93 Neutral Loss Aniline (-93 Da) TS_B->Neutral_93

Figure 1: Mechanistic fragmentation pathway of Forchlorfenuron (CPPU) in ESI+ mode. The m/z 129 ion is typically the most abundant and stable, making it the primary quantifier.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for the quantification of CPPU in agricultural matrices using LC-ESI-MS/MS. It includes built-in validation steps.

Sample Preparation (QuEChERS Modified)
  • Extraction: Homogenize 10g sample with 10 mL acetonitrile (1% acetic acid). Shake vigorously for 1 min.

  • Salting Out: Add 4g MgSO₄ and 1g NaCl. Vortex and centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Note: PSA removes organic acids/sugars but can adsorb some acidic pesticides; CPPU is basic/neutral, so recovery remains high.

  • Filtration: Filter through 0.22 µm PTFE membrane.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Source: ESI Positive Mode.

MRM Transition Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
CPPU 248.0 (

)
129.0 20 - 25Quantifier (Most Stable)
CPPU 248.0 (

)
155.015 - 20Qualifier (Confirmation)
CPPU-IS 253.0 (d5-analog)134.020 - 25Internal Standard
Validation Workflow (QC)

To ensure trustworthiness, the run must include:

  • Solvent Blank: Inject pure methanol to check for carryover (CPPU is sticky).

  • Matrix-Matched Calibration: Prepare standards in the blank matrix extract to compensate for suppression.

  • Ion Ratio Check: The ratio of m/z 129 to 155 must remain within ±20% of the standard.

Workflow cluster_QC Quality Control Loop Start Sample Homogenization Extract Acetonitrile Extraction Start->Extract Clean dSPE Clean-up (PSA/MgSO4) Extract->Clean Inject LC-MS/MS Injection Clean->Inject Data Data Analysis (Ion Ratios) Inject->Data Check Check Ion Ratio (129/155) Data->Check Pass Report Data Check->Pass Within ±20% Fail Re-inject Check->Fail Out of Range

Figure 2: Analytical workflow with integrated Quality Control decision node.

References

  • Zhang, H., et al. (2015). "Identification, Synthesis, and Safety Assessment of Forchlorfenuron and Its Metabolites in Kiwifruits." Journal of Agricultural and Food Chemistry. Link

  • Valverde, A., et al. (2007). "Analysis and residue levels of forchlorfenuron (CPPU) in watermelons." Journal of Environmental Science and Health, Part B. Link

  • Liu, X., et al. (2017).[8] "Transformation products elucidation of forchlorfenuron in postharvest kiwifruit by time-of-flight mass spectrometry." PLOS ONE. Link

  • Thurman, E.M., et al. (2001). "Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides." USGS Publications. Link

Sources

Validation

In-Depth Technical Guide: Comparative Analysis of CPPU Analogs and Thidiazuron (TDZ) Activity

As a Senior Application Scientist in plant biotechnology and agrochemical development, selecting the correct synthetic cytokinin is rarely a simple matter of substituting one compound for another. While both CPPU (Forchl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in plant biotechnology and agrochemical development, selecting the correct synthetic cytokinin is rarely a simple matter of substituting one compound for another. While both CPPU (Forchlorfenuron) and Thidiazuron (TDZ) are non-purine, phenylurea-derived plant growth regulators (PGRs) with potent cytokinin activity, their mechanistic pathways, receptor affinities, and downstream morphogenic responses diverge significantly.

This guide objectively compares CPPU analogs with TDZ, providing researchers with the mechanistic causality and self-validating experimental frameworks needed to optimize tissue culture regeneration, callogenesis, and field-level fruit sizing.

Mechanistic Framework: Receptor Activation vs. Enzyme Inhibition

The core difference in the activity profiles of CPPU and TDZ lies in their interaction with the plant's endogenous cytokinin machinery. While both compounds mimic natural cytokinins (like zeatin or kinetin), they prioritize different molecular targets.

  • Thidiazuron (TDZ): A thiadiazolylurea derivative that acts as a potent agonist for the CRE1/AHK4 cytokinin receptor . TDZ activates this receptor at significantly lower concentrations than natural purine cytokinins. Furthermore, TDZ drastically alters endogenous hormone profiles by downregulating gibberellic acid (GA) biosynthesis genes (GA3 and GA20 oxidases), which explains the stunted, rosette-like shoot phenotypes often observed at high doses .

  • CPPU (Forchlorfenuron): A diphenylurea derivative that, while capable of binding to AHK4, acts primarily as a highly potent inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX) —the enzyme responsible for degrading natural cytokinins . By inhibiting CKX, CPPU allows endogenous cytokinins to accumulate to morphogenic thresholds, creating a more "natural" feedback loop compared to the brute-force receptor activation of TDZ.

G TDZ Thidiazuron (TDZ) AHK4 CRE1/AHK4 Receptor TDZ->AHK4 High Affinity CKX Cytokinin Oxidase (CKX) TDZ->CKX Moderate Inhibition CPPU CPPU & Analogs CPPU->AHK4 Moderate Affinity CPPU->CKX Strong Inhibition Signaling Phosphorelay Signaling (ARR activation) AHK4->Signaling Degradation Endogenous Cytokinin Accumulation CKX->Degradation Prevents degradation Response Cell Division & Organogenesis Signaling->Response Degradation->AHK4 Amplifies

Caption: Divergent primary pathways of TDZ (Receptor Agonist) and CPPU (CKX Inhibitor) in cytokinin signaling.

Comparative Performance Data

When translating these mechanisms into observable phenotypes, TDZ generally exhibits higher absolute activity, requiring lower concentrations. However, CPPU often yields higher quality organogenesis with less hyperhydricity (glassiness) and fasciation.

Table 1: Physico-chemical & Biological Activity Profile
ParameterCPPU (Forchlorfenuron)Thidiazuron (TDZ)
Chemical Class Diphenylurea derivativeThiadiazolylurea derivative
CRE1/AHK4 Affinity ModerateVery High
CKX Enzyme Inhibition StrongModerate
Optimal In Vitro Range 0.25 – 2.5 µM0.01 – 1.0 µM
Primary Morphogenic Response Compact shoot proliferation, fruit sizingCallogenesis, massive shoot proliferation
Risk of Hyperhydricity Low to ModerateHigh (at >1.0 µM)
Table 2: Morphogenic Responses in Recalcitrant Legumes (Vicia faba / Phaseolus vulgaris)

Data synthesized from comparative seedling node explant studies .

TreatmentCallus InductionShoot ProliferationPhenotypic Notes
Control (BAP 5.0 µM) MinimalBaseline (1x)Normal internode elongation.
CPPU (0.5 µM) Compact, brownish2x - 3x increaseNormal shoot buds; no hyperhydricity.
TDZ (0.5 µM) Nodular, greenish4x - 5x increaseRosette formation; requires GA3 transfer for elongation.
TDZ (5.0 µM) MassiveSuppressedStunted shoots, abnormal leaves, cellular toxicity.

Application Insight: In viticulture, CPPU is the traditional standard for sizing seedless grapes. However, field trials demonstrate that TDZ achieves equivalent or superior berry enlargement at roughly 40% of the CPPU concentration due to its extreme receptor affinity .

Experimental Workflows: Self-Validating Protocols

To objectively compare CPPU and TDZ in your own laboratory, you must utilize a self-validating system. The following protocols include internal controls to normalize batch-to-batch variations in media stoichiometry.

Protocol 1: Standardized Tobacco Callus Bioassay

This assay isolates the variable of cell division (callogenesis) from complex organogenesis, providing a direct quantitative measure of cytokinin activity.

Step-by-Step Methodology:

  • Explant Preparation: Harvest pith tissues from the upper internodes of 8-week-old Nicotiana tabacum plants. Excise into uniform 5 mm x 5 mm cylinders.

  • Media Formulation: Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose, 0.8% agar, and a constant auxin background (2.0 mg/L 2,4-D).

  • Treatment Matrix:

    • Negative Control: No cytokinin.

    • Positive Control: 1.0 µM Zeatin (Validates media competence).

    • Test Groups: CPPU and TDZ at 0.01, 0.1, 1.0, and 10.0 µM.

  • Incubation: Cultivate in complete darkness at 25°C ± 1°C for 28 days. Causality Note: Dark incubation prevents premature photosynthetic differentiation, forcing the tissue to rely entirely on the exogenous PGRs for cell cycle progression.

  • Evaluation: Harvest calli, remove residual agar, and record Fresh Weight (FW) and Dry Weight (DW).

Protocol 2: In Vitro Shoot Proliferation Assay (Organogenesis)

This protocol evaluates the balance between shoot multiplication and morphological quality.

Step-by-Step Methodology:

  • Dark Preconditioning: Germinate seeds (e.g., Phaseolus vulgaris) in the dark for 14 days on MS medium. Causality Note: Dark preconditioning suppresses premature shoot development from embryonic explants, stimulating the accumulation of morphogenic competence and adventitious meristem formation .

  • Excision: Isolate cotyledonary nodes (CN) and transfer to treatment media containing varying ratios of CPPU or TDZ (0.1 to 5.0 µM).

  • Light Incubation: Transfer to a 16-h photoperiod (40 µmol·m⁻²·s⁻¹) at 24°C.

  • Subculture & Elongation: After 4 weeks, assess the number of adventitious shoots. If TDZ-treated shoots exhibit rosetting (short internodes), transfer them to a secondary elongation medium containing 0.5 µM GA3.

Workflow Explant Explant Preparation (Dark Preconditioning) Media Media Formulation (MS + CPPU vs TDZ) Explant->Media Incubation Photoperiod Incubation (24°C, 16h Light) Media->Incubation Eval Quantitative Evaluation (Shoot #, Hyperhydricity) Incubation->Eval Val Statistical Validation (ANOVA, Duncan's) Eval->Val

Caption: Self-validating experimental workflow for evaluating cytokinin-induced organogenesis.

Conclusion & Strategic Recommendations

When designing a tissue culture or field-level application protocol:

  • Choose TDZ when working with highly recalcitrant woody species or when maximizing absolute shoot multiplication rates is the primary goal. Be prepared to implement a secondary elongation phase to counteract TDZ's suppression of endogenous GA.

  • Choose CPPU when morphological quality, normal internode elongation, and avoidance of hyperhydricity are paramount. CPPU's mechanism of inhibiting CKX allows for a more regulated, endogenous cytokinin-driven growth phase that rarely requires rescue transfers.

References

  • Ali, H. M., et al. (2022). The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. Biotechnology and Applied Biochemistry. [Link]

  • van Voorthuizen, M. J., et al. (2021). Plant Growth Regulators INCYDE and TD-K Underperform in Cereal Field Trials. Plants (MDPI / PubMed Central).[Link]

  • Mohamed, M. F., Read, P. E., & Coyne, D. P. (1992). Dark Preconditioning, CPPU, and Thidiazuron Promote Shoot Organogenesis on Seedling Node Explants of Common and Faba Beans. Journal of the American Society for Horticultural Science. [Link]

  • MDPI Agronomy / Horticulture Reports (2023). Synergistic Effects of Gibberellic Acid, Forchlorfenuron, Thidiazuron, and Brassinosteroid Combinations on Seedless Berry Development and Quality Enhancement in 'Shine Muscat' and 'Red Muscat of Alexandria' Grapes. MDPI.[Link]

Comparative

Advanced Residue Analysis: LC-MS/MS vs. Alternatives for Phenylurea Herbicides

Executive Summary In the landscape of agricultural residue analysis, phenylurea herbicides (e.g., Diuron, Linuron, Isoproturon) present a specific challenge: they are moderately polar, thermally labile, and subject to in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of agricultural residue analysis, phenylurea herbicides (e.g., Diuron, Linuron, Isoproturon) present a specific challenge: they are moderately polar, thermally labile, and subject to increasingly stringent Maximum Residue Limits (MRLs) globally, often reaching down to 0.01 mg/kg (10 ppb).

While HPLC-UV was the historical workhorse for these analytes, it no longer suffices for trace-level regulatory compliance in complex matrices. Gas Chromatography (GC-MS), while sensitive, requires derivatization to prevent thermal degradation, introducing error and labor.

This guide objectively compares the detection limits and operational robustness of LC-MS/MS (Triple Quadrupole) against HPLC-UV and GC-MS. It provides a validated, self-verifying protocol for achieving parts-per-trillion (ppt) sensitivity, essential for modern environmental and food safety workflows.

Part 1: The Analytical Challenge & Comparative Performance

The Thermal Instability Factor

The critical failure point for many urea herbicide workflows is the choice of chromatography. Phenylureas degrade thermally into their corresponding anilines and isocyanates inside hot GC injectors.

  • GC-MS Limitation: Requires derivatization (e.g., alkylation) to stabilize the analyte. This adds a sample preparation step that increases the coefficient of variation (CV) and time-per-sample.

  • LC-MS/MS Advantage: Uses Electrospray Ionization (ESI) at atmospheric pressure and moderate temperatures, analyzing the intact molecule directly.

Sensitivity & Selectivity Data

The following data compares Limits of Detection (LOD) and Quantification (LOQ) across techniques. Data is aggregated from EPA methods and recent validation studies in water and vegetable matrices.

Table 1: Comparative Detection Limits for Key Phenylurea Herbicides

AnalyteTechniqueMatrixLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Limitation
Diuron LC-MS/MS Surface Water0.001 0.005 Matrix Suppression
HPLC-UV (254 nm)Surface Water0.050.15Low Selectivity
GC-MSWater (Derivatized)0.050.10Thermal breakdown
Linuron LC-MS/MS Vegetable (Carrot)0.005 0.01 Requires Clean-up
HPLC-UVVegetable10.030.0Interference
Isoproturon LC-MS/MS Soil0.01 0.05 -
HPLC-UVSoil50.0150.0High background

Analyst Insight: LC-MS/MS offers a sensitivity gain of approximately 100x to 1000x over HPLC-UV. While HPLC-UV is sufficient for formulation analysis (QC), it is statistically incapable of verifying MRL compliance at the 10 ppb level in complex food matrices without excessive pre-concentration (e.g., 1000:1 SPE).

Part 2: Strategic Workflow Decision

The following diagram illustrates the decision logic for selecting the correct instrument path based on analyte properties and required sensitivity.

G Start Sample: Urea Herbicide Residue Thermal Is Analyte Thermally Stable? Start->Thermal Deriv Derivatization Required (e.g., Heptafluorobutyric anhydride) Thermal->Deriv No (e.g., Diuron, Linuron) Direct Direct Liquid Injection Thermal->Direct Yes (Rare for Ureas) GCMS GC-MS Analysis (LOD: ~50 ppb) Deriv->GCMS SensCheck Required Sensitivity? Direct->SensCheck HPLC HPLC-UV / DAD (LOD: ~100-500 ppb) SensCheck->HPLC High (ppm level) LCMS LC-MS/MS (QqQ) (LOD: ~0.005 ppb) SensCheck->LCMS Trace (ppb/ppt level)

Figure 1: Analytical decision matrix highlighting the necessity of LC-MS/MS for trace analysis of thermally unstable urea herbicides.

Part 3: Optimized Experimental Protocol (LC-MS/MS)

This protocol utilizes a Self-Validating System . By monitoring two specific mass transitions (Quantifier and Qualifier) and their ratio, the method automatically flags false positives—a common issue when analyzing complex organic matrices like soil or fatty foods.

Sample Preparation: Modified QuEChERS

Standard QuEChERS (EN 15662) is recommended over SPE for throughput, provided d-SPE cleanup is optimized.

  • Extraction: Weigh 10g homogenized sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (ACN).

  • Partitioning: Add 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-hydrogencitrate. Shake vigorously for 1 min. Centrifuge at 3000xg for 5 min.

  • Clean-up (d-SPE): Transfer 1mL supernatant to a d-SPE tube containing:

    • 150mg MgSO₄ (removes water)

    • 25mg PSA (removes sugars/fatty acids)

    • 25mg C18 (Critical for removing lipids if analyzing oily crops; omit for water samples).

  • Reconstitution: Evaporate 0.5mL extract to dryness under nitrogen. Reconstitute in Initial Mobile Phase (90:10 Water:MeOH).

    • Why? Injecting pure ACN into the LC can cause peak distortion (solvent effect) for early eluting polar ureas.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

    • Expert Note: Methanol often provides better ionization efficiency for ureas than ACN, though ACN yields lower backpressure.

  • Ionization: Electrospray Ionization (ESI) Positive Mode. Phenylureas easily protonate at the amide nitrogen

    
    .
    

Table 2: MRM Acquisition Parameters (Example) Note: Collision energies (CE) are instrument-specific and must be optimized.

AnalytePrecursor Ion (m/z)Quantifier Product (m/z)CE (V)Qualifier Product (m/z)CE (V)
Diuron 233.172.12546.140
Linuron 249.1160.018182.014
Monuron 199.172.12046.135
Isoproturon 207.172.12246.130

Part 4: Critical Method Parameters & Troubleshooting

Matrix Effects & Ion Suppression

Urea herbicides are susceptible to signal suppression in ESI mode, particularly from co-eluting phospholipids in food samples.

The Solution: Matrix-Matched Calibration Do not use solvent-only standards. Prepare calibration curves by spiking blank matrix extracts.

  • Calculation: Matrix Effect (%) =

    
    
    
  • If suppression > 20%, use Stable Isotope Labeled Internal Standards (SIL-IS) (e.g., Diuron-d6). This is the "Gold Standard" for accuracy.

The Optimization Loop

The following diagram details the method development workflow to ensure maximum sensitivity (Signal-to-Noise > 10 for LOQ).

Optimization Infusion 1. Direct Infusion (1 ppm Standard) Q1_Scan 2. Q1 Scan Identify [M+H]+ Infusion->Q1_Scan Product_Scan 3. Product Ion Scan Identify Fragments Q1_Scan->Product_Scan MRM_Opt 4. Optimize CE & Cone V Max Intensity Product_Scan->MRM_Opt Chrom_Opt 5. LC Optimization Separation from Matrix MRM_Opt->Chrom_Opt Validation 6. Validation (LOD/LOQ/Linearity) Chrom_Opt->Validation

Figure 2: Step-by-step MS/MS method optimization workflow.

References

  • U.S. Environmental Protection Agency (EPA). (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. [Link]

  • European Food Safety Authority (EFSA). (2018). The 2016 European Union report on pesticide residues in food. EFSA Journal. [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal
Validation

Comparative Guide: Validating the Elemental Composition of C12H10ClN3O

Combustion Analysis vs. High-Resolution Mass Spectrometry Executive Summary & Core Directive In the development of small molecule therapeutics, establishing the identity and purity of an intermediate with the formula C₁₂...

Author: BenchChem Technical Support Team. Date: March 2026

Combustion Analysis vs. High-Resolution Mass Spectrometry

Executive Summary & Core Directive

In the development of small molecule therapeutics, establishing the identity and purity of an intermediate with the formula C₁₂H₁₀ClN₃O is a critical milestone. While modern spectroscopy (NMR) confirms connectivity, it fails to quantify bulk purity or detect inorganic contaminants (e.g., silica, salts).

This guide objectively compares the two primary methodologies for validating this specific elemental formula: Automated Combustion Analysis (CHN/X) and High-Resolution Mass Spectrometry (HRMS) .

The Scientist’s Verdict:

  • For Bulk Purity (Drug Substance): Combustion Analysis is the non-negotiable gold standard (required by journals like J. Med. Chem.).[1][2][3][4]

  • For Trace Identification (Metabolites/Screening): HRMS is superior due to sensitivity and speed.

Theoretical Baseline: The Target Molecule

Before selecting a method, we must establish the theoretical "Control" values. These are calculated using the 2021 IUPAC Standard Atomic Weights.[5][6]

Target Formula: C₁₂H₁₀ClN₃O Molecular Weight (MW): 247.68 g/mol

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1212.011144.13258.19%
Hydrogen (H) 101.00810.0804.07%
Chlorine (Cl) 135.4535.45014.31%
Nitrogen (N) 314.00742.02116.97%
Oxygen (O) 115.99915.9996.46%
TOTAL 247.682 100.00%

Critical Note on Chlorine: The presence of a halogen (Cl) presents a specific challenge for combustion analysis. Standard CHN analyzers must be equipped with a halogen trap (typically silver wool) to prevent Cl₂ gas from interfering with the detector.

Method 1: Automated Combustion Analysis (CHNX)

The "Gold Standard" for Purity

Combustion analysis is the only method that confirms the bulk composition of the sample. Unlike MS, which detects ions, combustion analyzes the physical sample, revealing impurities like trapped solvents (water/DCM) or inorganic salts.

Experimental Protocol (Self-Validating System)
  • Calibration: Run a standard (e.g., Acetanilide or Sulfanilamide) to verify the instrument is within ±0.1% tolerance.

  • Sample Prep: Dry C₁₂H₁₀ClN₃O under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Causality: Tin facilitates the flash combustion via exothermic oxidation.

  • Combustion: Inject into the furnace at 975°C with excess Oxygen.

    • Halogen Management: Ensure the reduction tube contains Silver Wool at the downstream end. This reacts with Cl₂ to form AgCl, preventing it from reaching the Thermal Conductivity Detector (TCD) and skewing the Nitrogen signal.

  • Detection: Gases (CO₂, H₂O, N₂) are separated via GC column and quantified by TCD.

Data & Acceptance Criteria

Standard: Journal of Organic Chemistry (JOC) requires results to be within ±0.4% of theoretical values.[3][4]

ElementTheoretical %Experimental (Pass)Experimental (Fail - Solvated)
C 58.1958.1056.20
H 4.074.154.30
N 16.9716.8816.40

Interpretation: The "Fail" column suggests the presence of trapped solvent (likely Dichloromethane or Water), lowering the Carbon percentage.

Method 2: High-Resolution Mass Spectrometry (HRMS)

The "Modern Alternative" for Identity

HRMS (e.g., Q-TOF or Orbitrap) measures the exact mass-to-charge ratio (m/z). It confirms the formula exists but does not prove the sample is 100% pure.

Experimental Protocol
  • Solvent: Dissolve C₁₂H₁₀ClN₃O in HPLC-grade Methanol (0.1 mg/mL).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Expectation: Look for the [M+H]⁺ ion.

    • Calculation: MW (247.68) + H (1.008) - e⁻ = 248.0589 (Monoisotopic Mass).

  • Isotope Pattern Analysis: Crucial for Chlorine.

    • Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • You must observe a distinctive 3:1 ratio between the m/z 248.06 and m/z 250.06 peaks.

Data & Acceptance Criteria

Standard: Mass error must be < 5 ppm .

  • Calculated [M+H]⁺: 248.0589

  • Found: 248.0594

  • Error: +2.01 ppm (PASS)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating C₁₂H₁₀ClN₃O, highlighting where the Chlorine atom dictates specific instrument configurations.

G Start Synthesized C12H10ClN3O Calc Calculate Theoretical % (C: 58.19, H: 4.07, N: 16.97) Start->Calc Choice Select Validation Method Calc->Choice CHN Combustion Analysis (CHN) Choice->CHN For Bulk Purity HRMS HRMS (ESI-TOF) Choice->HRMS For Identity Trap CRITICAL: Silver Wool Trap (Removes Cl interference) CHN->Trap ResultCHN Result within ±0.4%? Trap->ResultCHN PassCHN PASS: Bulk Purity Confirmed ResultCHN->PassCHN Yes FailCHN FAIL: Recrystallize/Dry ResultCHN->FailCHN No Iso Check Isotope Pattern (3:1 ratio for 35Cl/37Cl) HRMS->Iso ResultMS Mass Error < 5ppm? Iso->ResultMS PassMS PASS: Identity Confirmed ResultMS->PassMS Yes

Figure 1: Analytical decision tree for Halogenated Heterocycles. Note the specific requirement for Silver Traps in combustion analysis due to the Chlorine atom.

Comparative Analysis Summary

FeatureCombustion Analysis (CHN)High-Res Mass Spec (HRMS)
Primary Output Weight % of ElementsExact Mass (m/z)
What it Proves Bulk Purity (Homogeneity)Molecular Identity (Existence)
Sample Required 1.5 – 3.0 mg (Destructive)< 0.1 mg (Non-destructive)
Chlorine Handling Requires Ag trap or titrationDistinctive Isotope Pattern (3:1)
Sensitivity Low (Macro/Micro scale)Extremely High (Femtogram)
Solvent Detection Indirect (Values drop)No (Solvents are invisible)
Cost/Run Low (

20)
High (

100)

Conclusion

For C₁₂H₁₀ClN₃O , calculating the elemental composition is only the first step.

  • Use HRMS during the synthesis optimization phase to confirm you have made the correct molecule (checking the Chlorine isotope pattern).

  • Use Combustion Analysis for the final product to prove it is pure enough for biological testing (>95%).

Final Recommendation: Do not rely on HRMS alone for publication quality data. The "±0.4%" combustion rule remains the gatekeeper for high-impact journals.

References

  • ACS Guide to Scholarly Communication. (2025).[4] Characterization of Organic Compounds: Elemental Analysis Guidelines. American Chemical Society.[3][4][7] [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[5][8][9] Standard Atomic Weights of the Elements. [Link][9]

  • Journal of Medicinal Chemistry. (2023). Author Guidelines: Purity Requirements. [Link][10]

Sources

Safety & Regulatory Compliance

Safety

1-(2-chloro-pyridin-3-yl)-3-phenyl-urea proper disposal procedures

Title: Standard Operating Procedure: Safe Handling and Disposal of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea As a Senior Application Scientist, I frequently guide laboratories through the complex logistics of managing spec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Standard Operating Procedure: Safe Handling and Disposal of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

As a Senior Application Scientist, I frequently guide laboratories through the complex logistics of managing specialized chemical waste. 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea (CAS: 61964-07-6) is a halogenated substituted urea commonly utilized as a synthetic intermediate or active compound in agricultural and pharmaceutical research[1]. Due to the presence of a covalently bound chlorine atom on the pyridine ring, this compound cannot be treated as standard organic waste. Improper disposal not only violates regulations but also poses severe environmental risks, including aquatic toxicity and the potential generation of dioxins upon incomplete combustion[2].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this specific compound.

Part 1: Chemical Profile & Causality in Waste Segregation

Before executing disposal protocols, it is critical to understand the why behind the procedures to ensure scientific integrity and safety.

  • The Halogenation Rule: The 2-chloropyridine moiety classifies this compound as a Halogenated Organic Compound (HOC). When HOCs are incinerated at low temperatures (such as in standard municipal boilers), they undergo incomplete combustion. This leads to the radical recombination of chlorinated intermediates into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

  • Incineration Requirements: To safely cleave the stable C-Cl bond and mineralize the compound, it must be processed in a (>1000°C) equipped with caustic scrubbers[3]. The scrubbers utilize sodium hydroxide or calcium hydroxide to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion[2].

  • Aquatic Persistence: Substituted ureas are highly persistent in soil and aquatic environments, often acting as photosynthesis inhibitors. Aqueous drain disposal (sewering) is strictly prohibited[4].

Part 2: Experimental & Operational Workflows

The following methodologies outline the exact steps required for routine laboratory disposal and emergency spill response.

Protocol A: Routine Laboratory Disposal (Solid Waste)

Applicable to: Bulk powders, contaminated silica gel, empty reagent vials, and weighing paper.

  • Collection: Using a dedicated, anti-static laboratory brush and dustpan, carefully sweep up any bulk solid. Do not use compressed air, as this will aerosolize the fine urea powder, increasing inhalation risk.

  • Containment: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container. HDPE is preferred over glass to eliminate shatter risks during transit.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Hazardous Waste - Halogenated Organic Solid (Contains 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea)."

  • Storage: Place the sealed container in a designated secondary containment tray within a cool, dry, well-ventilated waste accumulation area. Keep strictly isolated from strong oxidizers and inorganic acids[5].

Protocol B: Disposal of Liquid Solutions

Applicable to: Reaction mother liquors, HPLC effluent, and solvent extracts.

  • Compatibility Check: Verify the solvent matrix. Even if the solvent itself is non-halogenated (e.g., DMSO, Methanol), the presence of the chlorinated solute dictates that the entire mixture must be flagged for halogenated disposal protocols[6].

  • Transfer: In a certified chemical fume hood, funnel the solution into a designated Halogenated Organic Waste carboy.

  • Venting: Ensure the carboy is equipped with a pressure-relief vented cap. Substituted ureas can slowly degrade in certain solvent matrices, potentially releasing trace gases that could over-pressurize a sealed container.

  • Documentation: Log the estimated mass of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea and the exact solvent composition on the institutional waste manifest to ensure the downstream disposal facility applies the correct incineration profile.

Protocol C: Spill Response and Decontamination

Applicable to: Accidental benchtop or floor spills.

  • Isolation: Immediately evacuate the immediate area and ensure the fume hood sash is lowered if the spill occurred inside.

  • Containment: For solid spills, gently cover the powder with a damp absorbent pad to prevent aerosolization. For liquid spills, encircle and cover the liquid with an inert absorbent material such as vermiculite or diatomaceous earth[4].

  • Recovery: Use non-sparking polypropylene tools to scoop the contaminated absorbent into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with an industrial laboratory detergent and water to solubilize residual compound. Crucial Causality: Do not use strong oxidizers like sodium hypochlorite (bleach). Ureas can react with hypochlorite to form unstable N-chloro intermediates. Collect all decontamination rinse water as hazardous aqueous waste[5].

Part 3: Quantitative Data & Specifications

To streamline operational compliance, adhere to the following quantitative segregation and PPE specifications.

Table 1: Waste Stream Segregation Matrix

Waste TypeExample ScenarioRequired Waste StreamEPA/RCRA Rationale
Solid Expired reagent, contaminated PPEHalogenated Solid WasteRequires rotary kiln incineration to prevent dioxin formation[2].
Liquid (Halogenated) Dissolved in DichloromethaneHalogenated Liquid WasteHigh chlorine content; requires caustic scrubbing of exhaust[3].
Liquid (Non-Halogenated) Dissolved in Methanol or DMSOMixed Organic Waste (Flagged)Solute chlorine content overrides solvent classification[6].
Aqueous Decontamination rinse waterHazardous Aqueous WasteHigh aquatic toxicity; prohibited from standard sewering[4].

Table 2: PPE Specifications for Handling and Disposal

Requirement CategorySpecificationScientific Rationale
Respiratory Protection N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized urea powder during cleanup[5].
Hand Protection Double-layered Nitrile GlovesNitrile offers broad chemical resistance against the carrier solvents.
Eye Protection Splash-proof Chemical GogglesProtects against severe ocular irritation from urea derivatives[4].

Part 4: Waste Disposal Logical Workflow

The following diagram maps the logical decision tree for classifying and routing 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea waste to ensure regulatory compliance.

WasteWorkflow Start 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Silica) State->Solid Solid Liquid Liquid Waste (Solutions, Effluent) State->Liquid Liquid SolidContainer Halogenated Solid Waste (HDPE Container) Solid->SolidContainer Solvent Solvent Matrix? Liquid->Solvent Incinerator High-Temperature Rotary Kiln Incineration (>1000°C) & Caustic Scrubbing SolidContainer->Incinerator Halogenated Halogenated Solvent (DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol) Solvent->NonHalogenated LiqContainer1 Halogenated Liquid Waste (Vented Carboy) Halogenated->LiqContainer1 LiqContainer2 Mixed Organic Waste (Flagged as Halogenated) NonHalogenated->LiqContainer2 LiqContainer1->Incinerator LiqContainer2->Incinerator

Workflow for the segregation and disposal of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea waste streams.

References

  • Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh Environmental Health and Safety URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NEPIS) URL:[Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Resene MoulDefender - Australian Safety Data Sheet (SDS) (Substituted Urea Herbicides) Source: Resene URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea. As a niche compound, specific safety data may not be readily available.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea. As a niche compound, specific safety data may not be readily available. Therefore, this protocol is built upon a conservative approach, drawing from the known hazards of its structural analogues, including pyridine derivatives and other urea-based compounds, to ensure the highest level of safety for all laboratory personnel.

The structural backbone of this molecule, featuring a chlorinated pyridine ring linked to a phenylurea moiety, suggests potential biological activity and necessitates careful handling. A closely related isomer, 1-(2-Chloro-4-pyridyl)-3-phenylurea (Forchlorfenuron), is classified with hazard statements indicating it is harmful if swallowed (H302), suspected of causing cancer (H351), and toxic to aquatic life with long-lasting effects (H411).[1] Consequently, we must handle 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea with an equivalent or higher level of caution.

The Hierarchy of Controls: A Foundation for Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize the hierarchy of controls:

  • Elimination/Substitution: Where possible, substitute with a less hazardous chemical.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For this compound, the primary engineering control is a certified chemical fume hood.

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is mandatory.

All handling of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea, especially when in solid/powder form, must be conducted within a functioning and certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing chemical exposure. The following recommendations are based on best practices for handling potentially hazardous pyridine and urea-based compounds.[2][3]

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times in the laboratory where this chemical is handled.[3]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes. Goggles provide essential protection against accidental splashes into the eye.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of large volumes of solutions), a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection
  • Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.[2] Do not use latex gloves, as they offer poor protection against many organic chemicals.

  • Protocol:

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For prolonged operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.

    • Removal: Remove gloves without touching the outside surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.

    • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection
  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a fully fastened front is required.

  • Rationale: The lab coat protects your skin and personal clothing from contamination in the event of a spill or splash.[4] It should be removed before leaving the laboratory.

Respiratory Protection
  • Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is generally not required.[3]

  • When Required: A NIOSH-approved respirator is necessary if dust or aerosols are generated outside of a fume hood (e.g., during a large spill clean-up).[5]

    • Type: For powders, a half-mask or full-facepiece respirator with N95, R95, or P95 (or better) particulate filters is recommended.[6] A respiratory protection program that meets OSHA 29 CFR 1910.134 must be in place whenever respirators are used.[7]

Operational and Disposal Plans

PPE Requirements for Specific Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Weighing Solid Compound Chemical GogglesDouble Nitrile/Neoprene GlovesLab CoatNIOSH-approved respirator with particulate filter
Preparing Solutions Chemical Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatNot Recommended (Perform in Fume Hood)
Reaction Setup/Workup Chemical Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatNot Recommended (Perform in Fume Hood)
Small Spill Clean-up Chemical Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatNIOSH-approved respirator with particulate filter
Step-by-Step PPE Protocol: Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (Outer pair last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash caption Fig 1. PPE Donning and Doffing Workflow

Fig 1. PPE Donning and Doffing Workflow
Disposal Plan: A Cradle-to-Grave Responsibility

Treat all waste contaminated with 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea as hazardous chemical waste.[8] Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[8]

  • Solid Waste:

    • Collect all contaminated solid materials, including residual compound, weighing paper, contaminated gloves, and pipette tips.

    • Place them in a dedicated, clearly labeled, and sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene).

    • The label must include "Hazardous Waste" and the full chemical name: "1-(2-chloro-pyridin-3-yl)-3-phenyl-urea".[8]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, labeled hazardous liquid waste container.

    • Do not mix with incompatible waste streams. Consult your institution's chemical waste management guide.

  • Final Disposal:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Arrange for collection by a licensed environmental waste management company. The preferred method of disposal is high-temperature incineration.[8]

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

For any significant spill, evacuate the area and alert your institution's environmental health and safety (EHS) office immediately.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N,N'-Bis(4-methylcyclohexyl)urea.
  • Blue Ocean Solutions. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Urea CO(NH2)2 Blog. (2025, September 22). What are the safety precautions when handling CO(NH2)2?.
  • Agrigem. (n.d.). Urea - Safety Data Sheet.
  • Infinity Galaxy. (n.d.). Urea MSDS.
  • Coastal Agro. (n.d.). SAFETY DATA SHEET UREA 46-0-0.
  • Finar Limited. (2022, February 16). Safety Data Sheet - Urea.
  • OCI. (n.d.). SAFETY DATA SHEET UREA.
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). 1-(2-Chloro-4-pyridyl)-3-phenylurea | 68157-60-8.
  • TCI Chemicals. (n.d.). 1-(2-Chloro-4-pyridyl)-3-phenylurea | 68157-60-8.
  • Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet.
  • Chemwatch. (2017, June 27). PYRIDINE.
  • KISHIDA CHEMICAL CO., LTD. (2025, March 19). Safety Data Sheet: 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Phenylurea.
  • USDA AMS. (2001, August 13). Urea.pdf.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Urea.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • Vertellus Specialties Inc. (2014, November 10). Safety Data Sheet - Pyridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Phenylthiourea.
  • BenchChem. (n.d.). Safe Disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Guide.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Technion. (n.d.). Chemical Waste Management Guide.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet - 1,3-Diphenylurea.

Sources

Retrosynthesis Analysis

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